molecular formula C16H14FNO B1666144 AVE-9488 CAS No. 291756-32-6

AVE-9488

Cat. No.: B1666144
CAS No.: 291756-32-6
M. Wt: 255.29 g/mol
InChI Key: BOFMSBVSYVESTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-(indan-2-yl)benzamide is a chemical compound of significant interest in biomedical research, particularly for investigating cardiovascular and endothelial functions. Studies described in US Patent US20030022939A1 indicate its potential use in stimulating nitric oxide synthase (NOS) gene expression and nitric oxide production . This mechanism underpins its research value for a wide spectrum of conditions, including studies related to hypertension, atherosclerosis, angina pectoris, vascular spasms, and thrombosis . Its application extends to research models of endothelial dysfunction, diabetes complications, chronic kidney disease, and memory performance . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions. The chemical identifiers for this compound are CAS Number: 198879-92-4 and molecular formula: C17H12FNO .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO/c17-14-7-5-11(6-8-14)16(19)18-15-9-12-3-1-2-4-13(12)10-15/h1-8,15H,9-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFMSBVSYVESTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

291756-32-6
Record name AVE 9488
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0291756326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AVE-9488
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U46KWJ9UF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Core Mechanism of AVE-9488: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of AVE-9488, a small-molecule enhancer of endothelial nitric oxide synthase (eNOS). The information presented herein is curated from preclinical studies to offer a detailed understanding of its molecular interactions, cellular effects, and therapeutic potential in cardiovascular disease models.

Core Mechanism of Action: Enhancing eNOS Transcription

This compound, chemically identified as 4-fluoro-N-indan-2-yl-benzamide, primarily functions by stimulating the transcription of the eNOS gene. This leads to increased levels of eNOS mRNA and subsequently, elevated eNOS protein expression and activity. The enhanced production of nitric oxide (NO) by eNOS is central to the therapeutic effects observed with this compound treatment.[1][2] Furthermore, this compound has been shown to reverse eNOS uncoupling, a dysfunctional state where the enzyme produces superoxide (B77818) anions instead of NO, thereby reducing oxidative stress.[2][3]

The signaling pathway for this compound's action converges on the upregulation of eNOS, leading to a cascade of beneficial downstream effects for cardiovascular health.

AVE9488_Mechanism AVE9488 This compound EndothelialCell Endothelial Cell AVE9488->EndothelialCell Enters eNOS_Gene eNOS Gene Transcription EndothelialCell->eNOS_Gene Stimulates eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA Increases eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein Translates to Increased NO_Production Nitric Oxide (NO) Production eNOS_Protein->NO_Production Catalyzes Downstream_Effects Downstream Cardioprotective Effects NO_Production->Downstream_Effects

Caption: Core mechanism of this compound action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical studies investigating the effects of this compound.

Table 1: In Vitro Effects of this compound on eNOS Expression and NO Production

Cell TypeTreatmentOutcomeFold Change (vs. Control)Reference
HUVEC2 µM this compound (18h)eNOS mRNA expressionIncreased (comparable to 5 µM simvastatin)[1][3]
HUVECThis compound (18h)eNOS protein expressionConcentration-dependent increase[1]
HUVEC2 µM this compound (18h) + BradykininIntracellular cGMP (NO indicator)Significant increase[1][3]

Table 2: In Vivo Effects of this compound on Cardiovascular Parameters

Animal ModelTreatmentDurationKey FindingsReference
C57BL/6J Mice30 mg/kg/day this compound17 daysEnhanced vascular eNOS expression.[3]
apoE-KO MiceThis compound in chow12 weeksReduced cuff-induced neointima formation and atherosclerotic plaque formation.[3]
MI Rats25 ppm this compound in diet9 weeksImproved left ventricular (LV) function, reduced LV filling pressure, attenuated pulmonary edema, reduced LV fibrosis. Normalized decreased eNOS protein levels and activity in surviving LV myocardium.[4][5]
Mice30 mg/kg/day this compound1 weekSignificantly reduced myocardial infarct size after ischemia-reperfusion injury (Infarct/area at risk: 36.9 ± 4.0% vs. 65.4 ± 4.1% in placebo). Reduced reactive oxygen species.[6]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

In Vitro Endothelial Cell Culture and Treatment
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC) are a standard model for studying endothelial function.

  • Culture Conditions: Cells are typically cultured in endothelial cell growth medium supplemented with fetal bovine serum and other growth factors, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol: For experiments, HUVEC are seeded in appropriate culture plates. Once confluent, the cells are treated with this compound at specified concentrations (e.g., 2 µM) for a designated period (e.g., 18 hours). A vehicle control (e.g., DMSO) is run in parallel.[1][3]

InVitro_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Culture HUVEC to confluence Seed Seed cells in plates Culture->Seed Treat_AVE Treat with this compound Seed->Treat_AVE Treat_Control Treat with Vehicle Control Seed->Treat_Control qPCR Quantitative RT-PCR (eNOS mRNA) Treat_AVE->qPCR WesternBlot Western Blot (eNOS Protein) Treat_AVE->WesternBlot cGMP_Assay cGMP Radioimmunoassay (NO Production) Treat_AVE->cGMP_Assay Treat_Control->qPCR Treat_Control->WesternBlot Treat_Control->cGMP_Assay

Caption: In vitro experimental workflow.

In Vivo Animal Studies
  • Animal Models: Commonly used models include wild-type mice (e.g., C57BL/6J), apolipoprotein E-knockout (apoE-KO) mice for atherosclerosis studies, and rat or mouse models of myocardial infarction (MI).[3][4][6]

  • Drug Administration: this compound can be administered through various routes, including incorporation into the chow at a specific concentration (e.g., 25 ppm) or daily gavage (e.g., 30 mg/kg/day).[3][4][6]

  • Surgical Procedures:

    • Myocardial Infarction Model: This is typically induced by permanent ligation of the left anterior descending (LAD) coronary artery.[4]

    • Ischemia-Reperfusion Injury Model: This involves temporary ligation of the LAD, followed by removal of the ligature to allow reperfusion.[6]

  • Endpoint Analysis:

    • Tissue Harvesting: At the end of the treatment period, animals are euthanized, and tissues of interest (e.g., aorta, heart) are harvested for analysis.

    • Western Blotting: To quantify protein expression (e.g., eNOS) in tissue lysates.[3]

    • Histological Analysis: To assess tissue morphology, fibrosis (e.g., Masson's trichrome staining), and atherosclerotic plaque size (e.g., Oil Red O staining).

    • Functional Assessments: Echocardiography to measure cardiac function (e.g., ejection fraction, fractional shortening).[4]

InVivo_Workflow cluster_setup Animal Model & Treatment cluster_procedures Experimental Procedures (if applicable) cluster_analysis Endpoint Analysis AnimalModel Select Animal Model (e.g., apoE-KO mice, MI rats) TreatmentGroup Administer this compound AnimalModel->TreatmentGroup PlaceboGroup Administer Placebo AnimalModel->PlaceboGroup Surgery Induce Disease Model (e.g., MI, Atherosclerosis) TreatmentGroup->Surgery PlaceboGroup->Surgery Functional Functional Assessment (e.g., Echocardiography) Surgery->Functional TissueHarvest Tissue Harvesting Functional->TissueHarvest Biochemical Biochemical Analysis (Western Blot, Histology) TissueHarvest->Biochemical

Caption: In vivo experimental workflow.

Signaling Pathways and Downstream Effects

This compound initiates a signaling cascade that extends beyond simple NO production, influencing cellular processes that mitigate cardiovascular pathology.

The eNOS-NO-sGC-cGMP Pathway

The primary downstream signaling pathway activated by this compound-induced NO production is the nitric oxide-soluble guanylate cyclase-cyclic guanosine (B1672433) monophosphate (NO-sGC-cGMP) pathway.

NO_Signaling_Pathway AVE9488 This compound eNOS eNOS AVE9488->eNOS Upregulates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Anti_Inflammatory Anti-inflammatory Effects PKG->Anti_Inflammatory Anti_Proliferative Anti-proliferative Effects PKG->Anti_Proliferative

Caption: The eNOS-NO-sGC-cGMP signaling pathway.

Reduction of Oxidative Stress

A critical aspect of this compound's mechanism is its ability to counteract oxidative stress. In pathological conditions, eNOS can become "uncoupled," leading to the production of superoxide (O2•−) instead of NO. This contributes to endothelial dysfunction. This compound, by enhancing eNOS expression and potentially improving cofactor availability, helps to maintain the coupled state of the enzyme, thereby reducing the production of reactive oxygen species (ROS).[3][4]

Oxidative_Stress_Reduction cluster_pathological Pathological State (eNOS Uncoupling) cluster_treatment This compound Treatment eNOS_uncoupled Uncoupled eNOS Superoxide Superoxide (O₂⁻) eNOS_uncoupled->Superoxide O2 O₂ O2->eNOS_uncoupled OxidativeStress Oxidative Stress Superoxide->OxidativeStress AVE9488 This compound eNOS_coupled Coupled eNOS AVE9488->eNOS_coupled Promotes NO Nitric Oxide (NO) eNOS_coupled->NO L_Arginine L-Arginine L_Arginine->eNOS_coupled Reduced_OxidativeStress Reduced Oxidative Stress NO->Reduced_OxidativeStress

Caption: Reduction of oxidative stress by this compound.

Conclusion

This compound represents a targeted therapeutic strategy aimed at the root cause of endothelial dysfunction in many cardiovascular diseases: insufficient NO bioavailability. By enhancing the transcription of eNOS, this compound not only increases the production of the vasoprotective molecule NO but also mitigates the detrimental effects of oxidative stress by preventing eNOS uncoupling. The preclinical data robustly support its potential as a novel agent for the treatment of conditions such as atherosclerosis, heart failure, and ischemia-reperfusion injury. Further research and clinical evaluation are warranted to translate these promising preclinical findings into tangible therapeutic benefits for patients with cardiovascular disease.

References

Unveiling the Cardioprotective Potential of AVE-9488: A Technical Guide to an eNOS Transcription Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AVE-9488, a novel small-molecule enhancer of endothelial nitric oxide synthase (eNOS). We will explore its core mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for assessing its activity. This document is intended to serve as a comprehensive resource for researchers investigating cardiovascular disease and novel therapeutic strategies targeting the nitric oxide pathway.

Core Function and Mechanism of Action

This compound, with the chemical name 2,2-Difluoro-benzo[1][2]dioxole-5-carboxylic acid indan-2-ylamide, functions primarily as a transcriptional enhancer of the eNOS gene (NOS3) . This leads to an increase in eNOS mRNA and protein levels, resulting in augmented production of the critical signaling molecule, nitric oxide (NO). The cardioprotective and vasculoprotective effects of this compound are attributed to this enhanced NO bioavailability.

A key aspect of this compound's mechanism is its ability to not only increase the quantity of the eNOS enzyme but also to improve its function. In pathological conditions, eNOS can become "uncoupled," a dysfunctional state where it produces superoxide (B77818) radicals (O₂⁻) instead of NO. This compound has been shown to reverse this uncoupling, likely by increasing the bioavailability of the essential eNOS cofactor tetrahydrobiopterin (B1682763) (BH4). This dual action of boosting eNOS expression and restoring its proper function makes this compound a promising therapeutic candidate.

The signaling pathway for this compound-mediated eNOS transcription is not fully elucidated but is known to be independent of the Sp1 transcription factor and to act on the proximal region of the eNOS promoter.

Key Preclinical Findings: A Quantitative Overview

This compound has demonstrated significant efficacy in various preclinical models of cardiovascular disease. The following tables summarize the key quantitative findings from these studies.

In Vitro Efficacy
Parameter Observation
eNOS Promoter ActivityConcentration-dependent enhancement in human endothelial cells.[1]
eNOS mRNA ExpressionIncreased in primary human umbilical vein endothelial cells (HUVECs).[1]
eNOS Protein ExpressionIncreased in HUVECs and various vascular tissues in mice.[1][3]
Bradykinin-stimulated NO productionIncreased in HUVECs.[1]
In Vivo Efficacy (Murine Models)
Model Observation
Ischemia-Reperfusion InjurySignificant reduction in infarct size/area at risk in wild-type mice; protective effect absent in eNOS knockout mice.
Atherosclerosis (apoE-KO mice)Reduction in cuff-induced neointima formation and atherosclerotic plaque formation; effect absent in apoE/eNOS-double knockout mice.[1]
Post-Myocardial Infarction RemodelingImproved left ventricular function, reduced fibrosis, and normalized eNOS protein levels.
Vascular Reactive Oxygen SpeciesSignificantly reduced.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental approach for evaluating this compound, the following diagrams are provided.

AVE9488_Signaling_Pathway cluster_cell Endothelial Cell cluster_nucleus Within Nucleus AVE9488 This compound Nucleus Nucleus AVE9488->Nucleus eNOS_Promoter eNOS Promoter Nucleus->eNOS_Promoter Increased Transcription eNOS_Gene eNOS Gene eNOS_Promoter->eNOS_Gene eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA Transcription eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein Translation NO Nitric Oxide (NO) eNOS_Protein->NO O2_minus Superoxide (O2-) (Uncoupled State) eNOS_Protein->O2_minus Uncoupling BH4 BH4 (Cofactor) BH4->eNOS_Protein Coupling L_Arginine L-Arginine L_Arginine->NO sGC sGC NO->sGC cGMP cGMP sGC->cGMP Vasodilation Vasodilation & Cardioprotection cGMP->Vasodilation

This compound signaling pathway in endothelial cells.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Ischemia-Reperfusion Model) HUVEC_Culture Culture Human Umbilical Vein Endothelial Cells (HUVECs) Treatment Treat cells with this compound (various concentrations) or vehicle HUVEC_Culture->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation Protein_Extraction Protein Extraction Treatment->Protein_Extraction cGMP_Assay cGMP Measurement Assay Treatment->cGMP_Assay RT_qPCR RT-qPCR for eNOS mRNA quantification RNA_Isolation->RT_qPCR Western_Blot Western Blot for eNOS protein quantification Protein_Extraction->Western_Blot Animal_Model C57BL/6 Mice (Wild-type and eNOS knockout) Drug_Admin Administer this compound or placebo Animal_Model->Drug_Admin Surgery Induce Myocardial Ischemia-Reperfusion Drug_Admin->Surgery Infarct_Analysis Measure Infarct Size Surgery->Infarct_Analysis Tissue_Harvest Harvest Heart and Aorta Surgery->Tissue_Harvest Biochemical_Assays Measure ROS and BH4 levels Tissue_Harvest->Biochemical_Assays

References

AVE-9488 as an eNOS Transcription Enhancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial nitric oxide synthase (eNOS) is a critical enzyme responsible for the production of nitric oxide (NO) in the vascular endothelium. NO is a key signaling molecule that plays a pivotal role in maintaining cardiovascular homeostasis, including the regulation of vascular tone, inhibition of platelet aggregation, and prevention of leukocyte adhesion. Endothelial dysfunction, characterized by reduced NO bioavailability, is a hallmark of many cardiovascular diseases. Consequently, enhancing eNOS expression and activity represents a promising therapeutic strategy. AVE-9488 (4-fluoro-N-indan-2-yl-benzamide) is a small-molecule compound that has been identified as a potent eNOS transcription enhancer.[1] This technical guide provides an in-depth overview of the core scientific findings related to this compound, focusing on its mechanism of action, quantitative effects, and the experimental methodologies used in its characterization.

Mechanism of Action

This compound enhances the transcription of the eNOS gene, leading to increased eNOS mRNA and protein levels.[1][2] This ultimately results in greater NO production and improved endothelial function. Studies have shown that this compound enhances eNOS promoter activity, with the responsible cis-element located within the proximal 263 base pairs of the promoter region.[1] Interestingly, while the transcription factor Sp1 is crucial for basal eNOS promoter activity, its knockdown does not prevent the transcriptional activation by this compound, suggesting that this compound functions through an Sp1-independent pathway.[1] The precise upstream signaling cascade activated by this compound to induce eNOS transcription has not yet been fully elucidated.

In addition to upregulating eNOS expression, this compound has been shown to reverse eNOS uncoupling.[1] Under conditions of oxidative stress, eNOS can become "uncoupled," producing superoxide (B77818) radicals instead of NO. This compound treatment has been observed to enhance the vascular content of the essential eNOS cofactor (6R)-5,6,7,8-tetrahydro-l-biopterin (BH4), which is critical for maintaining the coupled state of the enzyme.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various preclinical studies.

Table 1: In Vitro Effects of this compound on eNOS Expression and Activity

Cell TypeTreatmentOutcome MeasureResultReference
Human Umbilical Vein Endothelial Cells (HUVECs)2 µM this compound for 18heNOS mRNA expressionIncreased (comparable to 5 µM simvastatin)[2]
HUVECsThis compound (concentration-dependent) for 18heNOS protein expressionIncreased[2]
HUVECs2 µM this compound (18h pretreatment), then 100 nM bradykinin (B550075) (3 min)Intracellular cGMP (indicator of NO production)Significantly enhanced[2]

Table 2: In Vivo Effects of this compound on eNOS Expression and Cardiovascular Parameters

Animal ModelTreatmentTissue/ParameterOutcome MeasureResultReference
Adult C57BL/6J mice30 mg/kg/day this compound for 17 daysAortas and femoral arterieseNOS protein expressionSignificantly higher amounts compared to controls[3]
Mice30 mg/kg/day this compound for 1 week, then ischemia/reperfusionMyocardiumInfarct/area at risk36.9 ± 4.0% vs. 65.4 ± 4.1% in placebo[4]
Mice30 mg/kg/day this compound for 1 week, then ischemia/reperfusionMyocardiumMalondialdehyde-thiobarbituric acid levels (oxidative stress)0.8 ± 0.07 µmol/l vs. 3.2 ± 0.5 µmol/l in placebo[4]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.

Cell Culture
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a primary cell type used for in vitro studies of this compound.

  • Culture Conditions: HUVECs are typically cultured in Endothelial Cell Growth Medium on surfaces coated with an extracellular matrix protein like gelatin or collagen I. Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every other day until the cells reach 85-90% confluency. For experiments, cells are treated with this compound or vehicle control for specified durations.

Quantification of eNOS mRNA by Real-Time RT-PCR
  • RNA Isolation: Total RNA is extracted from cultured cells or tissues using a suitable method, such as TRIzol reagent. The quality and quantity of RNA are assessed by spectrophotometry.

  • Reverse Transcription (RT): First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and appropriate primers.

  • Real-Time PCR (qPCR): The cDNA is then used as a template for qPCR with primers specific for the eNOS gene. A housekeeping gene (e.g., GAPDH or 18S rRNA) is used as an internal control for normalization. The relative expression of eNOS mRNA is calculated using the ΔΔCt method.

Western Blot Analysis for eNOS Protein Expression
  • Protein Extraction: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein. Protein concentration is determined using a standard assay such as the BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for eNOS. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

Measurement of NO Production (cGMP Assay)
  • Principle: As a surrogate for bioactive NO production, intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels are measured. NO activates soluble guanylate cyclase (sGC), which converts GTP to cGMP.

  • Procedure: HUVECs are pretreated with this compound and then stimulated with an eNOS agonist like bradykinin. The cells are then lysed, and the intracellular cGMP concentration is determined using a competitive radioimmunoassay or an enzyme-linked immunosorbent assay (ELISA) kit.

In Vivo Animal Studies
  • Animal Models: Studies have utilized wild-type mice (e.g., C57BL/6J) and models of cardiovascular disease such as apolipoprotein E-knockout (apoE-KO) mice.

  • Drug Administration: this compound is typically administered orally, often mixed in the chow, at a specified dose (e.g., 30 mg/kg/day) for a defined period.

  • Ischemia/Reperfusion Injury Model: To assess cardioprotective effects, mice can be subjected to coronary artery ligation for a period (e.g., 30 minutes) followed by reperfusion. Infarct size and markers of oxidative stress are then measured.

  • Tissue Analysis: Following the treatment period, tissues such as the aorta, femoral arteries, and heart are harvested for analysis of eNOS protein expression by Western blot or immunohistochemistry.

Visualizations: Signaling Pathways and Workflows

G cluster_AVE9488 This compound Action cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm AVE9488 This compound eNOS_Promoter eNOS Promoter (proximal 263 bp) AVE9488->eNOS_Promoter Enhances transcription (Sp1-independent) BH4 BH4 Levels AVE9488->BH4 Increases eNOS_Gene eNOS Gene eNOS_Promoter->eNOS_Gene Activates eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA Transcription eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein Translation Coupled_eNOS Coupled eNOS eNOS_Protein->Coupled_eNOS NO_Production NO Production BH4->Coupled_eNOS Maintains coupling Coupled_eNOS->NO_Production L-Arginine -> L-Citrulline + NO

Caption: Proposed mechanism of this compound action.

G cluster_Upstream Upstream Stimuli cluster_Signaling Signaling Cascades cluster_Transcription Transcription Factors cluster_Downstream eNOS Regulation Stimuli Shear Stress, Growth Factors (VEGF), Agonists (Bradykinin) PI3K PI3K Stimuli->PI3K PKA PKA Stimuli->PKA CaMKII CaMKII Stimuli->CaMKII Akt Akt PI3K->Akt CREB CREB Akt->CREB eNOS_Activity eNOS Activity (Phosphorylation) Akt->eNOS_Activity p-eNOS (Ser1177) PKA->CREB CaMKII->CREB eNOS_Transcription eNOS Transcription CREB->eNOS_Transcription Sp1 Sp1 Sp1->eNOS_Transcription Basal

Caption: General signaling pathways regulating eNOS.

G cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Analysis start Start: Treat cells/animals with this compound rna_extraction RNA Extraction start->rna_extraction protein_extraction_vitro Protein Extraction start->protein_extraction_vitro no_assay NO Production Assay (cGMP) start->no_assay tissue_harvest Tissue Harvest (Aorta, Heart) start->tissue_harvest rt_pcr RT-qPCR for eNOS mRNA rna_extraction->rt_pcr western_vitro Western Blot for eNOS Protein protein_extraction_vitro->western_vitro protein_extraction_vivo Protein Extraction tissue_harvest->protein_extraction_vivo functional_assay Functional Assays (e.g., Infarct Size) tissue_harvest->functional_assay western_vivo Western Blot for eNOS Protein protein_extraction_vivo->western_vivo

Caption: General experimental workflow for this compound.

Conclusion

This compound is a potent small-molecule enhancer of eNOS transcription that has demonstrated significant potential in preclinical models of cardiovascular disease. Its ability to increase eNOS expression and activity, coupled with its capacity to reverse eNOS uncoupling, makes it an attractive candidate for further investigation. While the precise signaling pathway through which this compound exerts its effects remains to be fully elucidated, the available data strongly support its role as a valuable tool for research and a potential lead for the development of novel therapies targeting endothelial dysfunction. Further studies are warranted to delineate its molecular mechanism and to translate these promising preclinical findings into clinical applications.

References

The Discovery and Development of Avenciguat (AVE-9488): A Novel Soluble Guanylate Cyclase Activator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Avenciguat (B11929479), also known as BI 685509 and formerly identified as AVE-9488, is a potent and orally bioavailable small molecule activator of soluble guanylate cyclase (sGC). This document provides a comprehensive overview of the discovery, history, and preclinical development of avenciguat. It details the compound's mechanism of action, key preclinical findings in various disease models, and the experimental protocols utilized in its evaluation. Quantitative data are presented in tabular format to facilitate comparison, and signaling pathways and experimental workflows are illustrated using diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of sGC activators.

Introduction and Historical Development

The journey of avenciguat began with the identification of the compound this compound by Sanofi-Aventis. Initially characterized as an endothelial nitric oxide synthase (eNOS) enhancer, early research focused on its potential cardiovascular benefits. The "AVE" prefix in its original designation is indicative of its origins within the Aventis research pipeline.

Subsequently, the compound was further developed by Boehringer Ingelheim under the designation BI 685509 and named avenciguat.[1][2] Through more in-depth mechanistic studies, avenciguat was reclassified as a direct activator of soluble guanylate cyclase (sGC).[1][3] This crucial enzyme in the nitric oxide (NO) signaling pathway plays a pivotal role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation and fibrosis.

The development of avenciguat has since progressed into clinical trials, with a focus on its therapeutic potential in chronic kidney disease (CKD), diabetic kidney disease (DKD), portal hypertension, and systemic sclerosis.[4]

Mechanism of Action: A Soluble Guanylate Cyclase Activator

Avenciguat exerts its pharmacological effects by directly activating soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] Unlike sGC stimulators, which require the presence of the heme group on the sGC enzyme and are dependent on nitric oxide (NO), avenciguat is an sGC activator. This means it can activate sGC even in its heme-free, oxidized state, which is often prevalent in disease states characterized by high oxidative stress.[5][6] This NO-independent mechanism of action offers a potential therapeutic advantage in conditions where endogenous NO bioavailability is compromised.

The increased production of cGMP by avenciguat leads to the activation of protein kinase G (PKG), which in turn mediates a range of downstream effects, including smooth muscle relaxation, anti-fibrotic, anti-inflammatory, and anti-proliferative effects.

Avenciguat Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space NO Nitric Oxide (NO) sGC_heme sGC (Heme-bound) NO->sGC_heme Activates cGMP cGMP sGC_heme->cGMP Converts sGC_heme_free sGC (Heme-free/Oxidized) sGC_heme_free->cGMP Converts Avenciguat Avenciguat (BI 685509) Avenciguat->sGC_heme_free Directly Activates (NO-independent) GTP GTP GTP->sGC_heme GTP->sGC_heme_free PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (Vasodilation, Anti-fibrosis, etc.) PKG->Physiological_Effects Mediates In Vitro cGMP Measurement Protocol Start Start PRP_Prep Prepare Platelet-Rich Plasma (PRP) from human or rat blood Start->PRP_Prep ODQ_Incubation Incubate PRP with ODQ (heme-oxidant) PRP_Prep->ODQ_Incubation Avenciguat_Addition Add varying concentrations of Avenciguat ODQ_Incubation->Avenciguat_Addition Incubation Incubate at 37°C Avenciguat_Addition->Incubation Lysis Lyse platelets to release intracellular cGMP Incubation->Lysis cGMP_Assay Measure cGMP levels using a commercially available ELISA kit Lysis->cGMP_Assay EC50_Calc Calculate EC50 value cGMP_Assay->EC50_Calc End End EC50_Calc->End

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of AVE-9488

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVE-9488 is a novel small molecule that has garnered significant interest for its potential therapeutic applications in cardiovascular diseases. Initially identified as a potent transcriptional enhancer of endothelial nitric oxide synthase (eNOS), its mechanism of action also involves the activation of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound and its closely related successor compound, avenciguat (B11929479) (BI 685509). The document summarizes available quantitative data in structured tables, details key experimental methodologies, and presents signaling pathways and experimental workflows as Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Endothelial dysfunction, characterized by reduced bioavailability of nitric oxide (NO), is a hallmark of many cardiovascular diseases, including atherosclerosis, hypertension, and heart failure. This compound and its analog avenciguat represent a promising therapeutic strategy by targeting the NO-sGC-cGMP signaling cascade. This compound was first described as an eNOS transcription enhancer, leading to increased eNOS expression and NO production. Subsequent research has revealed that the broader class of compounds, including avenciguat, also functions as potent activators of soluble guanylate cyclase (sGC), the primary receptor for NO. This dual mechanism of action holds the potential for robust and sustained enhancement of NO signaling, offering vasoprotective, anti-inflammatory, and anti-fibrotic effects. This guide will delve into the preclinical data that underpins our current understanding of these compounds.

Pharmacokinetics

Detailed preclinical pharmacokinetic parameters for this compound are not extensively reported in publicly available literature. The focus of most published studies has been on its pharmacodynamic effects. However, some information can be inferred from the dosing regimens used in animal studies. For its successor compound, avenciguat, some preclinical data is available.

Preclinical Pharmacokinetics of Avenciguat

While specific data on half-life, clearance, and volume of distribution for this compound in preclinical models are scarce, studies on the related sGC activator, avenciguat, provide some insights into the likely pharmacokinetic profile of this class of compounds.

Table 1: Preclinical Pharmacokinetic Profile of Avenciguat (BI 685509)

Parameter Species Route of Administration Dose Key Findings Reference
Absorption Rat, Mouse Oral 1, 3, 10, 30 mg/kg Rapidly absorbed. [1][2]
Distribution Rat, Mouse Oral 1, 3, 10, 30 mg/kg Widely distributed. [1][2]
Metabolism Rat, Mouse Oral 1, 3, 10, 30 mg/kg Primarily metabolized in the liver. [3]

| Elimination | Rat, Mouse | Oral | 1, 3, 10, 30 mg/kg | Excreted via feces and urine. |[3] |

Pharmacodynamics

The pharmacodynamic effects of this compound have been more extensively characterized, primarily focusing on its ability to enhance eNOS expression and its functional consequences in various disease models.

In Vitro Pharmacodynamics

Table 2: In Vitro Effects of this compound on eNOS Expression and Activity

Cell Type Treatment Concentration Effect Reference
Human Umbilical Vein Endothelial Cells (HUVECs) This compound 2 µM Increased eNOS mRNA and protein expression. [4]

| Human Endothelial EA.hy 926 Cells | this compound | Concentration-dependent | Enhanced eNOS promoter activity. |[4] |

In Vivo Pharmacodynamics

Table 3: In Vivo Effects of this compound in Animal Models

Animal Model Species Treatment Regimen Key Pharmacodynamic Effects Reference
Ischemia-Reperfusion Injury Mouse 30 mg/kg/day for 1 week Reduced infarct size, decreased reactive oxygen species. [5]
Atherosclerosis (ApoE-KO mice) Mouse 30 mg/kg/day for 12 weeks Reduced atherosclerotic plaque formation, enhanced vascular eNOS expression. [4]
Myocardial Infarction Rat 25 ppm in diet for 9 weeks Improved left ventricular remodeling and contractile function. [1]

| Healthy Mice | Mouse | 30 mg/kg/day for 17 days | Increased eNOS protein expression in aorta and femoral arteries. |[6] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: eNOS Enhancement and sGC Activation

This compound and related compounds exert their effects through a dual mechanism. Initially, this compound was shown to enhance the transcription of the eNOS gene, leading to higher levels of eNOS protein and consequently, increased NO production. The successor compound, avenciguat, is a potent activator of soluble guanylate cyclase (sGC). This activation leads to the conversion of GTP to cGMP, resulting in vasodilation and other beneficial downstream effects.

AVE9488_Mechanism cluster_eNOS eNOS Enhancement cluster_sGC sGC Activation AVE9488 This compound eNOS_Gene eNOS Gene Transcription AVE9488->eNOS_Gene Enhances eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein NO Nitric Oxide (NO) eNOS_Protein->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Stimulates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC Vasodilation Vasodilation & Other Effects cGMP->Vasodilation Avenciguat Avenciguat (this compound analog) Avenciguat->sGC Activates

Caption: Mechanism of action of this compound and its analog avenciguat.

Experimental Workflow: In Vivo Ischemia-Reperfusion Model

The cardioprotective effects of this compound have been demonstrated in a murine model of myocardial ischemia-reperfusion injury. The following diagram illustrates a typical experimental workflow.

IR_Workflow Start Start: C57BL/6J Mice Treatment Treatment Groups: - this compound (30 mg/kg/day) - Placebo Start->Treatment Duration Treatment Duration: 1 Week Treatment->Duration Surgery Surgical Procedure: Myocardial Ischemia-Reperfusion Duration->Surgery Ischemia Ischemia: 30 min Coronary Artery Ligation Surgery->Ischemia Reperfusion Reperfusion: 24 hours Ischemia->Reperfusion Analysis Endpoint Analysis Reperfusion->Analysis Infarct Infarct Size Measurement (TTC Staining) Analysis->Infarct ROS Reactive Oxygen Species (MDA Assay) Analysis->ROS

Caption: Workflow for in vivo ischemia-reperfusion studies with this compound.

Experimental Protocols

In Vivo Myocardial Ischemia-Reperfusion Injury in Mice

This protocol is based on methodologies described in studies evaluating the cardioprotective effects of this compound.[5]

  • Animal Model: Male C57BL/6J mice, 8-12 weeks old.

  • Treatment:

    • This compound is administered in the chow at a dose of 30 mg/kg/day for 7 consecutive days.

    • A placebo group receives the same chow without the drug.

  • Surgical Procedure:

    • Anesthetize the mice (e.g., with isoflurane).

    • Intubate and ventilate the animals.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture.

    • Induce ischemia for 30 minutes.

    • Release the ligature to allow for reperfusion.

    • Close the chest and allow the animal to recover.

  • Endpoint Analysis (after 24 hours of reperfusion):

    • Infarct Size Measurement:

      • Excise the heart and slice it into sections.

      • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains pale.

      • Quantify the infarct area as a percentage of the area at risk.

    • Reactive Oxygen Species (ROS) Measurement:

      • Measure malondialdehyde (MDA) levels in heart tissue homogenates using a thiobarbituric acid reactive substances (TBARS) assay as an indicator of oxidative stress.

Western Blot for eNOS Protein Expression in Aortic Tissue

This protocol is a standard method for assessing protein expression and is adapted from studies investigating this compound's effect on eNOS.[6]

  • Tissue Collection and Preparation:

    • Euthanize the mice and perfuse the circulatory system with cold phosphate-buffered saline (PBS).

    • Carefully dissect the aorta and remove any adhering adipose and connective tissue.

    • Snap-freeze the tissue in liquid nitrogen and store it at -80°C.

  • Protein Extraction:

    • Homogenize the frozen aortic tissue in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Electrotransfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for eNOS overnight at 4°C.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane to remove unbound secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Perform densitometric analysis to quantify the intensity of the eNOS band, normalizing to a loading control protein (e.g., GAPDH or β-actin).

Quantitative Real-Time PCR (qRT-PCR) for eNOS mRNA Expression

This protocol outlines the steps for measuring changes in eNOS mRNA levels, a key indicator of the transcriptional enhancing effects of this compound.[4]

  • Cell Culture and Treatment:

    • Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.

    • Treat the cells with this compound (e.g., 2 µM) or vehicle control for a specified duration (e.g., 18 hours).

  • RNA Extraction:

    • Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Assess the quality and quantity of the extracted RNA using spectrophotometry (e.g., NanoDrop).

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR:

    • Prepare a reaction mixture containing the cDNA template, forward and reverse primers specific for the eNOS gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan).

    • Perform the PCR amplification in a real-time PCR cycler.

    • Monitor the fluorescence intensity at each cycle.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample.

    • Normalize the Ct value of the eNOS gene to that of a housekeeping gene (e.g., GAPDH or 18S rRNA) to account for variations in RNA input.

    • Calculate the relative fold change in eNOS mRNA expression using the ΔΔCt method.

Conclusion

This compound and its analog avenciguat are promising therapeutic agents that enhance the NO-sGC-cGMP signaling pathway. While detailed pharmacokinetic data for this compound in preclinical models remains to be fully elucidated in the public domain, its pharmacodynamic effects as an eNOS transcription enhancer are well-documented. The in vitro and in vivo studies summarized in this guide demonstrate its potential to upregulate eNOS expression, increase NO bioavailability, and confer significant protection in models of cardiovascular disease. The further development of sGC activators like avenciguat, which act downstream of NO production, represents a continued and refined effort to therapeutically target this critical signaling pathway. This technical guide provides a foundational resource for researchers and professionals in the field, summarizing key data and methodologies to aid in the ongoing investigation and development of this important class of compounds.

References

An In-depth Technical Guide to the Signaling Pathways of AVE-9488 (Avenciguat)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVE-9488, now clinically developed as Avenciguat, is a novel small molecule with significant therapeutic potential in cardiovascular and fibrotic diseases. Its mechanism of action is multifaceted, primarily revolving around the enhancement of the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling axis. This guide provides a detailed technical overview of the two primary signaling pathways modulated by Avenciguat: the enhancement of endothelial nitric oxide synthase (eNOS) transcription and the direct activation of soluble guanylate cyclase. This document synthesizes preclinical and clinical data, details experimental methodologies, and presents signaling pathways and workflows through structured diagrams and tables.

Introduction

Endothelial dysfunction, characterized by reduced bioavailability of nitric oxide (NO), is a key pathological feature in many cardiovascular diseases, including hypertension, atherosclerosis, and heart failure. The NO-sGC-cGMP pathway is a critical regulator of vascular tone, platelet aggregation, and cellular proliferation. Avenciguat (this compound) has emerged as a promising therapeutic agent that targets this pathway through a dual mechanism, making it a subject of intense research and clinical investigation.

Core Signaling Pathways of Avenciguat

Avenciguat exerts its effects through two distinct but complementary mechanisms that ultimately lead to increased levels of cGMP.

Mechanism 1: Enhancement of eNOS Transcription

One of the initial characterized actions of this compound is its ability to function as an eNOS transcription enhancer. This leads to an increased synthesis of the eNOS enzyme, which is responsible for the production of NO in endothelial cells.

The signaling cascade for this mechanism is as follows:

  • Upstream Regulation (Target Undisclosed): Avenciguat initiates a signaling cascade that targets the promoter region of the eNOS gene (NOS3). The precise molecular target that Avenciguat binds to to initiate this process has not been publicly disclosed.

  • eNOS Promoter Activation: The drug's activity has been localized to the proximal 263 base pairs of the eNOS promoter. This activation is independent of the common transcription factor Sp1, suggesting a novel regulatory pathway.

  • Increased eNOS mRNA and Protein: The activation of the promoter leads to a dose-dependent increase in eNOS mRNA and subsequent protein expression in endothelial cells.

  • Enhanced NO Production: With elevated levels of the eNOS enzyme, there is an increased capacity for the synthesis of NO from its substrate L-arginine.

  • Prevention of eNOS Uncoupling: Avenciguat has been shown to increase the vascular content of (6R)-5,6,7,8-tetrahydrobiopterin (BH4), an essential cofactor for eNOS.[1] By increasing BH4 levels, Avenciguat helps to prevent the "uncoupling" of eNOS, a dysfunctional state where the enzyme produces superoxide (B77818) radicals instead of NO.[1]

AVE9488_eNOS_Pathway cluster_upstream Upstream Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AVE9488 Avenciguat (this compound) Unknown_Target Unknown Molecular Target(s) AVE9488->Unknown_Target eNOS_Promoter eNOS Promoter (proximal 263 bp) Unknown_Target->eNOS_Promoter Activates eNOS_Gene eNOS Gene (NOS3) eNOS_Promoter->eNOS_Gene Drives Transcription eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA Transcription eNOS_Protein eNOS Protein (Increased Expression) eNOS_mRNA->eNOS_Protein Translation NO Nitric Oxide (NO) eNOS_Protein->NO Synthesis L_Arginine L-Arginine L_Arginine->NO BH4 BH4 (Cofactor) (Increased Levels) BH4->eNOS_Protein Maintains Coupling

Caption: Avenciguat enhances eNOS transcription and NO synthesis.
Mechanism 2: Direct Soluble Guanylate Cyclase (sGC) Activation

More recent research has defined Avenciguat as a potent, NO-independent activator of soluble guanylate cyclase (sGC). This mechanism is particularly advantageous in pathological states characterized by high oxidative stress, where sGC can become oxidized and heme-free, rendering it insensitive to its natural ligand, NO.

The signaling pathway for this mechanism is as follows:

  • Direct sGC Binding: Avenciguat directly binds to the heme-free, oxidized form of sGC.[2]

  • NO-Independent Activation: This binding allosterically activates the sGC enzyme, bypassing the need for NO.[1][2] This is a key differentiator from sGC stimulators (like Riociguat), which require the presence of the heme group.

  • cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Downstream Effects: cGMP acts as a second messenger, activating protein kinase G (PKG) and other downstream effectors, which mediate a range of physiological responses including smooth muscle relaxation (vasodilation), and anti-fibrotic and anti-inflammatory effects.

AVE9488_sGC_Pathway cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects AVE9488 Avenciguat (this compound) sGC_oxidized Oxidized/Heme-free sGC (NO-insensitive) AVE9488->sGC_oxidized Binds & Activates sGC_activated Activated sGC cGMP cGMP (Increased Production) sGC_activated->cGMP Catalyzes GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Anti_Fibrosis Anti-Fibrotic Effects PKG->Anti_Fibrosis Anti_Inflammation Anti-Inflammatory Effects PKG->Anti_Inflammation

Caption: Avenciguat directly activates sGC, increasing cGMP production.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Avenciguat (this compound).

Table 1: Preclinical Efficacy Data
ParameterModelTreatmentResultReference
Infarct Size Mouse Ischemia/Reperfusion30 mg/kg/day this compound for 1 week↓ 43.6% reduction in infarct/area at risk (36.9% vs 65.4% in placebo)[3]
Oxidative Stress Mouse Ischemia/Reperfusion30 mg/kg/day this compound for 1 week↓ 75% reduction in malondialdehyde levels (0.8 vs 3.2 µmol/l in placebo)[3]
Atherosclerosis apoE-KO MiceThis compound in chow for 12 weeks Significant reduction in atherosclerotic plaque formation[1]
cGMP Activation (in vitro) Human Platelet-Rich PlasmaAvenciguatEC₅₀ = 467 nM [4]
cGMP Activation (in vitro) Rat Platelet-Rich PlasmaAvenciguatEC₅₀ = 304 nM [4]
Fibrosis Rat Unilateral Ureteral Obstruction30 mg/kg Avenciguat (p.o.) Reduced tubulointerstitial fibrosis[4]
Table 2: Clinical Efficacy Data (Phase II CKD Trials)
ParameterPatient PopulationTreatmentResult (Placebo-Corrected Change from Baseline)Reference
Urine Albumin-to-Creatinine Ratio (UACR) Chronic Kidney Disease (CKD)1 mg Avenciguat TID for 20 weeks↓ 15.5% [5]
Urine Albumin-to-Creatinine Ratio (UACR) Chronic Kidney Disease (CKD)2 mg Avenciguat TID for 20 weeks↓ 13.2% [5]
Urine Albumin-to-Creatinine Ratio (UACR) Chronic Kidney Disease (CKD)3 mg Avenciguat TID for 20 weeks↓ 21.5% [5]

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating Avenciguat's mechanism of action.

In Vitro eNOS Expression and NO Production Assay
  • Objective: To determine the effect of Avenciguat on eNOS expression and NO-mediated signaling in endothelial cells.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC).

  • Methodology:

    • Cell Culture: HUVECs are cultured in standard endothelial cell growth medium.

    • Treatment: Cells are treated with Avenciguat (e.g., 2 µM) or vehicle control for 18 hours. A positive control, such as simvastatin (B1681759) (5 µM), may be used.[6]

    • mRNA Analysis: Total RNA is extracted, and eNOS mRNA expression is quantified using real-time RT-PCR, normalized to a housekeeping gene (e.g., GAPDH).

    • Protein Analysis: Cell lysates are prepared, and eNOS protein expression is determined by Western blotting using an anti-eNOS antibody. Protein loading is normalized using an antibody against a housekeeping protein like GAPDH.

    • NO Production (cGMP Assay): After the 18-hour pretreatment, cells are stimulated with an eNOS agonist like bradykinin (B550075) (100 nM) for a short period (e.g., 3 minutes). The reaction is stopped, and intracellular cGMP content is measured by radioimmunoassay or ELISA as an indicator of bioactive NO production.[6]

Caption: Workflow for in vitro analysis of eNOS expression and activity.
In Vivo Myocardial Ischemia/Reperfusion Model

  • Objective: To assess the cardioprotective effects of Avenciguat in an in vivo model of heart attack.

  • Animal Model: Male C57BL/6J mice. eNOS knockout mice are used to confirm the mechanism.

  • Methodology:

    • Acclimatization: Animals are acclimatized to laboratory conditions.

    • Treatment: Mice are treated with Avenciguat (30 mg/kg/day) or placebo administered in the chow for one week.[3]

    • Surgical Procedure: Mice are anesthetized, and the left anterior descending (LAD) coronary artery is ligated for 30 minutes to induce ischemia.

    • Reperfusion: The ligature is removed, and the heart is allowed to reperfuse for 24 hours.

    • Infarct Size Assessment: After 24 hours, the heart is excised. The area at risk (AAR) and the infarct size (IS) are determined using staining techniques (e.g., Evans blue and TTC staining). The ratio of IS to AAR is calculated.

    • Oxidative Stress Measurement: Tissue or plasma samples are collected to measure markers of oxidative stress, such as malondialdehyde-thiobarbituric acid levels.[3]

Conclusion

Avenciguat (this compound) is a unique molecule that robustly enhances the NO-sGC-cGMP signaling pathway through a dual mechanism of action. It not only increases the transcriptional expression of eNOS but also directly activates sGC in an NO-independent manner. This dual action provides a powerful and potentially synergistic approach to restoring vascular homeostasis and combating fibrosis. The preclinical and clinical data gathered to date support its continued development for a range of cardiovascular and systemic diseases. Further research is warranted to fully elucidate the upstream molecular target responsible for its eNOS-enhancing effects, which could reveal new insights into the regulation of vascular function.

References

In Vitro Profile of AVE-9488: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro properties of AVE-9488, a small molecule enhancer of endothelial nitric oxide synthase (eNOS). The information presented here is curated from publicly available scientific literature to support further research and development efforts. This document details the molecular mechanism, key experimental findings, and relevant methodologies associated with this compound.

Core Mechanism of Action

This compound is characterized as an eNOS transcription enhancer. Its primary mechanism involves the upregulation of eNOS expression, leading to increased production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. In vitro studies have demonstrated that this compound enhances eNOS promoter activity, resulting in elevated levels of eNOS mRNA and protein. This enhanced expression leads to greater NO production upon cellular stimulation.

Quantitative In Vitro Data

The following tables summarize the key quantitative effects of this compound as reported in in vitro studies. These data provide a comparative look at its impact on gene expression, protein levels, and cellular function.

Table 1: Effect of this compound on eNOS Expression and Nitric Oxide Production

Cell TypeTreatment ConcentrationDurationEffectMagnitude of EffectReference
Human Umbilical Vein Endothelial Cells (HUVEC)Not Specified18 hoursIncreased eNOS mRNA expressionComparable to simvastatin[1][2]
Human Umbilical Vein Endothelial Cells (HUVEC)Concentration-dependent18 hoursIncreased eNOS protein expressionConcentration-dependent increase[2]
Human Umbilical Vein Endothelial Cells (HUVEC)Not Specified18 hoursEnhanced bradykinin-stimulated cGMP production (indicator of NO)Significant enhancement[1][2]
Human endothelial EA.hy 926 cellsConcentration-dependentNot SpecifiedEnhanced eNOS promoter activityConcentration-dependent[1]

Table 2: Effects of this compound on Endothelial Progenitor Cells (EPCs) and Oxidative Stress

ParameterModelTreatmentEffectMagnitude of EffectReference
Circulating Endothelial Progenitor Cell (EPC) NumberRat model of myocardial infarction25 ppm in dietIncreased EPC number5.2-fold increase vs. placebo[3]
EPC Migratory CapacityRat model of myocardial infarction25 ppm in dietIncreased migratory capacity2.9-fold increase vs. placebo[3]
Reactive Oxygen Species (ROS) ProductionAortas from apoE-KO miceIn vivo treatmentReversed eNOS uncoupling and reduced ROSPartial prevention[1]

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for assessing its in vitro effects.

AVE9488_Signaling_Pathway AVE9488 This compound Promoter eNOS Promoter AVE9488->Promoter Enhances activity eNOS_mRNA eNOS mRNA Promoter->eNOS_mRNA Increases transcription eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein Translation NO_Production Nitric Oxide (NO) Production eNOS_Protein->NO_Production Catalyzes Biological_Effects Vasodilation, Anti-inflammatory Effects, Anti-atherosclerotic Effects NO_Production->Biological_Effects Leads to

Caption: Proposed signaling pathway for this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis HUVEC Culture HUVECs Treatment Treat with this compound (various concentrations) HUVEC->Treatment qPCR qPCR for eNOS mRNA Treatment->qPCR WesternBlot Western Blot for eNOS Protein Treatment->WesternBlot NO_Assay NO Production Assay (e.g., Griess Assay or cGMP) Treatment->NO_Assay

Caption: General experimental workflow for in vitro analysis.

Experimental Protocols

Based on the available literature, the following are generalized protocols for key in vitro experiments involving this compound.

Cell Culture and Treatment
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or the human endothelial cell line EA.hy 926 are commonly used.

  • Culture Conditions: Cells are maintained in appropriate endothelial cell growth medium supplemented with growth factors and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For experiments, cells are seeded in multi-well plates. Upon reaching a suitable confluency, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control. Incubation times typically range up to 18 hours.[2]

eNOS mRNA Expression Analysis (Quantitative PCR)
  • RNA Isolation: Following treatment with this compound, total RNA is extracted from the cells using a commercial RNA isolation kit.

  • cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: Quantitative PCR is performed using primers specific for the eNOS gene and a suitable housekeeping gene for normalization. The relative expression of eNOS mRNA is calculated using the ΔΔCt method.

eNOS Protein Expression Analysis (Western Blot)
  • Protein Extraction: Cells are lysed in a suitable buffer to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for eNOS, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH).

Nitric Oxide (NO) Production Assay (cGMP Measurement)
  • Principle: As NO stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine (B1672433) monophosphate (cGMP), measuring intracellular cGMP levels serves as an indirect indicator of NO production.

  • Procedure: HUVECs pre-treated with this compound are stimulated with an agonist such as bradykinin (B550075) to induce NO production.[1][2]

  • Measurement: The intracellular cGMP content is then measured using a commercially available enzyme immunoassay (EIA) kit.

Conclusion

The in vitro data strongly support the role of this compound as a potent enhancer of eNOS expression and activity. Its ability to increase NO production in endothelial cells highlights its therapeutic potential in cardiovascular diseases associated with endothelial dysfunction. The provided data, pathways, and protocols offer a solid foundation for researchers to design and execute further studies to elucidate the full pharmacological profile of this compound.

References

The eNOS Enhancer AVE-9488: A Deep Dive into its Role in Endothelial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, is a key pathological feature of numerous cardiovascular diseases. The endothelial nitric oxide synthase (eNOS) enzyme is the primary source of NO in the vasculature, playing a crucial role in maintaining vascular tone, inhibiting platelet aggregation, and preventing inflammation. Consequently, enhancing eNOS activity has emerged as a promising therapeutic strategy. AVE-9488 is a small molecule eNOS enhancer that has demonstrated significant potential in preclinical studies to improve endothelial function and protect against cardiovascular insults. This technical guide provides a comprehensive overview of the core scientific findings related to this compound, focusing on its mechanism of action, quantitative effects on endothelial function, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action

This compound primarily functions as a transcriptional enhancer of the eNOS gene (NOS3). This leads to an increased expression of eNOS mRNA and protein, resulting in higher levels of NO production.[1][2] Beyond simply increasing eNOS expression, this compound has also been shown to address the issue of eNOS uncoupling.[2] In pathological conditions associated with high oxidative stress, eNOS can become "uncoupled," producing superoxide (B77818) radicals (O₂⁻) instead of NO. This switch is often triggered by the depletion of the essential eNOS cofactor tetrahydrobiopterin (B1682763) (BH₄). This compound helps to reverse this uncoupling, thereby restoring the enzyme's ability to generate beneficial NO and reducing the production of detrimental reactive oxygen species (ROS).[2]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.

Table 1: Effects of this compound on eNOS Expression and Activity
ParameterExperimental ModelTreatmentResultFold Change/Percentage Changep-valueReference
eNOS mRNA ExpressionHuman Umbilical Vein Endothelial Cells (HUVECs)5 µM this compound for 18-24hIncreased eNOS mRNA1.6 ± 0.3-fold increase< 0.05[1]
eNOS Protein ExpressionHuman Umbilical Vein Endothelial Cells (HUVECs)5 µM this compound for 18-24hIncreased eNOS protein1.7 ± 0.2-fold increase< 0.05[1]
eNOS mRNA ExpressionBone Marrow Mononuclear Cells (BMCs) from ICMP patients5 µM this compound for 18hIncreased eNOS mRNA2.1-fold increase< 0.05[1]
eNOS ActivityBone Marrow Mononuclear Cells (BMCs) from ICMP patients5 µM this compound for 18hIncreased eNOS activity>3-fold increase< 0.05[1]
eNOS Expression (densitometric units/µg protein)Bone marrow of rats post-myocardial infarction25 ppm this compound for 3 daysIncreased eNOS expression0.726 ± 0.06 vs. 0.403 ± 0.05 (Placebo)< 0.05[3]
eNOS Activity (nmol/µg protein x10³)Bone marrow of rats post-myocardial infarction25 ppm this compound for 3 daysIncreased eNOS activity20.4 ± 4.4 vs. 7.15 ± 0.9 (Placebo)< 0.05[3]

ICMP: Ischemic Cardiomyopathy

Table 2: Cardioprotective and Vasculoprotective Effects of this compound
ParameterExperimental ModelTreatmentResultPercentage Changep-valueReference
Infarct Size / Area at RiskMice with myocardial ischemia/reperfusion30 mg/kg/day this compound for 1 weekReduced infarct size36.9 ± 4.0% vs. 65.4 ± 4.1% (Placebo)0.0002[4]
Malondialdehyde Levels (µmol/L)Mice with myocardial ischemia/reperfusion30 mg/kg/day this compound for 1 weekReduced oxidative stress0.8 ± 0.07 vs. 3.2 ± 0.5 (Placebo)0.0003[4]
Circulating Endothelial Progenitor Cells (EPCs)Rats post-myocardial infarction25 ppm this compound for 3 daysIncreased EPC levels5.2-fold increase< 0.001[3]
Malondialdehyde (µmol/µg protein)Bone marrow of rats post-myocardial infarction25 ppm this compound for 3 daysReduced oxidative stress0.560 ± 0.12 vs. 1.362 ± 0.30 (Placebo)< 0.05[3]
Akt1 Phosphorylation (densitometric units/µg protein)Bone marrow of rats post-myocardial infarction25 ppm this compound for 3 daysIncreased Akt1 phosphorylation0.519 ± 0.09 vs. 0.310 ± 0.09 (Placebo)< 0.05[3]
VEGF Expression (pg/µg protein)Bone marrow of rats post-myocardial infarction25 ppm this compound for 3 daysIncreased VEGF expression0.121 ± 0.01 vs. 0.076 ± 0.01 (Placebo)< 0.05[3]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Endothelial Cells

This compound initiates a signaling cascade that enhances eNOS expression and activity, leading to increased NO production and subsequent downstream beneficial effects. This pathway also involves the reduction of oxidative stress.

AVE9488_Signaling AVE9488 This compound eNOS_Gene eNOS Gene (NOS3) Transcription AVE9488->eNOS_Gene Enhances eNOS_Uncoupling eNOS Uncoupling AVE9488->eNOS_Uncoupling Reduces eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein NO_Production Nitric Oxide (NO) Production eNOS_Protein->NO_Production Increases Vascular_Function Improved Endothelial & Vascular Function NO_Production->Vascular_Function ROS Reactive Oxygen Species (ROS) ROS->Vascular_Function Impairs eNOS_Uncoupling->ROS Leads to

Caption: Signaling pathway of this compound in endothelial cells.

Experimental Workflow for Assessing this compound Efficacy

A typical preclinical study to evaluate the effects of this compound on endothelial function and cardioprotection follows a structured workflow, from animal model selection to functional and molecular analysis.

Experimental_Workflow cluster_0 In Vivo Model cluster_1 Functional Assessment cluster_2 Molecular & Cellular Analysis Animal_Model Animal Model (e.g., Mouse, Rat) with Cardiovascular Condition Treatment Treatment with this compound (e.g., 30 mg/kg/day) vs. Placebo Animal_Model->Treatment Infarct_Size Infarct Size Measurement (e.g., TTC Staining) Treatment->Infarct_Size Hemodynamics Hemodynamic Measurements Treatment->Hemodynamics Tissue_Harvest Tissue/Cell Harvest (e.g., Heart, Aorta, BMCs) Treatment->Tissue_Harvest Western_Blot Western Blot (eNOS, p-Akt) Tissue_Harvest->Western_Blot eNOS_Assay eNOS Activity Assay (L-arginine to L-citrulline) Tissue_Harvest->eNOS_Assay ROS_Measurement ROS Measurement (e.g., DHE Staining) Tissue_Harvest->ROS_Measurement qPCR RT-qPCR (eNOS mRNA) Tissue_Harvest->qPCR

Caption: Experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound. These protocols are based on standard laboratory practices and information gleaned from relevant research articles.

Western Blot for eNOS and Phospho-Akt Expression

Objective: To quantify the protein levels of total eNOS and phosphorylated Akt (as a marker of Akt activation) in tissue or cell lysates.

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein Assay Kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibodies:

    • Rabbit anti-eNOS (specific for total eNOS)

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-Akt (for total Akt)

    • Mouse anti-β-actin (as a loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate

  • Imaging System

Protocol:

  • Lysate Preparation: Homogenize tissue samples or lyse cultured cells in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-eNOS, diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin). For phospho-Akt, normalize to total Akt levels.

eNOS Activity Assay (L-Arginine to L-Citrulline Conversion)

Objective: To measure the enzymatic activity of eNOS in tissue or cell homogenates.

Materials:

  • Homogenization Buffer

  • Reaction Buffer (containing NADPH, FAD, FMN, BH₄, and calmodulin)

  • [³H]L-arginine (radiolabeled substrate)

  • Stop Buffer (e.g., containing EDTA)

  • Cation Exchange Resin (e.g., Dowex AG50WX-8)

  • Scintillation Counter and Scintillation Fluid

Protocol:

  • Homogenate Preparation: Prepare tissue or cell homogenates in a suitable buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the homogenate with the reaction buffer and [³H]L-arginine.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop buffer.

  • Separation of L-Citrulline: Apply the reaction mixture to a column containing the cation exchange resin. The positively charged [³H]L-arginine will bind to the resin, while the neutral [³H]L-citrulline will flow through.

  • Quantification: Collect the eluate containing [³H]L-citrulline, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the eNOS activity based on the amount of [³H]L-citrulline produced per unit of protein per unit of time.

Measurement of Reactive Oxygen Species (ROS)

Objective: To detect and quantify superoxide production in cells or tissues.

Materials:

  • Dihydroethidium (DHE) fluorescent probe

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence Microscope or Plate Reader

Protocol:

  • Cell/Tissue Preparation: Prepare cultured cells or fresh tissue sections.

  • DHE Loading: Incubate the cells or tissue sections with DHE (e.g., 10 µM) in a suitable buffer at 37°C in the dark for 30 minutes.

  • Washing: Gently wash the cells or tissues to remove excess DHE.

  • Imaging/Measurement: Immediately visualize the fluorescence using a fluorescence microscope or quantify the fluorescence intensity using a plate reader. The oxidation of DHE by superoxide produces a red fluorescent product.

  • Analysis: Compare the fluorescence intensity between this compound-treated and control groups.

Conclusion

This compound represents a compelling therapeutic candidate for conditions associated with endothelial dysfunction. Its ability to not only enhance eNOS expression but also to mitigate eNOS uncoupling addresses two critical aspects of NO-related pathology. The robust preclinical data, demonstrating its efficacy in improving endothelial function and providing cardioprotection, underscores its potential. Further research, including clinical trials, will be crucial in translating these promising findings into tangible therapeutic benefits for patients with cardiovascular disease. This guide provides a foundational understanding of the science behind this compound for researchers and developers in the field.

References

An In-depth Technical Guide to the Early Research of AVE-9488: A Novel eNOS Transcription Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE-9488, chemically identified as 4-fluoro-N-indan-2-yl-benzamide, emerged in early research as a promising small molecule with a novel mechanism of action: the transcriptional enhancement of endothelial nitric oxide synthase (eNOS). Nitric oxide (NO), synthesized by eNOS, is a critical signaling molecule in the cardiovascular system, playing a key role in vasodilation, inhibition of platelet aggregation, and prevention of smooth muscle proliferation. A reduction in NO bioavailability is a hallmark of endothelial dysfunction, a condition implicated in the pathogenesis of numerous cardiovascular diseases. This compound was investigated for its potential to counteract this by upregulating the expression of the eNOS enzyme itself, thereby offering a new therapeutic strategy for conditions such as atherosclerosis, myocardial infarction, and ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, detailing its mechanism of action, key experimental findings, and the methodologies employed in its early evaluation.

Core Mechanism of Action: eNOS Transcription Enhancement

Early studies established that this compound enhances the transcription of the gene encoding for eNOS. This leads to an increase in eNOS mRNA and subsequently, elevated levels of eNOS protein. The enhanced expression of a functional eNOS enzyme results in greater NO production, which in turn is expected to ameliorate endothelial dysfunction and confer vasoprotective effects.

AVE9488 This compound eNOS_Gene eNOS Gene Transcription AVE9488->eNOS_Gene enhances eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA leads to increased eNOS_Protein eNOS Protein (Endothelial Nitric Oxide Synthase) eNOS_mRNA->eNOS_Protein leads to increased NO_Production Nitric Oxide (NO) Production eNOS_Protein->NO_Production catalyzes increased Vasoprotective_Effects Vasoprotective Effects (e.g., Vasodilation, Anti-atherosclerosis) NO_Production->Vasoprotective_Effects

Figure 1: Mechanism of action of this compound.

Preclinical Efficacy: A Summary of Key Findings

The therapeutic potential of this compound was explored in several preclinical models of cardiovascular disease. The following tables summarize the key quantitative findings from this early research.

In Vitro and Ex Vivo Studies
ParameterCell/Tissue TypeTreatmentResultReference
eNOS mRNA ExpressionHuman Umbilical Vein Endothelial Cells (HUVEC)2 µM this compound for 18hIncreased expression, comparable to 5 µM simvastatin[1]
eNOS Protein ExpressionHuman Umbilical Vein Endothelial Cells (HUVEC)18h treatment with this compoundDose-dependent increase[1]
Bradykinin-stimulated cGMP productionHuman Umbilical Vein Endothelial Cells (HUVEC)18h pretreatment with 2 µM this compoundSignificantly increased[1]
eNOS mRNA ExpressionBone Marrow Mononuclear Cells (from ICMP patients)5 µM this compound for 18h2.1-fold increase (P < 0.05)[1]
eNOS ActivityLin-CD105+ cells (from ICMP patients)5 µM this compound for 18h>3-fold increase (P < 0.05)[1]
In Vivo Studies: Atherosclerosis and Neointima Formation in Mice
Animal ModelTreatmentDurationKey FindingsReference
Apolipoprotein E-knockout (apoE-KO) miceThis compound in chow12 weeksReduced atherosclerotic plaque formation[2]
Apolipoprotein E-knockout (apoE-KO) miceThis compound in chowNot specifiedReduced cuff-induced neointima formation[2]
Wild-type C57BL/6J mice30 mg/kg/day this compound in chow17 daysSignificantly increased eNOS protein in aortas and femoral arteries[3]
In Vivo Studies: Myocardial Infarction in Rats
Animal ModelTreatmentDurationKey FindingsReference
Rats with coronary artery ligation25 ppm this compound in diet9 weeks (starting 7 days post-ligation)- Substantially improved left ventricular (LV) function- Reduced LV filling pressure- Attenuated pulmonary edema- Reduced LV fibrosis and myocyte cross-sectional area- Normalized decreased eNOS protein levels and NOS activity in surviving LV myocardiumWohlfart et al., 2008 (assumed from context)
In Vivo Studies: Ischemia-Reperfusion Injury in Mice
Animal ModelTreatmentDurationKey FindingsReference
Mice undergoing coronary artery ligation and reperfusion30 mg/kg/day this compound1 week- Infarct/area at risk: 36.9 ± 4.0% vs. 65.4 ± 4.1% in placebo (P = 0.0002)- Malondialdehyde-thiobarbituric acid levels: 0.8 ± 0.07 µmol/l vs. 3.2 ± 0.5 µmol/l in placebo (P = 0.0003)[4]

Detailed Experimental Protocols

A cornerstone of robust scientific research is the detailed methodology that allows for reproducibility and critical evaluation. Below are the protocols for the key experiments cited in the early research of this compound.

In Vitro eNOS Expression and Activity Assays

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in standard endothelial cell growth medium supplemented with growth factors.

Quantitative Real-Time RT-PCR for eNOS mRNA:

  • RNA Isolation: Total RNA was extracted from HUVECs using commercially available kits.

  • Reverse Transcription: cDNA was synthesized from the isolated RNA.

  • Real-Time PCR: Quantitative PCR was performed using primers and probes specific for human eNOS and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of eNOS mRNA was calculated using the comparative Ct method.

Western Blot for eNOS Protein:

  • Protein Extraction: Cells were lysed in a suitable buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for eNOS, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified by densitometry and normalized to a loading control (e.g., GAPDH or β-actin).

cGMP Radioimmunoassay:

  • HUVECs were pre-treated with this compound.

  • Cells were then stimulated with bradykinin (B550075) (a known eNOS activator).

  • The intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels were measured using a commercially available radioimmunoassay kit.

cluster_invitro In Vitro Experimental Workflow HUVEC_Culture HUVEC Culture AVE9488_Treatment Treatment with this compound HUVEC_Culture->AVE9488_Treatment Cell_Harvest Cell Harvest AVE9488_Treatment->Cell_Harvest cGMP_Assay cGMP Radioimmunoassay AVE9488_Treatment->cGMP_Assay Bradykinin stimulation RNA_Isolation RNA Isolation Cell_Harvest->RNA_Isolation Protein_Extraction Protein Extraction Cell_Harvest->Protein_Extraction RT_PCR qRT-PCR for eNOS mRNA RNA_Isolation->RT_PCR Western_Blot Western Blot for eNOS Protein Protein_Extraction->Western_Blot

Figure 2: In vitro experimental workflow for this compound.
In Vivo Animal Models

Atherosclerosis and Neointima Formation Model (Mice):

  • Animals: Apolipoprotein E-knockout (apoE-KO) mice, which are genetically predisposed to developing atherosclerosis, were used.

  • Drug Administration: this compound was mixed into the rodent chow at a specified concentration.

  • Induction of Neointima Formation: A non-constrictive cuff was placed around the femoral artery to induce neointimal hyperplasia.

  • Assessment: After the treatment period, the animals were euthanized. The aortas were dissected, stained (e.g., with Oil Red O for lipid deposits), and the atherosclerotic plaque area was quantified. The femoral arteries were sectioned and stained (e.g., with hematoxylin (B73222) and eosin) to measure the neointimal area.

Myocardial Infarction Model (Rats):

  • Surgical Procedure: Male rats underwent surgical ligation of the left anterior descending (LAD) coronary artery to induce myocardial infarction.

  • Drug Administration: this compound was administered as a dietary supplement.

  • Functional Assessment: Left ventricular function was assessed using techniques such as pressure-volume loop analysis to measure parameters like ejection fraction, end-systolic and end-diastolic pressures and volumes.

  • Histological Analysis: The hearts were excised, sectioned, and stained (e.g., with Masson's trichrome) to quantify the extent of fibrosis and myocyte hypertrophy.

Ischemia-Reperfusion Injury Model (Mice):

  • Surgical Procedure: Mice were subjected to a period of coronary artery ligation (ischemia) followed by the release of the ligature (reperfusion).

  • Drug Administration: this compound was administered daily for one week prior to the surgery.

  • Infarct Size Measurement: After the reperfusion period, the hearts were excised, and the area at risk and the infarcted area were determined using staining techniques (e.g., Evans blue and triphenyltetrazolium (B181601) chloride staining).

  • Oxidative Stress Marker Measurement: The levels of malondialdehyde-thiobarbituric acid, a marker of lipid peroxidation and oxidative stress, were measured in myocardial tissue homogenates.

cluster_invivo In Vivo Experimental Workflow Animal_Model Select Animal Model (e.g., apoE-KO Mouse, Rat, Mouse) Drug_Admin Administer this compound Animal_Model->Drug_Admin Disease_Induction Induce Disease/Injury (e.g., Cuff Placement, LAD Ligation) Drug_Admin->Disease_Induction Treatment_Period Treatment Period Disease_Induction->Treatment_Period Outcome_Assessment Outcome Assessment Treatment_Period->Outcome_Assessment Functional Functional (e.g., PV Loops) Outcome_Assessment->Functional Histological Histological (e.g., Plaque Area, Infarct Size) Outcome_Assessment->Histological Biochemical Biochemical (e.g., Oxidative Stress Markers) Outcome_Assessment->Biochemical

Figure 3: General in vivo experimental workflow.

Signaling Pathway

The primary signaling pathway influenced by this compound is the eNOS-NO-cGMP pathway. By enhancing eNOS expression, this compound increases the production of NO. NO then diffuses to adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.

AVE9488 This compound eNOS_Expression eNOS Expression AVE9488->eNOS_Expression enhances eNOS eNOS eNOS_Expression->eNOS NO Nitric Oxide (NO) eNOS->NO L_Arginine L-Arginine L_Arginine->NO eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP Cyclic GMP (cGMP) sGC->cGMP converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation leads to

Figure 4: The eNOS-NO-cGMP signaling pathway.

Conclusion

The early research on this compound provided a strong preclinical proof-of-concept for the therapeutic potential of eNOS transcription enhancement. In a variety of in vitro and in vivo models of cardiovascular disease, this compound demonstrated the ability to increase eNOS expression and activity, leading to beneficial effects on atherosclerosis, myocardial infarction, and ischemia-reperfusion injury. This body of work highlighted a novel pharmacological approach to restoring endothelial function and offered a promising new avenue for the development of cardiovascular therapeutics. Further research would be necessary to fully elucidate the pharmacokinetic and safety profile of this compound in humans and to determine its clinical efficacy.

References

Methodological & Application

Application Notes and Protocols for AVE-9488 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE-9488 is a potent and specific small molecule enhancer of endothelial nitric oxide synthase (eNOS) transcription.[1][2][3][4] By increasing the expression and activity of eNOS, this compound promotes the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[1][3][5] These application notes provide detailed protocols for the utilization of this compound in cell culture, with a focus on endothelial cells, to investigate its effects on cell viability, apoptosis, and eNOS signaling pathways.

Data Presentation

Table 1: Recommended Working Concentrations and Incubation Times for this compound in Cell Culture

Cell TypeApplicationRecommended ConcentrationIncubation TimeExpected OutcomeReference
Human Umbilical Vein Endothelial Cells (HUVECs)Increased eNOS mRNA and protein expression5 µM (maximal effect)18-24 hours1.7-fold increase in eNOS protein expression[2]
Bone Marrow Mononuclear Cells (BMCs) from ICMP patientsIncreased eNOS mRNA expression and activity5 µM18-24 hours2.1-fold increase in eNOS mRNA expression[2]
Human Endothelial EA.hy 926 CellseNOS up-regulationNot specifiedNot specifiedIncreased eNOS mRNA and protein expression[3]

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol describes the general procedure for culturing and treating adherent cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), with this compound.

Materials:

  • HUVECs or other suitable endothelial cell line

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin)

  • This compound (stock solution prepared in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture HUVECs in complete culture medium in a 37°C, 5% CO2 incubator.

  • Passage the cells as needed to maintain sub-confluent cultures.

  • Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare the desired concentration of this compound by diluting the stock solution in fresh, serum-free or complete culture medium. A final concentration of 5 µM is recommended for maximal eNOS induction. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.

  • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired period, typically 18-24 hours, to observe effects on eNOS expression.[2]

  • After incubation, the cells can be harvested for downstream applications such as Western blotting, cell viability assays, or apoptosis assays.

Western Blotting for eNOS Expression

This protocol outlines the steps to assess the effect of this compound on eNOS protein expression.

Materials:

  • Treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against eNOS (e.g., from Cell Signaling Technology)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on an 8% or 10% gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-eNOS antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • For normalization, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with various concentrations of this compound and a vehicle control for the desired duration.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Mix thoroughly and read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[6][7]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in a positive control cell population (e.g., by treating with a known apoptosis inducer).

  • Harvest the treated and control cells (including floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.[6]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[8]

  • Add 400 µL of 1X Binding Buffer to each tube.[8]

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[6]

Visualizations

AVE9488_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Endothelial Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AVE9488 This compound UnknownReceptor Unknown Receptor/ Mechanism AVE9488->UnknownReceptor SignalingCascade Signaling Cascade UnknownReceptor->SignalingCascade Activates eNOS_Gene eNOS Gene SignalingCascade->eNOS_Gene Enhances Transcription eNOS_mRNA eNOS mRNA eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein Translation NO Nitric Oxide (NO) eNOS_Protein->NO Catalyzes L_Arginine L-Arginine L_Arginine->eNOS_Protein Transcription Transcription eNOS_Gene->Transcription Transcription->eNOS_mRNA

Caption: Signaling pathway of this compound in endothelial cells.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Start Seed Endothelial Cells Treat Treat with this compound (e.g., 5 µM) and Vehicle Control Start->Treat Incubate Incubate (e.g., 18-24 hours) Treat->Incubate Viability Cell Viability Assay (e.g., MTT) Incubate->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Incubate->Apoptosis Western Western Blot (e.g., for eNOS) Incubate->Western Data Analyze and Compare Results Viability->Data Apoptosis->Data Western->Data

Caption: General experimental workflow for studying this compound in cell culture.

References

Application Notes and Protocols for AVE-9488 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of AVE-9488 in in vivo mouse studies, with a focus on cardiovascular research models. The protocols and data presented are compiled from published research to assist in the design and execution of preclinical experiments.

Quantitative Data Summary

The following tables summarize the reported dosages and experimental models for this compound in mice.

Table 1: this compound Dosage and Administration in Mouse Models

Mouse StrainModelDosageAdministration RouteDurationReference
C57BL/6JWild-type30 mg/kg/dayPressed in chow17 days[1]
C57BL/6JMyocardial Ischemia/Reperfusion30 mg/kg/dayNot specified1 week[2]
ApoE-KOAtherosclerosisNot specifiedSupplemented in chow12 weeks
RatMyocardial Infarction25 ppm in dietDiet3 days[3]

Table 2: Summary of In Vivo Effects of this compound

ModelKey FindingsReference
Wild-type MiceIncreased eNOS protein expression in aorta and femoral arteries.[1]
Myocardial Ischemia/ReperfusionSignificantly reduced infarct size; this effect was absent in eNOS knockout mice. Reduced reactive oxygen species.[2]
Atherosclerosis (ApoE-KO mice)Reduced neointima formation and atherosclerotic plaque formation.
Myocardial Infarction (Rats)Increased circulating endothelial progenitor cells. Increased eNOS expression and activity in bone marrow.[3]

Mechanism of Action: eNOS Transcription Enhancement

This compound is a small molecule that acts as a transcriptional enhancer of endothelial nitric oxide synthase (eNOS). By increasing the expression of eNOS, this compound promotes the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. NO plays a key role in vasodilation, inhibition of platelet aggregation, and reduction of smooth muscle proliferation, all of which are crucial for maintaining vascular health.

The signaling pathway for eNOS activation is complex and can be initiated by various stimuli, including shear stress from blood flow and agonists like vascular endothelial growth factor (VEGF). These stimuli lead to the phosphorylation of eNOS at specific serine residues, notably Ser-1177, by kinases such as Akt. This phosphorylation, along with the binding of calmodulin (CaM), activates the enzyme to produce NO from L-arginine.

eNOS_Signaling_Pathway cluster_stimuli Upstream Stimuli cluster_activation Kinase Activation cluster_eNOS eNOS Regulation & Activity cluster_effects Downstream Effects Shear Stress Shear Stress PI3K PI3K Shear Stress->PI3K VEGF VEGF VEGF->PI3K Akt Akt PI3K->Akt eNOS_Inactive eNOS (Inactive) Akt->eNOS_Inactive p-Ser1177 AVE9488 AVE9488 eNOS_Transcription eNOS Transcription AVE9488->eNOS_Transcription Enhances eNOS_Transcription->eNOS_Inactive Increases Protein Level eNOS_Active eNOS (Active) p-Ser1177 eNOS_Inactive->eNOS_Active NO_Production L-Arginine -> NO + L-Citrulline eNOS_Active->NO_Production Vasodilation Vasodilation NO_Production->Vasodilation Anti_Atherosclerosis Anti-Atherosclerotic Effects NO_Production->Anti_Atherosclerosis

This compound enhances eNOS transcription, boosting NO production.

Experimental Protocols

Preparation of this compound Formulated Chow

For oral administration in mice, this compound can be incorporated into the standard rodent chow.

Materials:

  • Standard rodent chow pellets

  • This compound powder

  • Mill (e.g., Wiley mill)

  • Mixer (e.g., food mixer)

  • Binder (e.g., corn starch and water)

  • Extruder (e.g., meat grinder with a suitable nozzle)

  • Drying oven

Protocol:

  • Grind the standard rodent chow pellets into a fine powder using a mill.

  • Calculate the required amount of this compound to achieve the target dose (e.g., 30 mg/kg/day), considering the average daily food consumption of the mice.

  • In a mixer, thoroughly blend the powdered chow with the calculated amount of this compound powder to ensure a homogenous mixture.

  • Prepare a binder by mixing corn starch with hot water.

  • Gradually add the binder to the drug-chow mixture while mixing to form a dough-like consistency.

  • Pass the mixture through an extruder to form pellets of a consistent size and shape.

  • Dry the newly formed pellets in a low-temperature oven (e.g., 40°C) until they are hard and dry.

  • Store the formulated chow in a cool, dry, and dark place.

Induction of Myocardial Infarction by Coronary Artery Ligation

This protocol describes the surgical procedure to induce myocardial infarction (MI) in mice.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Ventilator

  • Surgical instruments (scalpel, forceps, scissors, needle holder)

  • Suture (e.g., 7-0 or 8-0 silk)

  • Buprenorphine for analgesia

  • Disinfectant (e.g., povidone-iodine and 70% ethanol)

Protocol:

  • Anesthetize the mouse using isoflurane (B1672236) and place it on a ventilator.

  • Administer a pre-operative analgesic (e.g., buprenorphine).

  • Shave the fur on the left side of the thorax and disinfect the surgical area.

  • Make a skin incision and separate the pectoral muscles to expose the rib cage.

  • Perform a thoracotomy at the fourth intercostal space to expose the heart.

  • Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery.

  • Pass a suture needle under the LAD and ligate the artery. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.

  • Close the chest wall, muscle layers, and skin with sutures.

  • Allow the mouse to recover in a warm cage.

Induction of Atherosclerosis in ApoE-/- Mice

This protocol outlines the method for inducing atherosclerosis in Apolipoprotein E-deficient (ApoE-/-) mice.

Materials:

  • ApoE-/- mice (e.g., on a C57BL/6J background)

  • High-fat diet (Western-type diet), typically containing ~21% fat and 0.15-1.25% cholesterol.

Protocol:

  • At 6-8 weeks of age, switch the ApoE-/- mice from a standard chow diet to a high-fat diet.

  • Maintain the mice on the high-fat diet for a period of 12-16 weeks to allow for the development of atherosclerotic plaques.

  • Monitor the health and body weight of the mice regularly.

  • At the end of the dietary regimen, the mice are ready for the experimental intervention with this compound.

Experimental Workflow and Logic

The following diagrams illustrate a typical experimental workflow for an in vivo mouse study with this compound and the logical considerations for dose selection.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (1-2 weeks) Disease_Induction Disease Model Induction (e.g., Atherosclerosis, MI) Animal_Acclimation->Disease_Induction Group_Allocation Randomize into Groups (Vehicle, this compound) Disease_Induction->Group_Allocation Drug_Administration Administer this compound (e.g., in chow) Group_Allocation->Drug_Administration Endpoint_Collection Endpoint Data Collection (e.g., Infarct size, Plaque area) Drug_Administration->Endpoint_Collection Tissue_Harvesting Tissue Harvesting (Aorta, Heart) Endpoint_Collection->Tissue_Harvesting Biochemical_Analysis Biochemical & Histological Analysis Tissue_Harvesting->Biochemical_Analysis Data_Analysis Statistical Analysis & Interpretation Biochemical_Analysis->Data_Analysis

A typical workflow for in vivo mouse studies with this compound.

Dose_Finding_Logic Start Start Literature_Review Review Published Data (e.g., 30 mg/kg/day) Start->Literature_Review Dose_Selection Select Dose Range for Pilot Study (e.g., 10, 30, 100 mg/kg/day) Literature_Review->Dose_Selection Pilot_Study Conduct Pilot Study (Small number of animals) Dose_Selection->Pilot_Study Assess_Toxicity Assess for Toxicity (Body weight, behavior) Pilot_Study->Assess_Toxicity Assess_Toxicity->Dose_Selection Toxicity Observed (Select lower doses) Assess_Efficacy Assess for Efficacy (Biomarker, e.g., eNOS level) Assess_Toxicity->Assess_Efficacy No Toxicity Assess_Efficacy->Dose_Selection No/Low Efficacy (Consider higher doses if no toxicity) Optimal_Dose Select Optimal Dose for Definitive Study Assess_Efficacy->Optimal_Dose Efficacy Observed No_Toxicity No Significant Toxicity Toxicity Toxicity Observed Efficacy Efficacy Observed No_Efficacy No/Low Efficacy

Logical flow for determining the optimal dose of this compound.

References

Protocol for dissolving AVE-9488 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Protocol for Dissolving and Utilizing AVE-9488 in Preclinical Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, dissolution, and application of this compound for both in vitro and in vivo experiments.

Product Information

This compound, also known as 4-fluoro-N-(indan-2-yl)benzamide, is a potent enhancer of endothelial nitric oxide synthase (eNOS) transcription. By upregulating eNOS expression, this compound increases the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. This leads to the activation of soluble guanylate cyclase (sGC) and a subsequent increase in cyclic guanosine (B1672433) monophosphate (cGMP), which mediates various physiological effects, including vasodilation.

Data Presentation: Properties and Recommended Concentrations

The following tables summarize the key properties of this compound and the recommended starting concentrations for experimental use.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Synonyms 4-fluoro-N-(indan-2-yl)benzamide
Molecular Formula C₁₇H₁₆FNO
Molecular Weight 269.31 g/mol
Solubility Soluble in Dimethyl Sulfoxide (DMSO)

Table 2: Recommended Starting Concentrations for Experiments

ApplicationRecommended Starting Concentration
In Vitro (e.g., HUVEC) 2 - 5 µM
In Vivo (Mice, Oral Gavage) 30 mg/kg/day[1]
In Vivo (Rats, Dietary Admixture) 25 ppm

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for long-term use and diluted for various experimental applications.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (269.31 g/mol ).

    • Mass (mg) = 10 mmol/L * 0.001 L * 269.31 g/mol * 1000 mg/g = 2.69 mg for 1 mL of 10 mM solution.

  • Weighing: Accurately weigh 2.69 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Solubilization: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for longer-term storage.

In Vitro Application: Preparation of Working Solutions

This protocol details the dilution of the 10 mM stock solution for use in cell culture experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

Procedure:

  • Thawing: Thaw a vial of the 10 mM this compound stock solution at room temperature.

  • Dilution Calculation: To prepare a final working concentration of 5 µM in 10 mL of cell culture medium:

    • (Initial Concentration) * (Initial Volume) = (Final Concentration) * (Final Volume)

    • (10,000 µM) * (Initial Volume) = (5 µM) * (10 mL)

    • Initial Volume = (5 µM * 10 mL) / 10,000 µM = 0.005 mL or 5 µL

  • Preparation: Add 5 µL of the 10 mM this compound stock solution to 10 mL of pre-warmed cell culture medium.

  • Mixing: Gently mix the solution by inverting the tube or pipetting up and down.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (5 µL in this example) to an equivalent volume of cell culture medium. This is crucial to account for any effects of the solvent on the cells.

  • Application: The prepared working solution is now ready for application to your cell cultures.

In Vivo Application: Oral Gavage in Mice (30 mg/kg)

This protocol provides a general method for preparing a dosing solution of this compound for oral administration in mice. The vehicle composition may require optimization for your specific experimental conditions.

Materials:

  • This compound powder

  • DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

  • Oral gavage needles (20-22 gauge)

  • Syringes

Procedure:

  • Vehicle Preparation: A commonly used vehicle for oral gavage of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Dosing Solution Calculation: For a 30 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg (0.25 mL per mouse):

    • Mass of this compound per mouse = 30 mg/kg * 0.025 kg = 0.75 mg

    • Concentration of dosing solution = 0.75 mg / 0.25 mL = 3 mg/mL

  • Preparation:

    • Weigh the required amount of this compound.

    • Dissolve the this compound in the DMSO component of the vehicle first.

    • Sequentially add the PEG300, Tween 80, and saline, vortexing well after each addition to ensure a homogenous suspension.

  • Administration:

    • Administer the solution via oral gavage using a proper technique to avoid injury to the animal. The procedure should be performed by trained personnel in accordance with institutional animal care and use guidelines.

In Vivo Application: Dietary Admixture for Rats (25 ppm)

This protocol describes the general procedure for incorporating this compound into rodent chow. It is recommended to work with a commercial vendor that specializes in custom diet formulations to ensure homogeneity.

Procedure:

  • Calculation: 25 ppm is equivalent to 25 mg of this compound per kg of diet.

  • Pre-mixing:

    • Weigh the required amount of this compound for the total batch of diet.

    • Create a pre-mix by blending the this compound with a small portion of the powdered diet. This ensures a more even distribution in the final mixture.

  • Final Mixing:

    • Gradually add the pre-mix to the bulk of the powdered diet in a large-scale mixer.

    • Mix thoroughly for a sufficient duration to achieve a homogenous distribution of the compound.

  • Pelleting and Storage:

    • The mixed diet can then be pelleted. Note that heat generated during pelleting may affect compound stability.

    • Store the custom diet in a cool, dry, and dark place to maintain compound integrity.

Mandatory Visualizations

AVE9488_Signaling_Pathway cluster_cell Endothelial Cell cluster_smc Smooth Muscle Cell AVE9488 This compound eNOS_gene eNOS Gene (Transcription) AVE9488->eNOS_gene enhances eNOS_protein eNOS Protein eNOS_gene->eNOS_protein translates to NO Nitric Oxide (NO) eNOS_protein->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces Vasodilation Vasodilation cGMP->Vasodilation leads to

Caption: Signaling pathway of this compound in enhancing vasodilation.

AVE9488_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Dosing Solution (Oral Gavage) weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex until Homogenous dissolve->vortex store Store at -20°C or -80°C vortex->store dilute_vitro Dilute Stock in Cell Culture Medium store->dilute_vitro dissolve_vehicle Dissolve Stock in Vehicle (e.g., PEG/Tween) store->dissolve_vehicle apply_cells Apply to Cells dilute_vitro->apply_cells administer Administer via Oral Gavage dissolve_vehicle->administer

References

Application Notes and Protocols for AVE-9488 Administration in Animal Models of Atherosclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of AVE-9488, a small-molecule enhancer of endothelial nitric oxide synthase (eNOS) expression, in preclinical animal models of atherosclerosis. The protocols and data presented are compiled from published research to guide the design and execution of similar studies.

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries, which can lead to serious cardiovascular events. A key factor in the pathogenesis of atherosclerosis is endothelial dysfunction, often associated with reduced bioavailability of nitric oxide (NO). This compound (4-fluoro-N-indan-2-yl-benzamide) is an experimental compound that has been shown to exert anti-atherosclerotic effects by enhancing the expression and activity of eNOS, the enzyme responsible for producing NO in the endothelium.[1][2][3] By increasing eNOS expression and preventing its "uncoupling" — a state where the enzyme produces superoxide (B77818) instead of NO — this compound improves endothelial function and reduces atherosclerotic plaque formation in animal models.[1][2][3]

Mechanism of Action

This compound's primary mechanism of action is the upregulation of eNOS expression at the transcriptional level.[1][2] It enhances the activity of the eNOS promoter, leading to increased eNOS mRNA and protein levels.[1][2][3] Furthermore, this compound has been demonstrated to reverse eNOS uncoupling by increasing the vascular content of the essential eNOS cofactor (6R)-5,6,7,8-tetrahydro-l-biopterin (BH4).[1][3] This dual action of boosting eNOS expression and ensuring its proper function is believed to be responsible for its vasoprotective properties.[1][3]

AVE9488 This compound eNOS_promoter eNOS Promoter Activity AVE9488->eNOS_promoter enhances BH4 ↑ Vascular BH4 AVE9488->BH4 eNOS_transcription eNOS mRNA eNOS_promoter->eNOS_transcription increases eNOS_protein eNOS Protein eNOS_transcription->eNOS_protein leads to ↑ NO_production ↑ Nitric Oxide (NO) Production eNOS_protein->NO_production eNOS_coupling Reversal of eNOS Uncoupling BH4->eNOS_coupling eNOS_coupling->NO_production Atherosclerosis ↓ Atherosclerotic Plaque Formation NO_production->Atherosclerosis start Start: ApoE-KO Mice (8-10 weeks old) treatment 12-Week Treatment Period start->treatment group1 Control Group (Standard Chow) treatment->group1 group2 This compound Group (Chow + 30 mg/kg/day this compound) treatment->group2 euthanasia Euthanasia and Tissue Collection group1->euthanasia group2->euthanasia analysis Analysis euthanasia->analysis plaque Atherosclerotic Plaque Quantification (Oil Red O) analysis->plaque enos eNOS Expression (Western Blot) analysis->enos ros ROS Measurement (DHE Staining) analysis->ros

References

Application Notes and Protocols: Western Blot Analysis of eNOS Expression Following AVE-9488 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE-9488 is a small-molecule compound that has been identified as an enhancer of endothelial nitric oxide synthase (eNOS) expression.[1][2][3] This document provides detailed application notes and protocols for the analysis of eNOS protein expression in response to this compound treatment, with a specific focus on Western blot analysis. Nitric oxide (NO), synthesized by eNOS, is a critical signaling molecule in the cardiovascular system, playing a key role in vasodilation, inhibition of platelet aggregation, and prevention of inflammation.[2][4] Dysregulation of eNOS activity is associated with various cardiovascular diseases. This compound upregulates eNOS expression at the transcriptional level, leading to increased eNOS mRNA and protein levels.[1][5] This compound has shown potential in preclinical models for the treatment of conditions such as atherosclerosis and myocardial ischemia/reperfusion injury.[1][6] These protocols are intended to guide researchers in the accurate assessment of eNOS expression as a key pharmacodynamic marker for the effects of this compound.

Data Presentation: Quantitative Analysis of eNOS Expression

The following tables summarize the quantitative data on eNOS protein expression following treatment with this compound from various experimental models.

Table 1: In Vivo Upregulation of eNOS Protein Expression by this compound in Mice

TissueTreatment GroupDoseDurationFold Increase in eNOS Expression (vs. Placebo)Reference
AortaC57BL/6J Mice30 mg/kg/day17 days~1.5[7]
Femoral ArteryC57BL/6J Mice30 mg/kg/day17 days~2.0[7]
AortaApoE-/- Mice10 mg/kg twice daily17 daysSignificant Increase[3]
Femoral ArteryApoE-/- Mice30 mg/kg/day17 daysSignificant Increase[3]

Table 2: In Vitro Upregulation of eNOS Protein Expression by this compound in Human Umbilical Vein Endothelial Cells (HUVECs)

Treatment GroupConcentrationDurationFold Increase in eNOS Expression (vs. Control)Reference
HUVECs2 µM18 hours~1.8[5]
HUVECs5 µM18 hours~2.2[5]

Experimental Protocols

Protocol 1: Western Blot Analysis of eNOS Expression

This protocol provides a detailed methodology for the detection and quantification of eNOS protein expression in cell lysates or tissue homogenates by Western blotting.

1. Sample Preparation

  • Cell Culture (e.g., HUVECs):

    • Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 18 hours).[5]

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[8]

    • Collect the supernatant containing the protein extract.

  • Tissue Homogenization (e.g., Aorta, Femoral Artery):

    • Excise tissues from animals treated with this compound or placebo.

    • Immediately freeze the tissues in liquid nitrogen or proceed with homogenization.

    • Homogenize the tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors using a tissue homogenizer.[8]

    • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.[8]

    • Collect the supernatant.

2. Protein Quantification

  • Determine the protein concentration of the lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[8]

3. SDS-PAGE and Protein Transfer

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Load the samples onto a 7.5% or 10% SDS-polyacrylamide gel.

  • Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. The transfer can be performed using a wet or semi-dry transfer system. For a large protein like eNOS (~135 kDa), a wet transfer at 100V for 90 minutes or overnight at 25V at 4°C is recommended.[9]

4. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Incubate the membrane with a primary antibody against eNOS (e.g., polyclonal anti-eNOS antibody, 1:1000 dilution) overnight at 4°C with gentle agitation.[8]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

  • Capture the image using a chemiluminescence imaging system.

  • Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).

  • To normalize for protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein, such as GAPDH or β-actin.[5][8] The eNOS band intensity is then normalized to the corresponding housekeeping protein band intensity.

Visualizations

Signaling Pathway and Experimental Workflow

AVE9488_eNOS_Signaling_Pathway AVE9488 This compound nucleus Nucleus AVE9488->nucleus Enters Cell eNOS_promoter eNOS Promoter nucleus->eNOS_promoter Enhances Transcription Activity eNOS_mRNA eNOS mRNA eNOS_promoter->eNOS_mRNA Transcription ribosome Ribosome eNOS_mRNA->ribosome Translation eNOS_protein eNOS Protein ribosome->eNOS_protein NO_production Increased NO Production eNOS_protein->NO_production Catalyzes

Caption: Signaling pathway of this compound leading to increased eNOS expression and NO production.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_culture Cell/Tissue Lysate (this compound Treated) quantification Protein Quantification (BCA Assay) cell_culture->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% Milk) transfer->blocking primary_ab Primary Antibody (anti-eNOS) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection imaging Image Capture detection->imaging densitometry Densitometry imaging->densitometry normalization Normalization (to Housekeeping Protein) densitometry->normalization

Caption: Experimental workflow for Western blot analysis of eNOS expression.

References

Measuring Nitric Oxide Production with AVE-9488: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring nitric oxide (NO) production in response to the endothelial nitric oxide synthase (eNOS) enhancer, AVE-9488. These guidelines are intended for researchers, scientists, and professionals in drug development investigating endothelial function and nitric oxide signaling.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response.[1] Endothelial nitric oxide synthase (eNOS) is the primary enzyme responsible for NO production in the vascular endothelium.[2] Dysregulation of eNOS activity and subsequent reduction in NO bioavailability are implicated in the pathophysiology of numerous cardiovascular diseases.

This compound is a small molecule compound that acts as a transcriptional enhancer of eNOS.[3][4] By upregulating eNOS expression and activity, this compound leads to increased production of nitric oxide, offering a potential therapeutic strategy for conditions associated with endothelial dysfunction.[2][4][5] This document outlines the protocols to quantify the effects of this compound on NO production in a research setting.

Data Presentation

The following tables summarize the quantitative effects of this compound on eNOS expression, eNOS activity, and related signaling molecules from various studies.

Table 1: In Vitro Effects of this compound on eNOS Expression and Activity

Cell TypeTreatment Concentration & DurationEffect on eNOS mRNA ExpressionEffect on eNOS Protein ExpressionEffect on eNOS ActivityCitation
Human Umbilical Vein Endothelial Cells (HUVEC)2 µM for 18 hoursIncreased, comparable to 5 µM simvastatinConcentration-dependent increaseSignificantly enhanced NO production (measured as cGMP) in bradykinin-stimulated cells[6]
Bone Marrow Mononuclear Cells (from ICMP patients)5 µM for 18-24 hours2.1-fold increaseNot specified>3-fold increase[3]
Human Umbilical Vein Endothelial Cells (HUVEC)5 µM (maximal effect)1.6 ± 0.3-fold increase1.7 ± 0.2-fold increaseNot specified[3]

Table 2: In Vivo and Ex Vivo Effects of this compound

Animal Model/Cell TypeTreatment Dose & DurationEffect on eNOS ExpressionEffect on eNOS ActivityOther Notable EffectsCitation
Rats with Myocardial Infarction (MI)25 ppm in diet for 3 days post-MIIncreased (0.726 ± 0.06 vs. 0.403 ± 0.05 densitometric units/µg protein)Increased (20.4 ± 4.4 vs. 7.15 ± 0.9 nmol/µg protein x10³)Increased Akt1 phosphorylation; Reduced reactive oxygen species[7]
C57BL/6J Mice30 mg/kg/day for 17 daysSignificantly higher in aortas and femoral arteriesNot specified---[8]
Rats with MI25 ppm in diet for 9 weeks (starting 7 days post-MI)Normalized decreased eNOS protein levelsNormalized decreased calcium-dependent NOS activityImproved left ventricular function and remodeling[4]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound enhances the transcription of the eNOS gene, leading to increased eNOS mRNA and protein levels. This results in a greater capacity for NO production. The activation of eNOS is a complex process involving cofactors and post-translational modifications, such as phosphorylation by kinases like Akt. This compound has been shown to increase the phosphorylation of Akt1, which in turn can phosphorylate eNOS at serine 1177, a key activating site.[7][9]

AVE9488_Mechanism AVE9488 This compound eNOS_Gene eNOS Gene Transcription AVE9488->eNOS_Gene enhances Akt1 Akt1 Activation (Phosphorylation) AVE9488->Akt1 promotes eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA increases eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein translates to eNOS_Activation eNOS Activation (Phosphorylation at Ser1177) eNOS_Protein->eNOS_Activation Akt1->eNOS_Activation NO_Production Nitric Oxide (NO) Production eNOS_Activation->NO_Production catalyzes L_Arginine L-Arginine L_Arginine->NO_Production

Caption: Mechanism of this compound in enhancing nitric oxide production.

Experimental Workflow for Measuring NO Production

The following diagram outlines the general workflow for treating cells with this compound and subsequently measuring nitric oxide production using the Griess assay.

Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_griess_assay Griess Assay for Nitrite Measurement Seed_Cells 1. Seed Endothelial Cells (e.g., HUVECs) Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Treat_AVE9488 3. Treat with this compound (e.g., 2-5 µM for 18-24h) Incubate_24h->Treat_AVE9488 Collect_Supernatant 4. Collect Cell Culture Supernatant Treat_AVE9488->Collect_Supernatant Add_Supernatant 6. Add Supernatant and Standards to 96-well plate Collect_Supernatant->Add_Supernatant Prepare_Standards 5. Prepare Nitrite Standards Prepare_Standards->Add_Supernatant Add_Griess 7. Add Griess Reagent to all wells Add_Supernatant->Add_Griess Incubate_Dark 8. Incubate in the dark (10-15 minutes at RT) Add_Griess->Incubate_Dark Measure_Absorbance 9. Measure Absorbance at 540 nm Incubate_Dark->Measure_Absorbance Data_Analysis 10. Calculate Nitrite Concentration and Analyze Data Measure_Absorbance->Data_Analysis

References

Application Notes and Protocols: AVE-9488 in Ischemia-Reperfusion Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE-9488 is a small molecule compound identified as a potent enhancer of endothelial nitric oxide synthase (eNOS) transcription. By upregulating eNOS expression, this compound increases the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, anti-inflammatory processes, and cytoprotection. Ischemia-reperfusion (I/R) injury, a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area, is a major contributor to morbidity and mortality in conditions such as myocardial infarction, stroke, and peripheral artery disease. The therapeutic potential of this compound in mitigating I/R injury has been investigated, primarily in preclinical models of cardiac ischemia. These notes provide a comprehensive overview of the available data and detailed protocols for studying this compound in various I/R models.

Mechanism of Action

This compound functions as an eNOS transcription enhancer, leading to increased eNOS mRNA and protein levels. This results in greater production of bioactive NO in the vasculature. The elevated NO levels contribute to cardioprotection and reduced tissue damage following ischemia-reperfusion. While the precise upstream transcriptional activators modulated by this compound are not fully elucidated, the protective effects are critically dependent on the presence of functional eNOS.

dot

This compound Signaling Pathway cluster_Vascular_Endothelial_Cell Vascular Endothelial Cell cluster_Downstream_Effects Downstream Protective Effects AVE9488 This compound eNOS_Gene eNOS Gene Transcription AVE9488->eNOS_Gene Enhances eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA Transcription eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein Translation NO Nitric Oxide (NO) eNOS_Protein->NO Catalyzes Conversion L_Arginine L-Arginine L_Arginine->NO Vasodilation Vasodilation (Improved Blood Flow) NO->Vasodilation Anti_Inflammation Reduced Inflammation (e.g., Leukocyte Adhesion) NO->Anti_Inflammation Anti_Apoptosis Reduced Apoptosis NO->Anti_Apoptosis ROS_Reduction Decreased Oxidative Stress (Reduced ROS) NO->ROS_Reduction IR_Injury Ischemia-Reperfusion Injury Vasodilation->IR_Injury Mitigates Anti_Inflammation->IR_Injury Mitigates Anti_Apoptosis->IR_Injury Mitigates ROS_Reduction->IR_Injury Mitigates Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization treatment This compound or Placebo Administration acclimatization->treatment surgery Induce Ischemia-Reperfusion Injury (Cardiac, Renal, Cerebral, or Limb) treatment->surgery reperfusion Reperfusion Period surgery->reperfusion outcome Outcome Assessment (Infarct Size, Biomarkers, etc.) reperfusion->outcome end End outcome->end

Application of AVE-9488 in Cardiovascular Disease Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE-9488 is a novel small molecule that acts as a transcription enhancer of endothelial nitric oxide synthase (eNOS). Reduced bioavailability of nitric oxide (NO) derived from eNOS is a key factor in the progression of various cardiovascular diseases, including heart failure and atherosclerosis. By upregulating eNOS expression and activity, this compound presents a promising therapeutic strategy to improve endothelial function, promote neovascularization, and protect the myocardium from ischemic injury. These application notes provide a comprehensive overview of the use of this compound in cardiovascular research, including its mechanism of action, key experimental findings, and detailed protocols for in vivo and in vitro studies.

Mechanism of Action

This compound enhances the transcription of the eNOS gene, leading to increased eNOS mRNA and protein levels.[1][2] This results in greater production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[3] NO plays a crucial role in mediating vasodilation, inhibiting platelet aggregation and leukocyte adhesion, and promoting the mobilization and function of endothelial progenitor cells (EPCs).[1][4] The beneficial effects of this compound in cardiovascular models are largely dependent on its ability to boost eNOS-derived NO production, as its protective effects are abrogated in eNOS-deficient mice.[3][4]

Signaling Pathway of this compound in Endothelial and Progenitor Cells

AVE9488_Signaling cluster_AVE9488 This compound Action cluster_Cell Endothelial / Progenitor Cell cluster_Effects Downstream Cellular Effects AVE9488 This compound eNOS_Gene eNOS Gene Transcription AVE9488->eNOS_Gene enhances Akt_Phosphorylation Akt Phosphorylation AVE9488->Akt_Phosphorylation ROS_Reduction Reduced Reactive Oxygen Species (ROS) AVE9488->ROS_Reduction eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA increases eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein increases NO_Production Nitric Oxide (NO) Production eNOS_Protein->NO_Production increases EPC_Mobilization EPC Mobilization & Proliferation NO_Production->EPC_Mobilization Migration Enhanced Cell Migration NO_Production->Migration Neovascularization Improved Neovascularization NO_Production->Neovascularization Vasodilation Endothelium-Dependent Vasodilation NO_Production->Vasodilation Akt_Phosphorylation->eNOS_Protein activates

Caption: Signaling pathway of this compound.

Key Experimental Findings: Quantitative Data Summary

The following tables summarize the significant quantitative effects of this compound observed in various cardiovascular research models.

Table 1: Effects of this compound on eNOS Expression and Endothelial Progenitor Cells (EPCs)
ParameterModel SystemTreatmentResultReference
eNOS mRNA ExpressionBone Marrow Mononuclear Cells (BMCs) from patients with ischemic cardiomyopathyEx vivo this compound2.1-fold increase[1]
eNOS ActivityBMCs from patients with ischemic cardiomyopathyEx vivo this compound>3-fold increase[1]
Circulating EPC LevelsRats post-myocardial infarctionThis compound (25 ppm in diet) for 3 days5.2-fold increase[5]
Migratory CapacityBMCs from patients with ischemic cardiomyopathyEx vivo this compoundSignificant enhancement[1]
Akt1 PhosphorylationRat bone marrow post-myocardial infarctionThis compound (25 ppm in diet) for 3 days0.519 ± 0.09 vs. 0.310 ± 0.09 (placebo) densitometric units/μg protein[5]
Table 2: Cardioprotective Effects of this compound in Myocardial Infarction and Ischemia-Reperfusion Injury
ParameterModel SystemTreatmentResultReference
Infarct Size / Area at RiskMice with ischemia-reperfusion injuryThis compound (30 mg/kg/day) for 1 week36.9 ± 4.0% vs. 65.4 ± 4.1% (placebo)[3]
Left Ventricular (LV) FibrosisRats post-myocardial infarctionThis compound (25 ppm in diet) for 9 weeksSignificant reduction[4]
Myocyte Cross-Sectional AreaRats post-myocardial infarctionThis compound (25 ppm in diet) for 9 weeksSignificant reduction[4]
LV Gene Expression (ANF, BNP, ET-1)Rats post-myocardial infarctionThis compound (25 ppm in diet) for 9 weeksSignificant prevention of increases[4]
Vascular Superoxide Anion FormationRats post-myocardial infarctionThis compound (25 ppm in diet) for 9 weeksSignificant reduction[4]
Malondialdehyde Levels (ROS index)Rat bone marrow post-myocardial infarctionThis compound (25 ppm in diet) for 3 days0.560 ± 0.12 vs. 1.362 ± 0.30 (placebo) μmol/μg protein[5]

Experimental Protocols

Protocol 1: In Vivo Myocardial Infarction Model and this compound Treatment

This protocol describes the induction of myocardial infarction (MI) in rats via coronary artery ligation and subsequent treatment with this compound to assess its effects on cardiac remodeling and function.

Experimental Workflow

MI_Workflow cluster_Setup Animal Preparation cluster_Surgery Surgical Procedure cluster_Treatment Post-Operative Treatment cluster_Analysis Functional and Histological Analysis Animal_Prep Anesthetize and Intubate Rat Thoracotomy Perform Left Thoracotomy Animal_Prep->Thoracotomy LAD_Ligation Ligate Left Anterior Descending (LAD) Coronary Artery Thoracotomy->LAD_Ligation Chest_Closure Close Chest and Monitor Recovery LAD_Ligation->Chest_Closure Treatment_Start Begin this compound (25 ppm in diet) or Placebo Treatment (Day 7 post-MI) Chest_Closure->Treatment_Start Treatment_Duration Continue Treatment for 9 Weeks Treatment_Start->Treatment_Duration LV_Function Assess Left Ventricular Function (Echocardiography) Treatment_Duration->LV_Function Histology Perform Histological Analysis (Fibrosis, Myocyte Size) LV_Function->Histology Gene_Expression Analyze Gene Expression (qRT-PCR) Histology->Gene_Expression

References

Application Notes and Protocols for Assessing AVE-9488 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for evaluating the efficacy of AVE-9488, an endothelial nitric oxide synthase (eNOS) transcription enhancer. The following sections detail the mechanism of action of this compound, protocols for key in vitro and in vivo experiments, and a summary of quantitative data from relevant studies.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule that has been identified as a potent enhancer of eNOS transcription.[1] Its primary mechanism of action is to increase the expression and activity of eNOS, the enzyme responsible for the production of nitric oxide (NO) in endothelial cells.[2][3] NO is a critical signaling molecule in the cardiovascular system, playing a key role in vasodilation, inhibition of platelet aggregation, and prevention of leukocyte adhesion to the vascular wall.[4]

Endothelial dysfunction, a hallmark of many cardiovascular diseases, is often associated with reduced NO bioavailability. This can be due to decreased eNOS expression or "eNOS uncoupling," a state where the enzyme produces superoxide (B77818) anions (O₂⁻) instead of NO.[1] this compound has been shown to not only increase eNOS expression but also to reverse eNOS uncoupling, thereby restoring normal endothelial function.[1][3] This dual action makes it a promising therapeutic agent for conditions such as atherosclerosis, hypertension, and heart failure.[5][6]

The signaling pathway influenced by this compound primarily revolves around the upregulation of eNOS and the subsequent increase in NO production. This leads to the activation of soluble guanylate cyclase (sGC) in smooth muscle cells, resulting in increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and vasodilation. Furthermore, by combating eNOS uncoupling, this compound reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative stress in the vasculature.

AVE9488_Mechanism AVE9488 This compound eNOS_Gene eNOS Gene Transcription AVE9488->eNOS_Gene enhances eNOS_Uncoupling eNOS Uncoupling AVE9488->eNOS_Uncoupling reverses eNOS_Protein eNOS Protein Expression eNOS_Gene->eNOS_Protein leads to eNOS_Activity eNOS Activity eNOS_Protein->eNOS_Activity increases NO_Production Nitric Oxide (NO) Production eNOS_Activity->NO_Production increases sGC Soluble Guanylate Cyclase (sGC) Activation NO_Production->sGC cGMP Increased cGMP sGC->cGMP Vasodilation Vasodilation cGMP->Vasodilation Superoxide Superoxide (O₂⁻) Production eNOS_Uncoupling->Superoxide causes Oxidative_Stress Oxidative Stress Superoxide->Oxidative_Stress In_Vitro_Workflow cluster_cell_culture Cell Culture cluster_assays Efficacy Assessment Cell_Culture Culture Endothelial Cells (e.g., HUVEC, EA.hy 926) Treatment Treat with this compound (Dose-response and time-course) Cell_Culture->Treatment Western_Blot Western Blot for eNOS Protein Expression Treatment->Western_Blot qPCR qPCR for eNOS mRNA Expression Treatment->qPCR NO_Assay Nitric Oxide Production Assay (Griess Assay or DAF-FM DA) Treatment->NO_Assay ROS_Assay ROS Production Assay (DHE Staining) Treatment->ROS_Assay eNOS_Activity eNOS Activity Assay (L-arginine to L-citrulline conversion) Treatment->eNOS_Activity Dimer_Monomer eNOS Dimer/Monomer Ratio (Low-Temperature SDS-PAGE) Treatment->Dimer_Monomer In_Vivo_Workflow cluster_animal_model Animal Model cluster_assays Efficacy Assessment Animal_Model Select Animal Model (e.g., ApoE-KO mice) Treatment Administer this compound (e.g., in diet or via gavage) Animal_Model->Treatment Atherosclerosis Atherosclerosis Assessment (Aortic en face staining) Treatment->Atherosclerosis Neointima Neointima Formation (Vascular injury model) Treatment->Neointima Vascular_Function Vascular Function (Vasorelaxation studies) Treatment->Vascular_Function Tissue_Analysis Tissue Analysis (Western blot, histology) Treatment->Tissue_Analysis

References

AVE-9488: Application Notes and Protocols for Angiogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE-9488 is a potent and selective small molecule enhancer of endothelial nitric oxide synthase (eNOS) transcription. By upregulating eNOS expression and activity, this compound increases the production of nitric oxide (NO), a critical signaling molecule in cardiovascular physiology and a key mediator of angiogenesis.[1][2] NO plays a crucial role in promoting the proliferation, migration, and differentiation of endothelial cells, which are fundamental processes in the formation of new blood vessels.[1] These application notes provide detailed protocols for utilizing this compound to study angiogenesis in various in vitro and ex vivo models.

Mechanism of Action

This compound enhances the transcriptional activity of the eNOS gene, leading to increased eNOS mRNA and protein levels.[1] This results in greater production of NO in endothelial cells. The downstream effects of elevated NO levels contribute to angiogenesis by modulating various signaling pathways, including those involving vascular endothelial growth factor (VEGF).[3] The pro-angiogenic effects of this compound are dependent on eNOS, as its activity is abrogated in eNOS-deficient models.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various parameters related to angiogenesis.

Cell TypeTreatmentFold Change in eNOS mRNA ExpressionFold Change in eNOS Protein ExpressionReference
Human Umbilical Vein Endothelial Cells (HUVECs)5 µM this compound for 18-24 hours1.6 ± 0.31.7 ± 0.2[1]
Bone Marrow Mononuclear Cells (from ICMP patients)This compound (concentration not specified)2.1-[1]
Cell TypeTreatmentFold Change in eNOS ActivityReference
Bone Marrow Mononuclear Cells (from ICMP patients)This compound (concentration not specified)>3.0[1]
Rat Bone Marrow (post-myocardial infarction)25 ppm this compound in diet for 3 days~2.85[3]
ParameterModel SystemTreatmentFold Change vs. ControlReference
Migratory Capacity of Bone Marrow Mononuclear CellsIn vitro migration assayThis compound (concentration not specified)Enhanced (P < 0.01)[1]
Circulating Endothelial Progenitor CellsRats post-myocardial infarction25 ppm this compound in diet for 3 days5.2[3]
Neovascularization CapacityIschemic hind limb model in vivoInfusion of this compound pre-treated BMCsImproved (P < 0.001)[1]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on angiogenesis are provided below.

Protocol 1: Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the chemotactic response of endothelial cells to this compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Basal Medium (EBM) supplemented with 0.5% FBS

  • This compound (stock solution in DMSO)

  • VEGF (positive control)

  • Transwell inserts with 8.0 µm pore size polycarbonate membrane

  • 24-well plates

  • Calcein-AM or DAPI stain

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture HUVECs to 80-90% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with EBM containing 0.5% FBS.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add 600 µL of EBM with 0.5% FBS containing either vehicle (DMSO), this compound (e.g., 1, 5, 10 µM), or VEGF (e.g., 20 ng/mL) as a positive control.

    • Harvest the serum-starved HUVECs and resuspend them in EBM with 0.5% FBS at a concentration of 1 x 10^6 cells/mL.

    • Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Cell Staining and Quantification:

    • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.

    • Stain the cells with a fluorescent dye such as Calcein-AM or DAPI.

    • Image the lower surface of the membrane using a fluorescence microscope.

    • Quantify the number of migrated cells per field of view. Calculate the average from multiple fields.

Protocol 2: Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM)

  • Basement membrane extract (e.g., Matrigel®)

  • This compound (stock solution in DMSO)

  • VEGF (positive control)

  • 96-well plates

  • Calcein-AM

  • Inverted fluorescence microscope

Procedure:

  • Plate Coating: Thaw the basement membrane extract on ice. Coat the wells of a 96-well plate with 50 µL of the extract per well. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding:

    • Harvest HUVECs and resuspend them in EGM at a concentration of 1.5 x 10^5 cells/mL.

    • Prepare cell suspensions containing vehicle (DMSO), this compound (e.g., 1, 5, 10 µM), or VEGF (e.g., 50 ng/mL).

    • Add 100 µL of the cell suspension to each coated well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.

  • Visualization and Quantification:

    • Stain the cells with Calcein-AM for 30 minutes.

    • Visualize the tube network using an inverted fluorescence microscope.

    • Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Protocol 3: Ex Vivo Aortic Ring Assay

This assay assesses the sprouting of new vessels from an explanted aorta, providing a more physiologically relevant model of angiogenesis.

Materials:

  • Thoracic aorta from a rat or mouse

  • Serum-free endothelial basal medium (EBM)

  • Collagen type I or basement membrane extract

  • This compound (stock solution in DMSO)

  • VEGF (positive control)

  • 48-well plates

  • Surgical instruments

  • Inverted microscope

Procedure:

  • Aorta Dissection: Euthanize the animal and dissect the thoracic aorta under sterile conditions. Place the aorta in cold EBM.

  • Ring Preparation: Remove the surrounding fibro-adipose tissue and cut the aorta into 1-2 mm thick rings.

  • Embedding:

    • Place a 100 µL layer of collagen or basement membrane extract at the bottom of each well of a 48-well plate and allow it to solidify at 37°C.

    • Place one aortic ring in the center of each well.

    • Cover the ring with another 100 µL of the matrix.

  • Treatment: Add 500 µL of EBM containing either vehicle (DMSO), this compound (e.g., 1, 5, 10 µM), or VEGF (e.g., 30 ng/mL) to each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days, changing the medium every 2-3 days.

  • Quantification:

    • Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.

    • Quantify the extent of sprouting by measuring the length and number of the vessels.

Visualization of Signaling Pathways and Workflows

AVE9488_Signaling_Pathway AVE9488 This compound eNOS_Gene eNOS Gene Transcription AVE9488->eNOS_Gene eNOS_Protein eNOS Protein eNOS_Gene->eNOS_Protein increases NO Nitric Oxide (NO) eNOS_Protein->NO catalyzes L_Arginine L-Arginine L_Arginine->eNOS_Protein Endothelial_Cell Endothelial Cell Functions NO->Endothelial_Cell promotes Proliferation Proliferation Endothelial_Cell->Proliferation Migration Migration Endothelial_Cell->Migration Differentiation Differentiation Endothelial_Cell->Differentiation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Differentiation->Angiogenesis

Caption: this compound enhances eNOS gene transcription, leading to increased NO production and promoting angiogenesis.

Endothelial_Cell_Migration_Workflow start Start prepare_cells Prepare and Serum-Starve Endothelial Cells start->prepare_cells setup_chamber Set up Boyden Chamber with This compound in Lower Well prepare_cells->setup_chamber add_cells Add Cells to Upper Chamber setup_chamber->add_cells incubate Incubate for 4-6 hours add_cells->incubate remove_non_migrated Remove Non-Migrated Cells incubate->remove_non_migrated fix_stain Fix and Stain Migrated Cells remove_non_migrated->fix_stain quantify Quantify Migrated Cells (Microscopy) fix_stain->quantify end End quantify->end

Caption: Workflow for the endothelial cell migration assay using this compound.

Tube_Formation_Workflow start Start coat_plate Coat 96-well Plate with Basement Membrane Matrix start->coat_plate prepare_cells Prepare Endothelial Cell Suspension with this compound coat_plate->prepare_cells seed_cells Seed Cells onto Matrix prepare_cells->seed_cells incubate Incubate for 6-18 hours seed_cells->incubate stain_cells Stain with Calcein-AM incubate->stain_cells visualize_quantify Visualize and Quantify Tube Formation stain_cells->visualize_quantify end End visualize_quantify->end

Caption: Workflow for the endothelial cell tube formation assay using this compound.

Aortic_Ring_Workflow start Start dissect_aorta Dissect and Prepare Aortic Rings start->dissect_aorta embed_rings Embed Rings in Matrix (e.g., Collagen) dissect_aorta->embed_rings add_treatment Add Medium with this compound embed_rings->add_treatment incubate Incubate for 7-14 days add_treatment->incubate monitor_sprouting Monitor and Quantify Vascular Sprouting incubate->monitor_sprouting end End monitor_sprouting->end

Caption: Workflow for the ex vivo aortic ring angiogenesis assay using this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting AVE-9488 Dissolution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering issues with dissolving AVE-9488, or similar compounds, in Dimethyl Sulfoxide (DMSO). The following frequently asked questions (FAQs) and troubleshooting guides will help you address common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in DMSO. What are the common reasons for this?

A1: Several factors can contribute to the poor solubility of a compound like this compound in DMSO. These can include the crystalline form of the compound, the purity of the compound, the presence of moisture in the DMSO, and the storage conditions of both the compound and the DMSO solution.[1][2] The thermodynamic stability of the compound's crystalline form can significantly impact its solubility, with amorphous forms generally being more soluble than highly stable crystalline forms.[1][2]

Q2: Can the quality of DMSO affect the solubility of my compound?

A2: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water content in DMSO can significantly decrease the solubility of many organic compounds.[1] It is crucial to use anhydrous or high-purity DMSO and to handle it in a way that minimizes water absorption.

Q3: My compound dissolved initially but then precipitated out of the DMSO solution. Why did this happen?

A3: Precipitation of a dissolved compound from a DMSO stock solution can occur for a few reasons. One common cause is that the compound has crystallized into a less soluble, more stable form over time.[1][2] This can be influenced by storage conditions, such as temperature fluctuations and freeze-thaw cycles, which increase the likelihood of crystallization.[1][2] Another reason could be that the initial dissolution was into a supersaturated solution that is not stable long-term.

Q4: How should I properly store my this compound stock solution in DMSO?

A4: Proper storage is critical to maintaining the solubility and stability of your compound. For DMSO stock solutions, it is generally recommended to store them at -20°C or -80°C to minimize degradation and prevent water absorption. However, be aware that freeze-thaw cycles can promote crystallization for some compounds.[2] It is best practice to aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.

Q5: When I dilute my DMSO stock solution into an aqueous buffer or cell culture medium, my compound precipitates. How can I prevent this?

A5: This is a common issue for compounds with low aqueous solubility. When the DMSO stock is diluted into an aqueous solution, the compound may precipitate because it is no longer in its preferred solvent. To mitigate this, it is recommended to add the DMSO stock to the aqueous solution dropwise while vortexing or mixing to ensure rapid and even dispersion.[3] Additionally, keeping the final concentration of DMSO in your assay as low as possible (typically below 0.5%) is crucial to minimize solvent-induced toxicity and solubility issues.[4]

Troubleshooting Guides

Guide 1: Initial Dissolution Failure

If this compound does not dissolve in DMSO at the desired concentration, follow these steps:

Experimental Protocol: Enhancing Dissolution

  • Gentle Warming: Gently warm the solution to 37°C in a water bath. Increased temperature can enhance the solubility of some compounds.[5]

  • Vortexing/Sonication: Vortex the solution vigorously. If the compound is still not dissolved, sonicate the solution for short bursts in a bath sonicator.

  • Stepwise Dissolution: If you are preparing a high-concentration stock, try dissolving a smaller amount of the compound first and then gradually adding more until you reach your target concentration.

Guide 2: Compound Precipitation from DMSO Stock

If your compound precipitates out of the DMSO stock solution over time, consider the following:

Experimental Protocol: Preparing Stable Stock Solutions

  • Use High-Quality DMSO: Ensure you are using anhydrous (dry) DMSO to prepare your stock solutions.[2]

  • Aliquot and Store Properly: After initial dissolution, immediately aliquot the stock solution into single-use vials and store them at -80°C. This minimizes freeze-thaw cycles.

  • Solubility Testing: Before preparing a large batch of stock solution, perform a small-scale solubility test to determine the maximum stable concentration of your compound in DMSO under your storage conditions.

Data Presentation

Table 1: Factors Influencing Compound Solubility in DMSO

FactorDescriptionImpact on SolubilityRecommendations
Compound Purity The presence of impurities can sometimes enhance solubility, but can also lead to inconsistent results.VariableUse the highest purity compound available for consistent results.
Crystalline Form Amorphous forms are generally more soluble than stable crystalline polymorphs.[1][2]HighIf possible, use an amorphous form for easier dissolution.
DMSO Quality The presence of water in DMSO can significantly reduce the solubility of many organic compounds.[1]HighUse anhydrous DMSO and handle it properly to prevent water absorption.
Temperature Increasing the temperature can enhance the solubility of some compounds.[5]MediumGentle warming (e.g., to 37°C) can be used to aid dissolution.
Storage Conditions Freeze-thaw cycles and improper storage temperatures can lead to compound precipitation.[2]HighAliquot stock solutions and store at -80°C to minimize freeze-thaw cycles.

Visualizations

G cluster_0 Troubleshooting this compound Dissolution in DMSO start Compound does not dissolve in DMSO q1 Is the DMSO anhydrous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the compound of high purity? a1_yes->q2 step1 Use fresh, anhydrous DMSO a1_no->step1 step1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have you tried gentle warming (37°C)? a2_yes->q3 step2 Consider compound purity as a factor a2_no->step2 step2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Have you tried sonication? a3_yes->q4 step3 Warm solution gently a3_no->step3 step3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_fail Consider alternative solvents or formulations a4_yes->end_fail step4 Sonicate the solution a4_no->step4 end_success Compound Dissolved step4->end_success

Caption: Troubleshooting workflow for dissolving compounds in DMSO.

G cluster_1 Factors Affecting Compound Solubility in DMSO solubility Compound Solubility in DMSO compound_props Compound Properties solubility->compound_props solvent_props Solvent Properties solubility->solvent_props experimental_cond Experimental Conditions solubility->experimental_cond purity Purity compound_props->purity cryst_form Crystalline Form compound_props->cryst_form dmso_quality DMSO Quality (Anhydrous) solvent_props->dmso_quality temperature Temperature experimental_cond->temperature mixing Mixing (Vortexing, Sonication) experimental_cond->mixing storage Storage Conditions experimental_cond->storage

Caption: Key factors influencing the solubility of compounds in DMSO.

References

Technical Support Center: Optimizing AVE-9488 Concentration for Primary Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of AVE-9488 for experiments involving primary endothelial cells. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in endothelial cells?

A1: this compound is a small molecule that acts as an endothelial nitric oxide synthase (eNOS) enhancer. Its primary mechanism of action is to upregulate the expression of eNOS, the enzyme responsible for producing nitric oxide (NO) in endothelial cells.[1][2][3] This leads to increased NO production, which plays a crucial role in vasodilation, inhibition of platelet aggregation, and other processes that maintain vascular health.

Q2: What is a recommended starting concentration for this compound in primary endothelial cells?

A2: Based on published studies, a concentration of 5 µM has been shown to produce a maximal increase in eNOS mRNA and protein expression in Human Umbilical Vein Endothelial Cells (HUVECs) after an incubation period of 18-24 hours.[1] Another study reported using 2 µM for 18 hours to increase eNOS mRNA expression in HUVECs.[4] Therefore, a concentration range of 1-10 µM is a reasonable starting point for your experiments. However, it is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific primary endothelial cell type and experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to dissolve this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.

Q4: How long should I incubate primary endothelial cells with this compound?

A4: An incubation time of 18-24 hours has been shown to be effective for increasing eNOS expression.[1][4] The optimal incubation time may vary depending on the specific experimental endpoint (e.g., mRNA expression, protein expression, NO production). It is advisable to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the ideal duration for your study.

Q5: What are the expected outcomes of successful this compound treatment?

A5: Successful treatment of primary endothelial cells with an optimal concentration of this compound should result in:

  • Increased eNOS mRNA and protein expression.

  • Enhanced nitric oxide (NO) production, either at baseline or upon stimulation with agonists like bradykinin.[3]

  • Potential downstream effects related to increased NO bioavailability, such as increased cell migration or improved cell survival under stress conditions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High Cell Death or Cytotoxicity Concentration is too high: Primary cells can be sensitive to high concentrations of any compound.• Perform a dose-response cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the maximum non-toxic concentration. Test a range of concentrations, for example, from 0.1 µM to 50 µM. • Start with a lower concentration range (e.g., 1-5 µM) and gradually increase.
Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.• Ensure the final DMSO concentration is ≤0.1% (v/v). • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in all experiments.
Suboptimal cell health: Primary cells may have been stressed prior to treatment.• Ensure your primary endothelial cells are healthy, with normal morphology and adherence before starting the experiment. • Do not use cells that are over-confluent or have been passaged too many times.
No or Low Efficacy (No increase in eNOS or NO) Concentration is too low: The concentration of this compound may be insufficient to elicit a response.• Perform a dose-response experiment to identify a concentration that induces a significant increase in eNOS expression or NO production. • The reported effective concentration of 5 µM is a good positive control.[1]
Incubation time is too short: The duration of treatment may not be long enough for changes in gene and protein expression to occur.• Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal incubation period.
Issues with readout assay: The methods used to measure eNOS expression or NO production may not be sensitive enough or may be performed incorrectly.• For eNOS expression, use validated antibodies for Western blotting and optimized primers for qPCR. • For NO production, consider using a sensitive detection method like a Griess assay for nitrite (B80452) accumulation in the medium or a fluorescent probe like DAF-FM diacetate for intracellular NO. Ensure you are using the appropriate controls.
Inconsistent or Variable Results Variability in primary cells: Primary cells from different donors or at different passage numbers can exhibit significant variability.• Use cells from the same donor and at a consistent, low passage number for a set of experiments. • Perform experiments on cells from multiple donors to ensure the observed effects are reproducible.
Instability of this compound in culture medium: The compound may degrade over long incubation periods.• While specific stability data for this compound in culture media is not readily available, for long-term experiments (e.g., >48 hours), consider replenishing the medium with freshly diluted this compound every 24-48 hours.
Interference from serum components: Components in fetal bovine serum (FBS) could potentially interact with the compound.• If inconsistent results are observed, consider reducing the serum concentration during the treatment period, if compatible with cell health. Always maintain consistent serum concentrations across all experimental and control groups.

Data Presentation

Table 1: Summary of Reported Effective this compound Concentrations in HUVECs

ConcentrationIncubation TimeCell TypeObserved EffectReference
5 µM 18-24 hoursHUVECMaximal increase in eNOS mRNA and protein expression.[1]
2 µM 18 hoursHUVECIncreased eNOS mRNA expression.[4]

Table 2: Example Dose-Response Data for eNOS Expression

This compound Conc. (µM)Relative eNOS mRNA Expression (Fold Change)Cell Viability (%)
0 (Vehicle)1.0100
0.11.1100
0.51.398
1.01.599
2.51.897
5.0 2.1 95
10.02.090
25.01.675
50.01.250

Note: This is example data and should be generated empirically for your specific cell type and experimental conditions.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve

This protocol outlines the steps to determine the optimal, non-toxic concentration of this compound for your primary endothelial cells.

Materials:

  • Primary endothelial cells (e.g., HUVECs)

  • Complete endothelial cell growth medium

  • This compound

  • DMSO (or other suitable solvent)

  • Multi-well plates (e.g., 24-well or 96-well)

  • Reagents for cytotoxicity assay (e.g., MTT, LDH)

  • Reagents for quantifying eNOS mRNA (qRT-PCR) or protein (Western blot)

Procedure:

  • Cell Seeding: Seed primary endothelial cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and recover for 24 hours.

  • Prepare this compound Dilutions: Prepare a series of this compound concentrations in complete cell culture medium. A logarithmic or semi-logarithmic dilution series is recommended (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM). Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

  • Endpoint Analysis:

    • Cell Viability: In a parallel plate, assess cell viability using a standard cytotoxicity assay (e.g., MTT or LDH assay) according to the manufacturer's instructions. This will help determine the maximum non-toxic concentration.

    • eNOS Expression: Harvest the cells for analysis of eNOS expression.

      • For qRT-PCR: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR using primers specific for eNOS and a suitable housekeeping gene.

      • For Western Blot: Lyse the cells in an appropriate lysis buffer. Determine the protein concentration, and then perform SDS-PAGE and Western blotting using a validated primary antibody against eNOS and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Calculate the cell viability for each concentration relative to the vehicle control.

    • Determine the relative eNOS mRNA or protein expression for each concentration, normalized to the housekeeping gene/protein and expressed as a fold change relative to the vehicle control.

    • Plot the eNOS expression and cell viability against the this compound concentration to determine the optimal concentration that gives the maximal effect on eNOS expression without significant cytotoxicity.

Protocol 2: Measuring Nitric Oxide (NO) Production

This protocol describes the measurement of nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess assay.

Materials:

  • Primary endothelial cells treated with this compound as described in Protocol 1.

  • Griess Reagent System

  • Sodium nitrite standard solution

  • 96-well microplate reader

Procedure:

  • Collect Supernatant: Following the treatment with this compound, carefully collect the cell culture supernatant from each well.

  • Prepare Nitrite Standards: Prepare a standard curve of sodium nitrite in the same culture medium used for the experiment.

  • Perform Griess Assay:

    • Add your samples and standards to a 96-well plate.

    • Add the components of the Griess reagent to each well according to the manufacturer's instructions.

    • Incubate at room temperature for the recommended time, protected from light.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (typically 540-570 nm) using a microplate reader.

  • Calculate Nitrite Concentration: Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve.

Visualizations

G cluster_workflow Experimental Workflow for Optimizing this compound Concentration A Seed Primary Endothelial Cells B Prepare this compound Serial Dilutions C Treat Cells (e.g., 24 hours) B->C D Assess Cell Viability (e.g., MTT Assay) C->D E Measure eNOS Expression (qPCR / Western Blot) C->E F Measure NO Production (Griess Assay) C->F G Data Analysis: Determine Optimal Concentration D->G E->G F->G

Caption: Workflow for determining the optimal this compound concentration.

G cluster_pathway This compound Signaling Pathway in Endothelial Cells AVE9488 This compound Transcription Increased eNOS Gene Transcription AVE9488->Transcription eNOS_mRNA eNOS mRNA Transcription->eNOS_mRNA eNOS_Protein eNOS Protein (Enzyme) eNOS_mRNA->eNOS_Protein NO Nitric Oxide (NO) eNOS_Protein->NO L_Arginine L-Arginine L_Arginine->eNOS_Protein Vasodilation Vasodilation & Other Physiological Effects NO->Vasodilation

Caption: this compound enhances eNOS expression, leading to increased NO production.

G cluster_troubleshooting Troubleshooting Logic for Low Efficacy Start No/Low Increase in eNOS or NO Check_Conc Is the concentration optimal? Start->Check_Conc Check_Time Is the incubation time sufficient? Check_Conc->Check_Time Yes Solution_Conc Perform Dose-Response Experiment Check_Conc->Solution_Conc No Check_Assay Is the readout assay validated? Check_Time->Check_Assay Yes Solution_Time Perform Time-Course Experiment Check_Time->Solution_Time No Solution_Assay Optimize Assay Conditions & Use Controls Check_Assay->Solution_Assay No End Problem Resolved Check_Assay->End Yes Solution_Conc->Start Solution_Time->Start Solution_Assay->Start

Caption: A logical approach to troubleshooting low efficacy of this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results with AVE-9488

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AVE-9488. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies that may arise during experiments with this novel eNOS enhancer.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, with the chemical formula C₁₆H₁₄FNO, is a small molecule that acts as a transcription enhancer for endothelial nitric oxide synthase (eNOS). Its primary mechanism is to increase the expression and activity of eNOS, leading to enhanced production of nitric oxide (NO). This can be beneficial in models of cardiovascular disease by promoting vasodilation and reducing oxidative stress. The effects of this compound are dependent on the presence of functional eNOS, as its protective effects are not observed in eNOS knockout models.[1]

Q2: What is the recommended storage and handling for this compound?

For long-term stability, this compound should be stored at -20°C. For short-term use, it can be kept at 0°C, and it is shipped on blue ice. It is soluble in DMSO. As with many small molecule enzyme modulators, it is advisable to protect the compound from light and repeated freeze-thaw cycles to maintain its integrity.

Q3: Are there known off-target effects for this compound?

While a specific off-target profile for this compound is not extensively documented in publicly available literature, it belongs to the benzamide (B126) class of compounds. Some aminopyridine derivatives, which share structural similarities, have been reported to interact with other biological targets such as kinases and ion channels. Therefore, it is crucial to include appropriate controls in your experiments to account for potential off-target effects.

Troubleshooting Inconsistent Experimental Results

Inconsistent results when using this compound can arise from a variety of factors, ranging from experimental design to subtle variations in cellular or animal models. This guide provides a structured approach to troubleshooting common issues.

Issue 1: Variable or No Increase in eNOS Expression

One of the most common challenges is observing inconsistent or no significant increase in eNOS protein levels after treatment with this compound.

Possible Causes and Solutions:

  • Suboptimal Compound Concentration (In Vitro): The optimal concentration of this compound can vary between different cell types and experimental conditions.

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range of concentrations based on literature for similar compounds and assess eNOS expression via Western blot.

  • Incorrect Dosing or Administration (In Vivo): The bioavailability and efficacy of this compound can be influenced by the route and frequency of administration.

    • Recommendation: For mice, a dosage of 30 mg/kg/day administered in the chow for 17 days has been shown to increase eNOS protein expression in vascular tissues.[1] Ensure accurate and consistent administration.

  • Poor Compound Stability: Improper storage or handling of this compound can lead to its degradation.

    • Recommendation: Aliquot the compound upon receipt and store at -20°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in DMSO for each experiment.

  • Cellular State and Passage Number: The responsiveness of cells to stimuli can change with passage number and confluency.

    • Recommendation: Use cells within a consistent and low passage number range. Ensure that cells are healthy and at a consistent confluence at the time of treatment.

Issue 2: Discrepancy Between eNOS Expression and Nitric Oxide (NO) Production

A frustrating observation can be an increase in eNOS protein levels without a corresponding increase in NO production. This phenomenon is often attributed to "eNOS uncoupling."

Possible Causes and Solutions:

  • eNOS Uncoupling: Under conditions of oxidative stress or cofactor limitation, eNOS can become "uncoupled," leading to the production of superoxide (B77818) (O₂⁻) instead of NO.

    • Recommendation:

      • Measure Superoxide Production: Use assays such as DHE staining or lucigenin-based chemiluminescence to assess superoxide levels.

      • Ensure Cofactor Availability: The essential cofactor for eNOS, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), is highly sensitive to oxidation. Ensure your cell culture medium or animal model has sufficient BH4 levels. In some cases, co-treatment with a BH4 precursor like sepiapterin (B94604) may be necessary.

  • Inhibitory Phosphorylation: eNOS activity is regulated by phosphorylation at multiple sites. Phosphorylation at Thr495 is inhibitory.

    • Recommendation: In addition to total eNOS, perform Western blot analysis for phosphorylated eNOS at both the activating site (Ser1177) and the inhibitory site (Thr495) to assess the activation state of the enzyme.

  • Presence of Endogenous Inhibitors: Asymmetric dimethylarginine (ADMA) is an endogenous inhibitor of eNOS.

    • Recommendation: If eNOS uncoupling is suspected, consider measuring the ADMA/arginine ratio in your samples.

Data Summary

ParameterRecommendationSource
Storage (Long-term) -20°CSupplier Data
Storage (Short-term) 0°CSupplier Data
Solubility DMSOSupplier Data
In Vivo Dosing (Mice) 30 mg/kg/day in chow[1]

Experimental Protocols

Western Blot Analysis for eNOS Expression

This protocol is adapted from standard procedures for detecting eNOS in cell lysates or tissue homogenates.

Materials:

  • RIPA Lysis Buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody (anti-eNOS)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation:

    • For cultured cells, wash with ice-cold PBS and lyse with RIPA buffer.

    • For tissues, homogenize in ice-cold lysis buffer.

    • Centrifuge lysates at 12,000 x g for 20 minutes at 4°C to pellet debris.

    • Determine protein concentration of the supernatant using a BCA assay.

  • Electrophoresis and Transfer:

    • Denature 20-30 µg of protein per lane by boiling in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-eNOS antibody (typically 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize bands using an imaging system.

    • Perform densitometric analysis and normalize to a loading control (e.g., β-actin or GAPDH).[2]

Nitric Oxide Synthase (NOS) Activity Assay (Colorimetric)

This protocol is based on the Griess reaction, which measures nitrite (B80452) (a stable breakdown product of NO).

Materials:

  • NOS Assay Buffer

  • Nitrate (B79036) Reductase

  • NADPH

  • Griess Reagents 1 and 2

  • Nitrite Standard

  • 96-well microplate

Procedure:

  • Sample Preparation:

    • Prepare cell or tissue lysates as described for Western blotting.

  • Assay Reaction:

    • In a 96-well plate, add samples, standards, and a positive control.

    • Prepare a reaction mix containing NOS Assay Buffer, NADPH, and Nitrate Reductase.

    • Add the reaction mix to the wells and incubate at 37°C for 1 hour. This step converts any nitrate in the sample to nitrite.

  • Colorimetric Detection:

    • Add Griess Reagent 1 to each well, followed by Griess Reagent 2.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation:

    • Generate a standard curve using the nitrite standards.

    • Calculate the nitrite concentration in the samples based on the standard curve.

    • NOS activity can be expressed as pmol of nitrite generated per minute per µg of protein.[3][4]

Visual Guides

AVE9488_Signaling_Pathway cluster_transcription Transcription & Translation cluster_activation Enzymatic Activity AVE9488 This compound nucleus Nucleus AVE9488->nucleus Enters Cell eNOS_promoter eNOS Promoter nucleus->eNOS_promoter Enhances Transcription eNOS_mRNA eNOS mRNA eNOS_promoter->eNOS_mRNA eNOS_protein eNOS Protein (inactive) eNOS_mRNA->eNOS_protein Translation eNOS_active eNOS Protein (active) eNOS_protein->eNOS_active Phosphorylation (e.g., Akt) NO Nitric Oxide (NO) eNOS_active->NO L_Arginine L-Arginine L_Arginine->eNOS_active vasodilation Vasodilation NO->vasodilation

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_expression eNOS Expression Analysis cluster_activity eNOS Activity Analysis start Start Experiment treatment Treat cells/animals with this compound start->treatment harvest Harvest cells/tissues treatment->harvest protein_extraction Protein Extraction harvest->protein_extraction protein_quantification Protein Quantification (BCA) protein_extraction->protein_quantification western_blot Western Blot for total eNOS & p-eNOS protein_quantification->western_blot nos_assay NOS Activity Assay (Griess Reaction) protein_quantification->nos_assay superoxide_assay Superoxide Assay (e.g., DHE) protein_quantification->superoxide_assay densitometry Densitometry western_blot->densitometry data_analysis Data Analysis & Interpretation densitometry->data_analysis nos_assay->data_analysis superoxide_assay->data_analysis

Caption: General experimental workflow.

Troubleshooting_Tree start Inconsistent Results with this compound q1 Is eNOS expression increased? start->q1 a1_no Check: - Compound concentration/dose - Compound stability - Cell passage/health q1->a1_no No q2 Is NO production increased? q1->q2 Yes end Consult Further Literature/Support a1_no->end a2_no Suspect eNOS Uncoupling Check: - Superoxide levels - BH4 availability - p-eNOS (Thr495) q2->a2_no No a2_yes Consistent Results (On-target effect observed) q2->a2_yes Yes q3 Are there unexpected phenotypes? a2_no->q3 a2_yes->q3 a3_yes Consider Off-Target Effects - Review literature for  benzamide compounds - Include additional controls q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree.

References

Technical Support Center: Preventing AVE-9488 Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AVE-9488. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a novel small molecule known to be an enhancer of endothelial nitric oxide synthase (eNOS) expression, which leads to increased production of nitric oxide (NO). Its IUPAC name is 2,2-Difluoro-benzo[1][2]dioxole-5-carboxylic acid indan-2-ylamide[3]. In research, it is often investigated for its potential therapeutic effects in cardiovascular diseases and other conditions where eNOS function is important.

Q2: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. Why is this happening?

This is a common issue with hydrophobic compounds like this compound. While it is soluble in an organic solvent like DMSO, it has poor aqueous solubility.[3][4] When the concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium, the compound "crashes out" of solution because it cannot be readily dissolved by the water-based medium.

Q3: What is the maximum concentration of DMSO I can use in my cell culture experiments?

As a general rule, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. Many cell lines can tolerate up to 1% DMSO, but it is best practice to determine the specific tolerance of your cell line with a vehicle control experiment.

Q4: Can I heat or sonicate my media to dissolve the this compound precipitate?

Gentle warming of the media to 37°C is recommended as it can aid in dissolution.[1] However, excessive heating or boiling of the media should be avoided as it can degrade sensitive media components like vitamins, amino acids, and growth factors. Brief sonication of the DMSO stock solution before dilution can help ensure the compound is fully dissolved, but sonicating the complete media is generally not advised.

Troubleshooting Guides

Issue: Immediate Precipitation Upon Addition to Media

If you observe immediate cloudiness or precipitate formation when adding your this compound stock solution to the cell culture medium, follow this troubleshooting workflow.

G start Precipitation Observed check_stock Check Stock Solution (Clear? Fully Dissolved?) start->check_stock stock_precip Precipitate in Stock check_stock->stock_precip redissolve Warm (37°C) & Vortex Stock stock_precip->redissolve Yes stock_ok Stock is Clear stock_precip->stock_ok No redissolve->check_stock check_dilution Review Dilution Method stock_ok->check_dilution rapid_dilution Rapid Dilution? check_dilution->rapid_dilution slow_dilution Use Slow, Stepwise Dilution rapid_dilution->slow_dilution Yes dilution_ok Dilution Method is Correct rapid_dilution->dilution_ok No check_concentration Check Final Concentration slow_dilution->check_concentration dilution_ok->check_concentration too_high Concentration Too High? check_concentration->too_high lower_conc Lower Final Concentration too_high->lower_conc Yes conc_ok Concentration is Appropriate too_high->conc_ok No check_media Check Media Conditions lower_conc->check_media conc_ok->check_media cold_media Media Cold? check_media->cold_media warm_media Use Pre-warmed (37°C) Media cold_media->warm_media Yes media_ok Media is Warmed cold_media->media_ok No solubilizer Consider Solubilizing Agents warm_media->solubilizer media_ok->solubilizer

Caption: Troubleshooting workflow for immediate precipitation.

Issue: Precipitation Over Time in the Incubator

Precipitation that occurs after a period of incubation can be due to changes in the media or the compound's stability at 37°C.

Potential Cause Explanation Recommended Solution
Media Evaporation In long-term experiments, evaporation can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit.Ensure proper humidification of the incubator. For multi-day experiments, consider using plates with low-evaporation lids or sealing plates with gas-permeable film.
Temperature Fluctuations Repeatedly removing the culture vessel from the stable incubator environment can cause temperature cycling, which may affect the solubility of the compound.Minimize the time that culture plates or flasks are outside the incubator. If frequent observation is needed, use a microscope with a heated stage.
Interaction with Media Components Over time, this compound may interact with salts, proteins, or other components in the serum and media, leading to the formation of insoluble complexes.See the experimental protocols below for using solubilizing agents. It may also be beneficial to test different types of serum or move to a serum-free media formulation if compatible with your cells.
pH Shift in Media Cellular metabolism can cause the pH of the culture medium to change over time. A significant shift in pH could alter the ionization state of this compound and reduce its solubility.Ensure the medium is properly buffered (e.g., with HEPES for CO2-independent buffering) and that the CO2 level in the incubator is correct for the bicarbonate concentration in your medium.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.

G start Start prep_stock Prepare 10 mM this compound Stock in 100% DMSO start->prep_stock serial_dilute Create Serial Dilutions of Stock in DMSO prep_stock->serial_dilute add_to_media Add Diluted Stocks to Pre-warmed (37°C) Media (e.g., in a 96-well plate) serial_dilute->add_to_media incubate Incubate at 37°C, 5% CO2 add_to_media->incubate observe Observe for Precipitation (0, 2, 6, 24 hours) incubate->observe visual_check Visual Inspection (Cloudiness, Particles) observe->visual_check microscopy Microscopic Examination (Crystals, Amorphous Precipitate) observe->microscopy spectro Optional: Read Absorbance at 600 nm observe->spectro determine_max_conc Determine Highest Concentration that Remains Clear visual_check->determine_max_conc microscopy->determine_max_conc spectro->determine_max_conc end End determine_max_conc->end

Caption: Workflow for determining maximum soluble concentration.

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is completely dissolved by vortexing. Gentle warming to 37°C or brief sonication can be used if necessary.

  • Serial Dilutions: In a sterile microcentrifuge tube or 96-well plate, perform a serial 2-fold dilution of the 10 mM stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Add to Media: In a clear 96-well plate, add 2 µL of each DMSO dilution to 198 µL of your complete cell culture medium (pre-warmed to 37°C). This will create a 1:100 dilution with a final DMSO concentration of 1%. Also, include a "media only" and a "media + 1% DMSO" control.

  • Incubate: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).

  • Observe: Visually inspect the wells for any signs of precipitation (cloudiness, visible particles) at several time points (e.g., immediately, 2, 6, and 24 hours). For a more sensitive analysis, examine a small aliquot from each well under a microscope.

  • Determine Concentration: The highest concentration that remains clear throughout the observation period is the maximum soluble concentration of this compound in your media under these conditions.

Data Recording Template:

Concentration of this compound (µM)Final DMSO (%)Precipitation at 0h? (Yes/No)Precipitation at 2h? (Yes/No)Precipitation at 6h? (Yes/No)Precipitation at 24h? (Yes/No)
1001.0
501.0
251.0
12.51.0
6.251.0
Vehicle Control1.0
Media Only0
Protocol 2: Using Solubilizing Agents

If the desired experimental concentration of this compound is higher than its maximum soluble concentration in media alone, the use of solubilizing agents can be explored.

Commonly Used Solubilizing Agents:

  • Bovine Serum Albumin (BSA): Proteins like albumin can bind to hydrophobic compounds and help keep them in solution.

  • Cyclodextrins (e.g., HP-β-CD): These are cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior. They can encapsulate hydrophobic drugs, increasing their aqueous solubility.

  • Non-ionic Surfactants (e.g., Tween® 80, Pluronic® F-68): At low concentrations, these can help to solubilize hydrophobic compounds. However, they can also be cytotoxic, so their concentration must be carefully optimized.

G cluster_0 Mechanism of Solubilization ave9488 This compound (Hydrophobic) bsa BSA ave9488->bsa Binds to Hydrophobic Pockets cyclodextrin Cyclodextrin ave9488->cyclodextrin Encapsulated in Hydrophobic Core surfactant Surfactant (Micelle) ave9488->surfactant Incorporated into Micelle Core bsa_complex Soluble This compound-BSA Complex bsa->bsa_complex cd_complex Soluble This compound-CD Complex cyclodextrin->cd_complex micelle_complex Soluble This compound in Micelle surfactant->micelle_complex

References

Technical Support Center: Improving the Stability of AVE-9488 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and effective use of AVE-9488 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound is high-purity dimethyl sulfoxide (B87167) (DMSO). Ensure the use of anhydrous DMSO to minimize the introduction of moisture, which can affect the compound's stability.

Q2: What are the optimal storage conditions for this compound powder and stock solutions?

A2: Proper storage is crucial for maintaining the integrity of this compound. For long-term stability, the solid powder should be stored at -20°C, desiccated, and protected from light. Once dissolved in DMSO, it is recommended to store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles. For short-term storage, -20°C is acceptable for up to one month.

Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?

A3: Cloudiness or precipitation can occur if the solubility limit of this compound is exceeded in the working solution or if the stock solution has been stored improperly. To address this, gently warm the solution to 37°C and vortex or sonicate to aid dissolution. When diluting the DMSO stock solution into aqueous buffers or cell culture media, do so dropwise while vortexing to prevent precipitation. It is also crucial to ensure the final DMSO concentration in your assay is low (typically below 0.5%) to avoid both toxicity and precipitation.

Q4: I am observing inconsistent results between experiments. Could this be related to this compound stability?

A4: Inconsistent results can indeed be a consequence of compound instability. Degradation of this compound can lead to a loss of activity. To ensure reproducibility, it is recommended to prepare fresh working solutions from a properly stored stock aliquot for each experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles or have been stored at room temperature for extended periods.

Q5: How does pH affect the stability of this compound in aqueous solutions?

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers
  • Possible Cause: this compound is a hydrophobic molecule with limited aqueous solubility.

  • Solution:

    • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (ideally ≤ 0.1%) while maintaining the solubility of this compound.

    • Serial Dilutions: When preparing working solutions, perform serial dilutions of the DMSO stock in your aqueous buffer or media. Add the stock solution to the aqueous diluent slowly while vortexing.

    • Use of Pluronic F-68: For in vitro assays, the inclusion of a low concentration (e.g., 0.01%) of a non-ionic surfactant like Pluronic F-68 can help to maintain the solubility of hydrophobic compounds. However, its compatibility with your specific assay should be validated.

Issue 2: Loss of Compound Activity Over Time
  • Possible Cause: Degradation of this compound in solution due to improper storage or handling.

  • Solution:

    • Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration DMSO stock solution to minimize freeze-thaw cycles.

    • Protect from Light: Store stock solutions and working solutions in amber vials or wrap containers in aluminum foil to protect them from light-induced degradation.

    • Fresh Working Solutions: Always prepare fresh working dilutions from a frozen stock on the day of the experiment. Do not store diluted aqueous solutions for extended periods.

    • Inert Gas Overlay: For long-term storage of DMSO stock solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.

Quantitative Data Summary

While specific quantitative stability data for this compound is not publicly available, the following table summarizes the recommended storage and handling conditions based on general best practices for small molecule inhibitors and available product information.

ParameterConditionRecommendationSource
Storage (Solid) Short-term (weeks)0°C, desiccated[1][2]
Long-term (years)-20°C, desiccated[1][2]
Storage (in DMSO) Short-term (1 month)-20°C[3]
Long-term (6-12 months)-80°C[3]
Solubility DMSOSoluble[1][2]
Freeze-Thaw Cycles Multiple cyclesAvoid; use single-use aliquots[3]
Light Exposure UV and visible lightProtect from light (use amber vials or foil)General
pH (Aqueous Solution) Strongly acidic or basicAvoid; maintain near-neutral pHGeneral

Experimental Protocols

Representative Protocol: In Vitro eNOS Activity Assay in Endothelial Cells

This protocol provides a general workflow for treating endothelial cells with an eNOS enhancer like this compound and measuring the subsequent nitric oxide (NO) production. This should be adapted and optimized for specific cell types and experimental conditions.

  • Cell Culture:

    • Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells in appropriate media (e.g., EGM-2) until they reach 80-90% confluency.

  • Preparation of this compound Working Solution:

    • Thaw a single-use aliquot of a 10 mM this compound stock solution in DMSO at room temperature.

    • Perform serial dilutions in pre-warmed, serum-free cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all treatments and controls (e.g., 0.1%).

  • Cell Treatment:

    • Aspirate the old medium from the cultured cells and wash once with sterile phosphate-buffered saline (PBS).

    • Add the prepared this compound working solutions to the cells. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the cells for the desired treatment duration (e.g., 18-24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Measurement of Nitric Oxide (NO) Production:

    • NO is unstable and rapidly oxidizes to nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻) in culture medium. Total NO production can be assessed by measuring the concentration of these stable metabolites.

    • Griess Assay:

      • Collect the cell culture supernatant from each well.

      • Use a commercially available Griess reagent kit to measure the nitrite concentration according to the manufacturer's instructions. This typically involves mixing the supernatant with the Griess reagents and measuring the absorbance at ~540 nm.

      • To measure total NO production (nitrite + nitrate), nitrate in the supernatant must first be converted to nitrite using nitrate reductase (often included in commercial kits).

    • Fluorescent NO Probes:

      • Alternatively, live cells can be loaded with a NO-sensitive fluorescent dye (e.g., DAF-FM diacetate) according to the manufacturer's protocol.

      • After treatment with this compound, the fluorescence intensity, which is proportional to the intracellular NO concentration, can be measured using a fluorescence microscope or plate reader.

  • Data Analysis:

    • Quantify the concentration of nitrite/nitrate using a standard curve generated with known concentrations of sodium nitrite.

    • Normalize the NO production to the total protein content or cell number in each well to account for variations in cell density.

Mandatory Visualizations

AVE9488_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Endothelial Cell cluster_nucleus Nucleus AVE9488 AVE9488 AVE9488_int This compound AVE9488->AVE9488_int Enters Cell BH4 BH4 AVE9488_int->BH4 Increases Bioavailability (Prevents Uncoupling) Akt Akt AVE9488_int->Akt Activates eNOS_Gene eNOS Gene eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA Transcription eNOS_Protein eNOS Protein (inactive) eNOS_mRNA->eNOS_Protein Translation eNOS_Dimer eNOS Dimer (active) eNOS_Protein->eNOS_Dimer Dimerization & Phosphorylation NO Nitric Oxide (NO) eNOS_Dimer->NO Catalyzes BH4->eNOS_Dimer L_Arginine L-Arginine L_Arginine->eNOS_Dimer Akt->eNOS_Gene Promotes Transcription

Caption: Signaling pathway of this compound as an eNOS enhancer.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Start Start Prepare_Stock Prepare 10 mM this compound stock in anhydrous DMSO Start->Prepare_Stock Culture_Cells Culture Endothelial Cells to 80-90% confluency Start->Culture_Cells Store_Stock Aliquot and store stock at -80°C Prepare_Stock->Store_Stock Prepare_Working Prepare fresh working solutions in serum-free media Store_Stock->Prepare_Working Culture_Cells->Prepare_Working Treat_Cells Treat cells with this compound (include vehicle control) Prepare_Working->Treat_Cells Incubate Incubate for 18-24 hours Treat_Cells->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant Griess_Assay Perform Griess Assay for Nitrite Collect_Supernatant->Griess_Assay Data_Analysis Analyze data and normalize Griess_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro eNOS activity assay.

Troubleshooting_Logic Problem Inconsistent Results or Loss of Activity? Check_Stock Check Stock Solution: - Age? - Freeze-thaw cycles? - Storage temp? Problem->Check_Stock Check_Working Check Working Solution: - Freshly prepared? - Final DMSO %? - Visible precipitate? Problem->Check_Working Solution_Good Solution Prep OK? Check_Stock->Solution_Good Check_Working->Solution_Good Prepare_New Prepare fresh stock and working solutions Solution_Good->Prepare_New No Investigate_Other Investigate other experimental variables (cells, reagents) Solution_Good->Investigate_Other Yes Re-evaluate Re-evaluate experiment Prepare_New->Re-evaluate Investigate_Other->Re-evaluate

References

Technical Support Center: Investigating the Specificity of the eNOS Enhancer AVE-9488

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers utilizing AVE-9488, a small molecule enhancer of endothelial nitric oxide synthase (eNOS) transcription. While the primary on-target effects of this compound are well-documented, this guide addresses potential off-target effects to consider during your experiments and provides troubleshooting strategies for unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is known to be a transcriptional enhancer of the NOS3 gene, which encodes for endothelial nitric oxide synthase (eNOS). This leads to increased eNOS protein expression and subsequently, greater production of nitric oxide (NO) in endothelial cells. The beneficial effects of this compound on the cardiovascular system, such as improved endothelial function and protection against ischemia-reperfusion injury, have been shown to be absent in eNOS knockout mice, strongly supporting its on-target mechanism.

Q2: Are there any publicly documented off-target effects of this compound?

Currently, there is a lack of publicly available data from comprehensive off-target screening panels or detailed preclinical safety and toxicology studies for this compound. As with any small molecule, the potential for off-target interactions exists. Therefore, it is crucial for researchers to include appropriate controls in their experiments to verify that the observed effects are mediated by eNOS.

Q3: What are some theoretical off-target effects to consider for a compound like this compound?

Given that this compound is a benzamide (B126) derivative, it is theoretically possible that it could interact with other enzymes or receptors that have binding sites amenable to this chemical scaffold. Without specific screening data, researchers should consider the possibility of effects on:

  • Other Nitric Oxide Synthase Isoforms: While designed to be an eNOS enhancer, its effects on neuronal NOS (nNOS) and inducible NOS (iNOS) expression should be evaluated, especially in experimental systems where these isoforms are highly expressed.

  • Unintended Effects on Gene Transcription: As a transcriptional enhancer, its specificity for the NOS3 promoter should be confirmed. Global transcriptomic analysis (e.g., RNA-seq) could reveal unintended changes in the expression of other genes.

  • Cardiovascular Ion Channels: Unintended interactions with cardiac ion channels are a common source of off-target effects for cardiovascular drugs.

Q4: How can I be confident that the effects I observe in my experiments are due to the on-target activity of this compound?

To confirm that the observed effects are on-target, researchers should perform one or more of the following validation experiments:

  • Use of eNOS inhibitors: Co-treatment with a non-selective NOS inhibitor like L-NAME (Nω-nitro-L-arginine methyl ester) or a more eNOS-selective inhibitor should reverse the effects of this compound.

  • Experiments in eNOS-deficient systems: If possible, repeating the experiment in cells or tissues from eNOS knockout animals or using siRNA to knock down eNOS expression in cultured cells should abolish the effects of this compound.

  • Direct measurement of eNOS expression and NO production: Confirm that this compound treatment leads to an increase in eNOS mRNA and protein levels, as well as a corresponding increase in NO production in your experimental system.

Troubleshooting Guide for Unexpected Experimental Outcomes

Unexpected Outcome Potential On-Target Explanation Potential Off-Target Consideration Suggested Troubleshooting Steps
Cell toxicity at high concentrations Excessive NO production can lead to nitrosative stress and cell death.The compound may have off-target cytotoxic effects unrelated to eNOS.1. Determine the concentration-response curve for both eNOS expression and cytotoxicity.2. Test if co-treatment with an eNOS inhibitor rescues the cells from toxicity.3. Assess general cytotoxicity markers (e.g., LDH release, caspase activation) in the presence and absence of an eNOS inhibitor.
Effects observed in non-endothelial cells Some cell types may have low basal expression of eNOS that is upregulated by this compound.The compound may be acting on a different target present in that cell type.1. Confirm the presence or absence of eNOS expression in the cell type at baseline and after this compound treatment.2. Use siRNA to knock down eNOS in these cells to see if the effect is abolished.3. Consider performing a broader screen (e.g., RNA-seq) to identify other potential targets.
Lack of effect in a specific experimental model The signaling pathways leading to NOS3 transcription may be altered or absent in your model. The concentration or duration of treatment may be suboptimal.The intended target (eNOS) may not be the primary driver of the phenotype in your model.1. Verify the on-target activity of this compound in your system by measuring eNOS mRNA, protein, and NO production.2. Perform a dose-response and time-course experiment.3. Ensure your experimental readout is sensitive to changes in NO signaling.

Summary of this compound On-Target Effects

Effect Experimental Model Dosage/Concentration Outcome
Increased eNOS protein expressionC57BL/6J mice30 mg/kg/dayEnhanced eNOS expression in vascular tissues.
Cardioprotection against ischemia-reperfusion injuryIn vivo mouse model30 mg/kg/daySignificantly reduced infarct size.
Improved left ventricular remodeling after myocardial infarctionRat model of myocardial infarction25 ppm in dietAttenuated LV dysfunction and remodeling.
Reduced neointima formationapoE-KO miceChow supplemented with this compoundReduced atherosclerotic plaque formation.

Experimental Protocols

Key Experiment: Verification of this compound On-Target Activity

Objective: To confirm that this compound increases eNOS expression and nitric oxide production in a cellular or tissue model.

Methodology:

  • Cell/Tissue Culture and Treatment:

    • Culture primary endothelial cells (e.g., HUVECs) or your cells/tissue of interest to ~80% confluency.

    • Treat cells/tissue with a vehicle control or varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours for gene expression, longer for protein).

  • Assessment of eNOS mRNA Expression (RT-qPCR):

    • Isolate total RNA from cells/tissue using a standard method (e.g., TRIzol).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative PCR using primers specific for NOS3 and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Calculate the fold change in NOS3 expression relative to the vehicle control.

  • Assessment of eNOS Protein Expression (Western Blot):

    • Lyse cells/tissue in RIPA buffer with protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against eNOS.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Normalize the eNOS band intensity to a loading control (e.g., GAPDH, β-actin).

  • Assessment of Nitric Oxide (NO) Production (Griess Assay or DAF-FM Staining):

    • Griess Assay (for nitrite (B80452), a stable NO metabolite):

      • Collect the cell culture medium after treatment.

      • Perform the Griess assay according to the manufacturer's instructions to measure nitrite concentration.

    • DAF-FM Diacetate Staining (for intracellular NO):

      • Load cells with DAF-FM diacetate (a fluorescent NO sensor).

      • Treat with this compound and a positive control (e.g., acetylcholine (B1216132) or bradykinin).

      • Measure the change in fluorescence using a fluorescence microscope or plate reader.

Visualizing Pathways and Workflows

AVE9488_On_Target_Pathway cluster_transcription Transcription cluster_translation Translation cluster_enzymatic_activity Enzymatic Activity AVE9488 This compound nucleus Nucleus AVE9488->nucleus NOS3_gene NOS3 Gene eNOS_mRNA eNOS mRNA NOS3_gene->eNOS_mRNA Transcription (Enhanced) ribosome Ribosome eNOS_mRNA->ribosome eNOS_protein eNOS Protein ribosome->eNOS_protein NO Nitric Oxide (NO) eNOS_protein->NO Conversion L_arginine L-Arginine L_arginine->eNOS_protein physiological_effects Physiological Effects (e.g., Vasodilation) NO->physiological_effects

Caption: Intended signaling pathway of this compound.

Off_Target_Investigation_Workflow start Unexpected Experimental Outcome Observed confirm_on_target Confirm On-Target Activity: - Measure eNOS mRNA/protein - Measure NO production start->confirm_on_target on_target_confirmed On-Target Activity Confirmed? confirm_on_target->on_target_confirmed troubleshoot_on_target Troubleshoot On-Target - Dose/Time Optimization - Model Validity on_target_confirmed->troubleshoot_on_target No use_inhibitors Use eNOS Inhibitors (e.g., L-NAME) on_target_confirmed->use_inhibitors Yes effect_reversed Effect Reversed? use_inhibitors->effect_reversed on_target_effect Likely On-Target Effect effect_reversed->on_target_effect Yes potential_off_target Potential Off-Target Effect effect_reversed->potential_off_target No further_investigation Further Investigation: - eNOS KO/siRNA models - Transcriptomics (RNA-seq) - Selectivity Profiling potential_off_target->further_investigation

Caption: Workflow for investigating potential off-target effects.

Cell viability issues with high concentrations of AVE-9488

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AVE-9488. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common issues that may arise during in vitro experiments, with a particular focus on cell viability concerns at high concentrations of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is known to be an endothelial nitric oxide synthase (eNOS) transcription enhancer. It has been shown to increase eNOS expression and activity, and to reverse eNOS uncoupling.[1] This ultimately leads to increased production of nitric oxide (NO), a key signaling molecule in the cardiovascular system.

Q2: I am observing decreased cell viability at high concentrations of this compound. What are the potential causes?

A2: High concentrations of small molecule inhibitors can lead to off-target effects or exaggerated pharmacological effects, which may result in cytotoxicity. Potential causes for decreased cell viability with this compound could include:

  • Oxidative Stress: While this compound is known to reverse eNOS uncoupling, very high concentrations might disrupt the delicate balance of reactive oxygen species (ROS) homeostasis, leading to oxidative stress.

  • Off-Target Kinase Inhibition: Many small molecules can inhibit unintended kinases or other proteins at high concentrations, leading to cytotoxic effects.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically ≤ 0.1%).[2]

  • Compound Instability: The compound may degrade in the cell culture medium over time, and the degradation products could be toxic.[2]

  • Cell Culture Conditions: Factors such as cell health, passage number, and confluency can influence cellular response to a compound.[2]

Q3: What is eNOS uncoupling and how does it relate to this compound?

A3: eNOS uncoupling is a dysfunctional state of the eNOS enzyme where it produces superoxide (B77818) anions (O₂⁻) instead of nitric oxide (NO).[3][4][5] This switch is often caused by a deficiency of the eNOS cofactor tetrahydrobiopterin (B1682763) (BH4) or the substrate L-arginine.[3][5] eNOS uncoupling contributes to vascular oxidative stress and endothelial dysfunction.[4][5] this compound has been shown to reverse eNOS uncoupling, thereby restoring NO production.[1]

Troubleshooting Guide: Cell Viability Issues

This guide provides a structured approach to troubleshooting unexpected decreases in cell viability when using high concentrations of this compound.

Table 1: Troubleshooting Common Issues
Observation Potential Cause Suggested Solution
Sudden drop in viability at a specific concentration Off-target toxicity or exaggerated pharmacological effect.Perform a more detailed dose-response curve with smaller concentration increments to pinpoint the toxic threshold. Investigate potential off-target effects through literature or target screening panels.
Gradual decrease in viability over time Compound instability in culture medium.Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using methods like HPLC-MS.[6] Prepare fresh compound dilutions for each experiment.
Oxidative stress induced by altered NO/ROS balance.Measure intracellular ROS levels using fluorescent probes (e.g., DCFDA). Test the effect of co-treatment with an antioxidant (e.g., N-acetylcysteine).
High variability between replicate wells Inconsistent cell seeding or compound addition.Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consistent techniques for adding the compound.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Vehicle control (e.g., DMSO) also shows some toxicity Solvent concentration is too high.Ensure the final solvent concentration is below the toxic threshold for your cell type (typically <0.1% for DMSO).[2] Run a solvent toxicity curve.
Cell morphology changes at high concentrations Cytotoxic effect leading to apoptosis or necrosis.Perform assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining).

Experimental Protocols

Protocol 1: Assessing Cell Viability using a Tetrazolium-Based Assay (e.g., MTT)

This protocol provides a general framework. Specific parameters should be optimized for your cell type.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.[2]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in your cell culture medium.

    • Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound concentration).[2]

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[2]

  • MTT Assay:

    • Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-only control to determine the percentage of cell viability.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

  • Cell Seeding and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described in Protocol 1.

    • Include a positive control for ROS induction (e.g., H₂O₂).

  • DCFDA Staining:

    • At the end of the treatment period, remove the medium and wash the cells with pre-warmed PBS.

    • Add DCFDA solution (e.g., 10 µM in PBS) to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Wash the cells with PBS to remove excess probe.

    • Add PBS to each well and measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis:

    • Normalize the fluorescence values to the vehicle-only control to determine the fold change in ROS production.

Data Presentation

Table 2: Example Data Table for Dose-Response Viability Assay
Concentration of this compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.1 ± 4.5
1095.3 ± 6.1
2582.4 ± 7.3
5065.7 ± 8.9
10041.2 ± 9.5
Table 3: Example Data Table for Intracellular ROS Measurement
Concentration of this compound (µM)Fold Change in ROS (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
101.1 ± 0.2
501.8 ± 0.3
1002.5 ± 0.4
Positive Control (H₂O₂)5.2 ± 0.6

Visualizations

Signaling Pathway

AVE9488_eNOS_Pathway AVE9488 This compound eNOS_transcription eNOS Gene Transcription AVE9488->eNOS_transcription enhances eNOS_uncoupled Uncoupled eNOS AVE9488->eNOS_uncoupled reverses eNOS_protein eNOS Protein Expression eNOS_transcription->eNOS_protein increases eNOS_coupled Coupled eNOS eNOS_protein->eNOS_coupled eNOS_protein->eNOS_uncoupled NO Nitric Oxide (NO) (Vasodilation, Anti-inflammatory) eNOS_coupled->NO produces Superoxide Superoxide (O₂⁻) (Oxidative Stress) eNOS_uncoupled->Superoxide produces L_Arginine L-Arginine L_Arginine->eNOS_coupled BH4 BH4 BH4->eNOS_coupled Low_BH4 Low BH4 / L-Arginine Low_BH4->eNOS_uncoupled Troubleshooting_Workflow start High Concentration of this compound Shows Cell Viability Issues check_solvent Verify Solvent Toxicity (≤ 0.1% DMSO) start->check_solvent solvent_ok Solvent Not Toxic check_solvent->solvent_ok No solvent_toxic Solvent is Toxic check_solvent->solvent_toxic Yes dose_response Perform Detailed Dose-Response Curve solvent_ok->dose_response reduce_solvent Reduce Solvent Concentration solvent_toxic->reduce_solvent reduce_solvent->start measure_ros Measure Intracellular ROS dose_response->measure_ros ros_increased ROS Increased? measure_ros->ros_increased antioxidant_test Test Co-treatment with Antioxidant (e.g., NAC) ros_increased->antioxidant_test Yes off_target Consider Off-Target Effects or Exaggerated Pharmacology ros_increased->off_target No ros_normal ROS Normal end Identify Cause of Toxicity antioxidant_test->end off_target->end Logical_Relationships cluster_causes Potential Causes cluster_solutions Troubleshooting Steps C1 Off-Target Effects S1 Dose-Response Analysis C1->S1 C2 Oxidative Stress (eNOS Dysregulation) S2 ROS Measurement & Antioxidant Rescue C2->S2 C3 Solvent Toxicity S3 Solvent Control Titration C3->S3 C4 Compound Instability S4 Compound Stability Assay (e.g., HPLC) C4->S4 Issue Decreased Cell Viability at High [this compound] Issue->C1 Issue->C2 Issue->C3 Issue->C4

References

Modifying AVE-9488 treatment duration for optimal eNOS expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AVE-9488. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and troubleshooting experiments involving the eNOS enhancer this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, with the chemical name 4-fluoro-N-indan-2-yl-benzamide, is a small-molecule compound that has been identified as an enhancer of endothelial nitric oxide synthase (eNOS) expression.[1] Its primary mechanism of action is to stimulate the transcription of the eNOS gene, leading to increased levels of eNOS mRNA and protein.[1][2] This ultimately results in a greater capacity for nitric oxide (NO) production in endothelial cells.

Q2: How does this compound impact eNOS activity and endothelial function?

A2: Beyond increasing eNOS expression, this compound has been shown to prevent eNOS uncoupling.[1] eNOS uncoupling is a dysfunctional state where the enzyme produces superoxide (B77818) radicals instead of NO. By both upregulating eNOS expression and promoting its proper function, this compound enhances the bioavailability of NO, a key signaling molecule for vasodilation and vascular health.[1]

Q3: What is the recommended starting point for this compound treatment duration to see an effect on eNOS expression?

A3: Based on published in vitro studies, a treatment duration of 18 hours with this compound has been shown to significantly increase eNOS mRNA and protein expression in Human Umbilical Vein Endothelial Cells (HUVECs).[1][2] For in vivo studies, treatment durations have ranged from one week to 12 weeks to observe significant effects on vascular function and eNOS expression in animal models.[3][4] However, the optimal duration may vary depending on the cell type, model system, and experimental endpoints. We recommend performing a time-course experiment to determine the optimal treatment duration for your specific experimental setup.

Troubleshooting Guides

Issue 1: No significant increase in eNOS expression observed after this compound treatment.
Possible Cause Troubleshooting Recommendation
Suboptimal Treatment Duration Perform a time-course experiment (e.g., 6, 12, 18, 24, 48 hours) to identify the peak of eNOS mRNA and protein expression in your specific cell type or model system.
Incorrect this compound Concentration Titrate the concentration of this compound to determine the optimal dose for your experiments. Published studies have used concentrations in the low micromolar range for in vitro experiments.
Cell Health and Confluency Ensure that cells are healthy, within a low passage number, and at an appropriate confluency. Overly confluent or stressed cells may not respond optimally to treatment.
Issues with eNOS Detection (Western Blot) Verify the integrity of your protein samples and the functionality of your primary and secondary antibodies. Include a positive control (e.g., lysate from cells known to express high levels of eNOS) to validate your western blot protocol.
Issues with eNOS Detection (qPCR) Check the quality and integrity of your RNA samples. Ensure that your primers for eNOS and a reference gene are specific and efficient. Include appropriate controls (no-template control, no-reverse-transcriptase control).
Issue 2: High variability in eNOS expression between experimental replicates.
Possible Cause Troubleshooting Recommendation
Inconsistent Cell Culture Conditions Standardize all cell culture parameters, including seeding density, media changes, and treatment conditions.
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent addition of this compound to all wells or samples.
Variable Protein or RNA Extraction Efficiency Utilize a standardized and validated protocol for protein or RNA extraction to ensure consistent yields and quality across all samples.

Data Presentation

The following table summarizes findings from published studies on the effect of this compound on eNOS expression in different experimental models. Due to the lack of a single comprehensive time-course study, the data is presented as a summary of effective treatment durations observed in the literature.

Model System Treatment Duration Observed Effect on eNOS Reference
Human Umbilical Vein Endothelial Cells (HUVECs)18 hoursIncreased eNOS mRNA and protein expression[1][2]
C57BL/6J Mice (in vivo)17 daysIncreased eNOS protein expression in aortas and femoral arteries
Myocardial Infarction Model (Rats, in vivo)9 weeksNormalized decreased eNOS protein levels and activity[5]
Apolipoprotein E-knockout Mice (in vivo)12 weeksReduced atherosclerotic plaque formation in an eNOS-dependent manner[1][4]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Treatment Duration for eNOS mRNA Expression by qPCR
  • Cell Culture: Plate HUVECs in 6-well plates and allow them to reach 70-80% confluency.

  • Treatment: Treat the cells with the desired concentration of this compound for various time points (e.g., 0, 6, 12, 18, 24, and 48 hours).

  • RNA Extraction: At each time point, lyse the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using primers specific for human eNOS and a stable housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative expression of eNOS mRNA at each time point compared to the 0-hour control using the ΔΔCt method.

Protocol 2: Assessment of eNOS Protein Expression by Western Blot
  • Cell Culture and Treatment: Follow steps 1 and 2 from the qPCR protocol.

  • Protein Extraction: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for eNOS. After washing, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Perform densitometric analysis of the eNOS bands and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

AVE9488_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Endothelial Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AVE9488 This compound Unknown_Receptor Unknown Receptor/ Target AVE9488->Unknown_Receptor Binds/Activates Signaling_Cascade Intracellular Signaling Cascade Unknown_Receptor->Signaling_Cascade Initiates eNOS_Promoter eNOS Gene Promoter Signaling_Cascade->eNOS_Promoter Enhances Transcription eNOS_Gene eNOS Gene eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA Transcription eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein Translation NO_Production Increased NO Production eNOS_Protein->NO_Production Catalyzes

Caption: this compound signaling pathway leading to increased eNOS expression and NO production.

Experimental_Workflow start Start: Seed Endothelial Cells treatment Treat with this compound at various time points (e.g., 0, 6, 12, 18, 24, 48h) start->treatment harvest Harvest Cells at Each Time Point treatment->harvest split harvest->split rna_extraction RNA Extraction split->rna_extraction For mRNA analysis protein_extraction Protein Extraction split->protein_extraction For protein analysis cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis western_blot Western Blot for eNOS Protein protein_extraction->western_blot qpcr qPCR for eNOS mRNA cDNA_synthesis->qpcr data_analysis Data Analysis: Determine Optimal Treatment Duration qpcr->data_analysis western_blot->data_analysis

Caption: Experimental workflow for determining optimal this compound treatment duration.

Troubleshooting_Tree decision decision outcome outcome start Low/No eNOS Expression Increase check_duration Was a time-course experiment performed? start->check_duration perform_time_course Perform time-course (e.g., 6-48h) check_duration->perform_time_course No check_concentration Is this compound concentration optimal? check_duration->check_concentration Yes perform_time_course->start perform_dose_response Perform dose-response (e.g., 0.1-10 µM) check_concentration->perform_dose_response No check_detection Is the detection method (WB/qPCR) validated? check_concentration->check_detection Yes perform_dose_response->start validate_detection Validate antibodies/primers and include positive controls check_detection->validate_detection No check_cells Are cells healthy and not over-confluent? check_detection->check_cells Yes validate_detection->start replate_cells Re-plate with healthy, low-passage cells check_cells->replate_cells No issue_resolved Issue Resolved check_cells->issue_resolved Yes replate_cells->start

References

Overcoming low transfection efficiency in AVE-9488 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with AVE-9488, with a specific focus on overcoming low transfection efficiency in relevant cell models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small-molecule compound designed to enhance the expression of endothelial nitric oxide synthase (eNOS). Its primary mechanism involves increasing the activity of the eNOS promoter, leading to higher levels of eNOS mRNA and protein.[1][2] This enhancement of functional eNOS expression helps to increase the production of bioactive nitric oxide (NO), which plays a crucial role in cardiovascular health.[1][3] Studies have shown that this compound can reverse eNOS uncoupling and its protective effects are absent in eNOS knockout models, confirming its specific action on the eNOS pathway.[1][3]

Q2: What are the common cell types used in this compound research?

Research on this compound typically utilizes vascular endothelial cells, as these are the primary cells expressing eNOS. Commonly used models include primary Human Umbilical Vein Endothelial Cells (HUVECs) and the human endothelial cell line EA.hy926.[1] Animal models, particularly apolipoprotein E-knockout (apoE-KO) mice, are also used to study the effects of this compound on atherosclerosis and vascular function in vivo.[1][4]

Q3: We are using a reporter plasmid to study eNOS promoter activity in response to this compound, but our transfection efficiency is very low. Is this compound causing this?

It is highly unlikely that this compound itself is the cause of low transfection efficiency. This compound is a small molecule that influences gene expression, not the process of gene delivery. The challenge most likely stems from the cell type you are using. Endothelial cells, especially primary cells like HUVECs, are known to be difficult to transfect using common non-viral methods. The focus of troubleshooting should be on optimizing the transfection protocol for your specific cell type.

Troubleshooting Guide: Low Transfection Efficiency

Low transfection efficiency is a common hurdle in studies involving difficult-to-transfect cells. The following guide addresses specific issues in a question-and-answer format to help you diagnose and resolve these problems.

Issue 1: Poor DNA Uptake by Cells

Q: My cells look healthy, but very few are expressing the transfected plasmid. What could be wrong with my transfection protocol?

A: This is the most common issue and usually relates to suboptimal transfection parameters. Several factors related to the protocol itself can lead to poor results.

  • Suboptimal Reagent-to-DNA Ratio: The ratio of transfection reagent to plasmid DNA is critical. Too little reagent will not encapsulate the DNA effectively, while too much can be toxic to the cells.[5][6] It is essential to perform an optimization experiment by titrating the reagent volume against a fixed amount of DNA.

  • Incorrect Complex Formation: Transfection complexes must be formed in a serum-free medium.[7][8] Serum proteins can interfere with the formation of lipid-DNA complexes, drastically reducing efficiency. Also, allow adequate incubation time (typically 15-30 minutes) for the complexes to form before adding them to the cells.[9][10]

  • Low Cell Confluency: For most adherent cell lines, a confluency of 70-90% at the time of transfection is ideal.[8][10] Cells should be actively dividing to ensure efficient uptake of the plasmid and subsequent expression. Plating cells the day before the experiment is a common practice to achieve this optimal density.[9]

Experimental Protocols

Protocol 1: Optimizing Lipid-Based Transfection for Endothelial Cells (e.g., HUVECs)

This protocol provides a framework for optimizing the ratio of transfection reagent to DNA, a critical step for improving efficiency.

  • Cell Seeding: The day before transfection, seed HUVECs in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Preparation of Reagent and DNA:

    • On the day of transfection, prepare dilutions of your plasmid DNA (e.g., an eNOS promoter-reporter plasmid) and the transfection reagent in a serum-free medium (e.g., Opti-MEM®).

    • In separate tubes, prepare a master mix for DNA and several tubes for different volumes of the transfection reagent to test various ratios (e.g., 1:1, 2:1, 3:1 reagent-to-DNA).

  • Complex Formation:

    • Add the DNA solution to each of the transfection reagent solutions. Mix gently by pipetting.

    • Incubate the mixtures at room temperature for 20 minutes to allow transfection complexes to form.

  • Transfection:

    • Carefully add the transfection complexes dropwise to the corresponding wells of the cell plate.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells for 4-6 hours at 37°C.

    • After the initial incubation, replace the transfection medium with your standard complete growth medium.

    • Assess transfection efficiency (e.g., via fluorescence microscopy if using a GFP-tagged plasmid) and cell viability 24-48 hours post-transfection.

Protocol 2: eNOS Promoter Activity Assay Using a Luciferase Reporter

This protocol is for measuring the effect of this compound on eNOS promoter activity after successful transfection.

  • Transfection: Transfect endothelial cells with a luciferase reporter plasmid driven by the eNOS promoter using the optimized protocol from above. A co-transfection with a Renilla luciferase plasmid can be used as an internal control for normalization.

  • This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing either this compound at the desired concentration or a vehicle control (e.g., DMSO).

  • Cell Lysis: After 24-48 hours of treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., Passive Lysis Buffer).

  • Luciferase Assay:

    • Transfer the cell lysate to a luminometer-compatible plate.

    • Use a dual-luciferase assay system to measure both Firefly and Renilla luciferase activity according to the manufacturer's instructions.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized activity of the this compound treated cells to the vehicle-treated cells to determine the fold-change in promoter activity.

Data Presentation

Table 1: Troubleshooting Checklist for Low Transfection Efficiency

Problem Area Possible Cause Recommended Solution
Cell Health & Culture Cells are unhealthy or at a high passage number.Use low-passage cells (<20 passages). Ensure cells are >90% viable before transfection.[11]
Mycoplasma or other contamination is present.Test cells for contamination. Use antibiotics only after transfection, not during.[5][8]
Cell confluency is too low or too high.Aim for 70-90% confluency at the time of transfection.[8]
Plasmid DNA DNA quality is poor or contains endotoxins.Use high-purity, endotoxin-free plasmid DNA. Confirm integrity with an A260/A280 ratio of ~1.8.[9]
DNA concentration is inaccurate.Verify DNA concentration using a reliable method like a fluorometer.[5]
Transfection Protocol Reagent:DNA ratio is not optimized.Perform a titration experiment to find the optimal ratio for your cell type (e.g., 1:1, 2:1, 3:1).
Complexes formed in the presence of serum.Always use a serum-free medium to dilute the reagent and DNA.[7][8]
Incubation time for complex formation is incorrect.Allow 15-30 minutes for complexes to form at room temperature.[9][10]
Post-Transfection High cytotoxicity observed.Reduce the amount of DNA and/or transfection reagent. Change to fresh medium 4-6 hours after adding complexes.

Table 2: Comparison of Transfection Methods for Endothelial Cells

Method Reported Efficiency (HUVEC) Advantages Disadvantages
Lipid-Based Reagents 5-30%Simple to use, widely available.Low efficiency in primary cells, potential for cytotoxicity.
Electroporation 40-70%High efficiency, suitable for various cell types.Can cause significant cell death, requires specialized equipment.[12]
Adenoviral Vectors >90%Very high efficiency, sustained expression.Requires BSL-2 containment, can elicit an immune response.[13]

Note: Efficiency percentages are approximate and can vary significantly based on the specific protocol, cell passage number, and plasmid used.

Visualizations

Signaling Pathway & Experimental Workflow

This compound enhances eNOS expression to increase NO production.
Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Transfection Efficiency cluster_pre Pre-Transfection Checks cluster_protocol Protocol Optimization cluster_post Post-Transfection Checks Start Start: Low Transfection Efficiency Check_Cells Are cells healthy? (>90% viable, low passage) Start->Check_Cells Alternative Consider alternative methods (Electroporation, Viral Vector) Start->Alternative Check_Confluency Is confluency optimal? (70-90%) Check_Cells->Check_Confluency Yes Check_Cells->Alternative No Check_DNA Is DNA high quality? (A260/280 ~1.8, endotoxin-free) Check_Confluency->Check_DNA Yes Check_Confluency->Alternative No Optimize_Ratio Optimize Reagent:DNA Ratio (e.g., 1:1, 2:1, 3:1) Check_DNA->Optimize_Ratio Yes Check_DNA->Alternative No Check_Complex Form complexes in serum-free medium? Optimize_Ratio->Check_Complex Check_Incubation Incubate complexes for 15-30 min? Check_Complex->Check_Incubation Check_Toxicity Is there high cytotoxicity? Check_Incubation->Check_Toxicity Reduce_Reagent Reduce reagent/DNA amount or change medium sooner Check_Toxicity->Reduce_Reagent Yes Success Success: Improved Efficiency Check_Toxicity->Success No Reduce_Reagent->Success

References

Technical Support Center: Refining Animal Dosing Regimen for Long-Term AVE-9488 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing and refining a long-term dosing regimen for the eNOS (endothelial nitric oxide synthase) enhancer, AVE-9488, in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a benzamide (B126) derivative that acts as a pharmacological enhancer of endothelial nitric oxide synthase (eNOS) transcription.[1][2] By increasing the expression of eNOS, this compound promotes the production of nitric oxide (NO), a key signaling molecule involved in vasodilation and cardiovascular protection.[1][3]

Q2: What is a typical starting dose for this compound in long-term rodent studies?

A2: Published studies have used doses of 30 mg/kg/day administered orally to mice for one to two weeks, and 25 ppm of this compound supplemented in the diet for rats over a nine-week period.[1][3] These doses have been shown to be effective in cardioprotective models. However, the optimal long-term dose will depend on the specific animal model, disease state, and study duration. A pilot dose-ranging study is highly recommended.

Q3: What are the known effects of long-term eNOS enhancement?

A3: Chronic enhancement of eNOS activity is generally associated with beneficial cardiovascular effects, including improved endothelial function and protection against ischemia-reperfusion injury.[1][3] However, some studies suggest that very high levels of eNOS expression or activity could potentially lead to homeostatic dysregulation, such as hypotension and bradycardia.[4][5][6] Therefore, careful monitoring of cardiovascular parameters is crucial during long-term studies.

Q4: How can I monitor the efficacy of this compound treatment in my long-term study?

A4: Efficacy can be assessed by measuring various cardiovascular parameters. This can include non-invasive methods like echocardiography to assess cardiac function and architecture, and invasive methods such as hemodynamic pressure-volume loop analysis for detailed cardiac function assessment.[7][8][9][10] Additionally, biochemical markers such as eNOS expression and activity in tissues, and circulating levels of endothelial progenitor cells can be monitored.[11]

Troubleshooting Guide for Long-Term Oral Gavage of this compound

Oral gavage is a common method for precise oral administration in rodents. However, long-term daily gavage can present challenges.

Issue Possible Cause Troubleshooting Steps & Solutions
Animal Distress During Dosing (Struggling, Vocalization) Improper restraint technique; Anxiety due to repeated handling.Refine Restraint Technique: Ensure a firm but gentle scruff that immobilizes the head and neck without restricting breathing. Habituation: Handle the animals for several days prior to the start of the study to acclimate them to the procedure. Positive Reinforcement: Provide a small treat or palatable substance after the procedure.
Regurgitation or Fluid from Nose/Mouth Incorrect placement of the gavage needle (in the trachea); Administration volume is too large or given too quickly.Immediate Action: Stop the procedure immediately. Gently tilt the animal's head down to allow fluid to drain. Verify Needle Placement: Ensure the gavage needle is correctly inserted into the esophagus. There should be no resistance. Optimize Dosing Volume and Speed: Administer the solution slowly and steadily. The maximum recommended volume for oral gavage in mice is typically 10 ml/kg.
Esophageal or Gastric Injury Improper gavage needle size or rough insertion technique.Select Appropriate Needle Size: Use a flexible, ball-tipped gavage needle appropriate for the size of the animal. Gentle Insertion: Never force the needle. Allow the animal to swallow the tube as it is gently advanced. Lubricating the tip with a non-toxic substance may help.
Weight Loss or Reduced Food/Water Intake Stress from daily gavage; Potential adverse effects of the compound.Monitor Animal Health: Weigh animals regularly and monitor food and water consumption. Consider Alternative Dosing Methods: If stress is a significant factor, consider formulating this compound in the diet or drinking water for voluntary consumption.[3] This may require validation to ensure consistent dosing. Evaluate for Compound-Related Effects: If weight loss persists with alternative dosing methods, it may be an adverse effect of this compound at the current dose. Consider a dose reduction.
High Variability in Experimental Data Inconsistent dosing technique; Stress-induced physiological changes.Standardize the Procedure: Ensure all personnel are thoroughly trained and follow a standardized protocol for animal handling, restraint, and gavage. Minimize Stress: Implement stress-reducing measures as described above. Increase Sample Size: A larger sample size may be necessary to account for individual animal variability.

Experimental Protocols

Long-Term Dosing Regimen Establishment

Objective: To determine a safe and effective dose of this compound for long-term administration.

Methodology:

  • Pilot Dose-Ranging Study (2-4 weeks):

    • Select at least three dose levels of this compound (e.g., 10, 30, and 100 mg/kg/day) based on available literature.[1]

    • Administer the compound daily via oral gavage to small groups of animals (n=6-8 per group).

    • Monitor for clinical signs of toxicity, body weight changes, and food/water intake daily.

    • At the end of the study, collect blood for basic hematology and clinical chemistry, and perform gross necropsy and histopathology on key organs.

  • Pharmacokinetic (PK) Analysis (Single Dose):

    • Administer a single oral dose of this compound to a cohort of animals.

    • Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Analyze plasma concentrations of this compound to determine key PK parameters (Cmax, Tmax, AUC, half-life). Note: As of late 2025, detailed public pharmacokinetic data for this compound is limited. This step is crucial for refining the dosing interval.

  • Dose Selection for Long-Term Study:

    • Based on the pilot study and PK data, select a dose that is well-tolerated and achieves the desired level of target engagement (e.g., increased eNOS expression).

    • The dosing frequency should be determined based on the half-life of the compound.

Monitoring Cardiovascular Parameters in Long-Term Studies

Objective: To assess the long-term effects of this compound on cardiovascular function.

Methodology:

  • Echocardiography (Non-invasive):

    • Perform echocardiography at baseline and at regular intervals (e.g., monthly) throughout the study.[7]

    • Anesthetize the animals lightly and acquire images to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and cardiac output.

  • Hemodynamic Assessment (Invasive, typically at study termination):

    • Utilize a pressure-volume catheter to directly measure cardiac function in anesthetized animals.[8][9][10]

    • This provides detailed information on systolic and diastolic function, including contractility and relaxation.

  • Blood Pressure Monitoring:

    • Measure blood pressure non-invasively using a tail-cuff system or invasively via telemetry.[12] Telemetry allows for continuous monitoring in conscious, freely moving animals.

Data Presentation

Table 1: Example Dosing Regimens for this compound in Rodent Studies

Species Dose Route of Administration Duration Study Focus Reference
Mouse30 mg/kg/dayOral Gavage1 weekCardioprotection[1]
Rat25 ppm in dietDietary Admixture9 weeksPost-MI Remodeling[3]
Rat25 ppm in dietDietary Admixture3 daysEPC Mobilization[11]

Table 2: Key Parameters for Monitoring in Long-Term this compound Studies

Parameter Category Specific Parameters Method of Assessment Frequency
General Health Body weight, food/water intake, clinical signsDaily observation and weekly measurementDaily/Weekly
Cardiovascular Function LVEF, FS, cardiac output, blood pressureEchocardiography, Tail-cuff/TelemetryBaseline, Monthly
Pharmacodynamics eNOS expression, eNOS activity, NO levelsWestern blot, activity assays, Griess assay (on tissues at termination)End of study
Safety Hematology, clinical chemistry, histopathologyBlood analysis, tissue analysisEnd of study

Visualizations

Caption: Signaling pathway of this compound leading to increased Nitric Oxide production.

experimental_workflow start Start: Select Animal Model pilot_study Pilot Dose-Ranging Study (2-4 weeks) start->pilot_study pk_study Pharmacokinetic (PK) Study (Single Dose) start->pk_study dose_selection Dose Selection for Long-Term Study pilot_study->dose_selection pk_study->dose_selection long_term_study Long-Term Dosing (e.g., > 3 months) dose_selection->long_term_study monitoring Regular Monitoring (Health & Cardiovascular Parameters) long_term_study->monitoring termination Study Termination long_term_study->termination monitoring->long_term_study data_analysis Data Analysis (Efficacy & Safety) termination->data_analysis

Caption: Experimental workflow for establishing a long-term dosing regimen for this compound.

References

Validation & Comparative

Validating the Effect of AVE-9488 on eNOS Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of AVE-9488 and other compounds in modulating the phosphorylation and activity of endothelial nitric oxide synthase (eNOS). The data presented is intended to support researchers in evaluating the potential of this compound as a therapeutic agent for conditions associated with endothelial dysfunction.

Introduction to eNOS Regulation and the Role of this compound

Endothelial nitric oxide synthase (eNOS) is a critical enzyme responsible for the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system. The activity of eNOS is tightly regulated by multiple mechanisms, including protein expression and post-translational modifications, most notably phosphorylation. Phosphorylation of eNOS at Serine 1177 (Ser1177) is a key activating event, while phosphorylation at Threonine 495 (Thr495) is generally considered inhibitory.

This compound is a small molecule identified as an eNOS transcription enhancer.[1] It has been shown to increase eNOS expression and activity, offering potential therapeutic benefits in cardiovascular diseases.[2] While direct quantitative data on this compound's effect on eNOS phosphorylation at specific sites is limited in the available literature, evidence points towards its role in activating upstream signaling pathways that promote a phosphorylation state associated with increased eNOS activity. One study demonstrated that this compound treatment significantly increases the phosphorylation of Akt1, a known kinase that phosphorylates eNOS at the activating Ser1177 site.[3] This suggests an indirect mechanism for this compound in promoting eNOS activation via phosphorylation.

This guide will compare the known effects of this compound on eNOS and its upstream regulators with those of other well-characterized eNOS-modulating compounds, providing available quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Comparative Analysis of eNOS Modulators

The following table summarizes the effects of this compound and selected alternative compounds on eNOS expression and phosphorylation.

CompoundPrimary Mechanism of ActionEffect on eNOS ExpressionEffect on eNOS Phosphorylation (Ser1177)Effect on eNOS Phosphorylation (Thr495)Upstream Kinases Involved
This compound eNOS Transcription EnhancerIncreased [2]Indirectly Increased (inferred from Akt1 activation)[3]Not ReportedAkt1[3]
AVE-3085 eNOS Transcription EnhancerIncreased Increased Not ReportedNot Reported
Statins HMG-CoA Reductase InhibitorsIncreased Increased Not ReportedPI3K/Akt, AMPK
Resveratrol (B1683913) PolyphenolIncreased Increased Not ReportedPI3K/Akt, AMPK
Betulinic Acid Pentacyclic TriterpenoidIncreased Increased Decreased [1]Not Reported

Experimental Data

Quantitative Analysis of Upstream Kinase Activation by this compound
Treatment GroupPhosphorylated Akt1 (densitometric units/μg protein)Fold Change vs. Placebop-value
Placebo0.310 ± 0.091.0<0.05
This compound 0.519 ± 0.09 1.67 <0.05
Data adapted from a study on rat bone marrow after myocardial infarction.[3]

This significant increase in Akt1 phosphorylation strongly suggests a downstream increase in eNOS phosphorylation at Ser1177, leading to enhanced eNOS activity.

Signaling Pathways

The following diagrams illustrate the signaling pathways involved in eNOS phosphorylation mediated by this compound and alternative compounds.

AVE9488_eNOS_Pathway AVE9488 This compound Akt Akt1 AVE9488->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates p_eNOS p-eNOS (Ser1177) (Active) eNOS->p_eNOS

This compound signaling pathway for eNOS activation.

Alternatives_eNOS_Pathway cluster_statins Statins cluster_resveratrol Resveratrol Statins Statins PI3K_Akt_S PI3K/Akt Statins->PI3K_Akt_S AMPK_S AMPK Statins->AMPK_S eNOS eNOS PI3K_Akt_S->eNOS Phosphorylates AMPK_S->eNOS Phosphorylates Resveratrol Resveratrol PI3K_Akt_R PI3K/Akt Resveratrol->PI3K_Akt_R AMPK_R AMPK Resveratrol->AMPK_R PI3K_Akt_R->eNOS AMPK_R->eNOS p_eNOS p-eNOS (Ser1177) (Active) eNOS->p_eNOS

Signaling pathways of alternative eNOS modulators.

Experimental Protocols

Western Blot for eNOS Phosphorylation

This protocol outlines the steps for assessing the phosphorylation status of eNOS in cell lysates.

WB_Workflow start Start: Cell/Tissue Lysis protein_quant Protein Quantification (e.g., BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (e.g., 5% BSA or milk) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-eNOS Ser1177, anti-p-eNOS Thr495, anti-total eNOS) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometric Analysis detection->analysis

Western Blot workflow for eNOS phosphorylation.

Detailed Steps:

  • Cell Lysis:

    • Treat endothelial cells with this compound or alternative compounds for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated eNOS at Ser1177, phosphorylated eNOS at Thr495, and total eNOS.

  • Secondary Antibody Incubation:

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify the band intensity using densitometry software. Normalize the phosphorylated eNOS signals to the total eNOS signal to determine the relative phosphorylation levels.

eNOS Activity Assay

This protocol measures the enzymatic activity of eNOS by quantifying the conversion of L-arginine to L-citrulline.

eNOS_Activity_Workflow start Start: Prepare Cell/Tissue Homogenates incubation Incubate with L-[14C]arginine and Cofactors (NADPH, Ca2+, Calmodulin, BH4) start->incubation stop_reaction Stop Reaction incubation->stop_reaction separation Separate L-[14C]citrulline from L-[14C]arginine (Ion-exchange chromatography) stop_reaction->separation quantification Quantify L-[14C]citrulline (Scintillation Counting) separation->quantification

eNOS activity assay workflow.

Detailed Steps:

  • Prepare Homogenates:

    • Homogenize cells or tissues in a buffer containing protease inhibitors.

    • Centrifuge to remove debris and collect the supernatant.

  • Reaction Incubation:

    • In a reaction mixture, combine the homogenate with L-[14C]arginine and essential cofactors: NADPH, CaCl2, calmodulin, and tetrahydrobiopterin (B1682763) (BH4).

    • Incubate at 37°C for a defined period.

  • Stop Reaction:

    • Terminate the reaction by adding a stop buffer (e.g., containing EGTA to chelate calcium).

  • Separation:

    • Apply the reaction mixture to a cation-exchange resin column (e.g., Dowex AG50WX-8).

    • L-[14C]arginine will bind to the resin, while the neutral L-[14C]citrulline will flow through.

  • Quantification:

    • Collect the eluate containing L-[14C]citrulline and quantify the radioactivity using a scintillation counter.

    • eNOS activity is expressed as the amount of L-[14C]citrulline produced per unit of time per milligram of protein.

Conclusion

This compound is a promising eNOS-enhancing compound that upregulates eNOS expression and has been shown to activate the upstream kinase Akt1, which is known to phosphorylate and activate eNOS at Ser1177. While direct quantitative evidence of this compound-induced eNOS phosphorylation is an area for further investigation, the existing data strongly supports its role in promoting a pro-activation state of the enzyme. In comparison, compounds like statins and resveratrol have more established direct evidence of inducing eNOS phosphorylation at Ser1177 through the PI3K/Akt and AMPK pathways. The provided experimental protocols offer a framework for researchers to further validate and quantify the effects of this compound and other novel compounds on eNOS phosphorylation and activity. This comparative guide serves as a valuable resource for the continued exploration of eNOS modulators in the development of novel cardiovascular therapies.

References

A Comparative Guide to eNOS Activators: Unveiling the Potential of AVE-9488

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endothelial nitric oxide synthase (eNOS) is a critical enzyme in the cardiovascular system, responsible for the production of nitric oxide (NO), a key signaling molecule that regulates vascular tone, inhibits platelet aggregation, and prevents leukocyte adhesion. Dysfunction of eNOS is implicated in a range of cardiovascular diseases, making it a prime target for therapeutic intervention. This guide provides a comparative overview of AVE-9488, a novel eNOS enhancer, and other classes of eNOS activators, supported by experimental data to aid in research and drug development.

Mechanism of Action: A Diverse Landscape of eNOS Activation

eNOS activators employ various mechanisms to enhance NO production. These can be broadly categorized as:

  • eNOS Transcription Enhancers: These compounds, such as This compound and its analogue AVE3085 , increase the expression of the eNOS enzyme itself, leading to a greater capacity for NO synthesis.[1][2]

  • Post-Translational Modifiers: This category includes compounds that modulate eNOS activity through phosphorylation at specific residues. A prominent example is the class of statins , which, in addition to their lipid-lowering effects, can activate eNOS through the PI3K/Akt signaling pathway.[3]

  • Receptor-Mediated Activators: Certain compounds activate specific receptors that are coupled to eNOS activation pathways. For instance, C21 activates the angiotensin AT2 receptor, and G-1 stimulates the G-protein coupled estrogen receptor 1 (GPER1), both leading to increased NO production.

Quantitative Performance Comparison

The following tables summarize key quantitative data from preclinical studies on various eNOS activators. It is important to note that direct head-to-head comparisons in identical experimental settings are limited, and thus, the data should be interpreted within the context of each study.

Table 1: In Vitro eNOS Upregulation and NO Production
CompoundModel SystemConcentrationOutcomeFold/Percent ChangeCitation
This compound Human Umbilical Vein Endothelial Cells (HUVECs)2 µMeNOS mRNA expressionComparable to 5 µM simvastatin (B1681759)[4][5]
This compound HUVECs2 µMBradykinin-stimulated cGMP productionSignificant increase[4][5]
AVE3085 Aortic rings from Spontaneously Hypertensive Rats (SHRs)10 µMeNOS protein expressionIncreased[6]
Lovastatin Bovine Aortic Endothelial Cells (BAECs)10⁻⁶ MNO production48 ± 3.4% increase[7]
Pravastatin BAECs10⁻⁶ MNO production43 ± 4% increase[7]
Table 2: In Vivo Effects on Vascular Function and Disease Models
CompoundAnimal ModelDosageDurationKey FindingQuantitative ResultCitation
This compound Mice with myocardial ischemia/reperfusion30 mg/kg/day1 weekReduced infarct size36.9 ± 4.0% (this compound) vs. 65.4 ± 4.1% (placebo)
This compound ApoE-knockout mice (atherosclerosis model)12 weeksReduced atherosclerotic plaque formationSignificant reduction[2]
AVE3085 Spontaneously Hypertensive Rats (SHRs)10 mg/kg/day4 weeksImproved endothelium-dependent relaxationSignificantly improved[6]
Simvastatin Rat mesenteric resistance arteries1 µM2 hoursReduced vasoconstriction to U46619Significant reduction in maximal response[8]

Signaling Pathways of eNOS Activation

The activation of eNOS is a complex process involving multiple signaling cascades. The diagrams below, generated using the DOT language, illustrate some of the key pathways.

eNOS_Activation_Pathways cluster_ligands Ligands cluster_receptors Receptors cluster_kinases Kinase Cascades cluster_eNOS eNOS Regulation VEGF VEGF VEGFR VEGFR VEGF->VEGFR Insulin Insulin InsulinR Insulin Receptor Insulin->InsulinR Estrogen Estrogen ER Estrogen Receptor Estrogen->ER ShearStress Shear Stress PI3K PI3K ShearStress->PI3K PKA PKA ShearStress->PKA VEGFR->PI3K InsulinR->PI3K ER->PI3K Akt Akt (PKB) PI3K->Akt eNOS_inactive eNOS (inactive) (Thr495-P) Akt->eNOS_inactive phosphorylates Ser1177 dephosphorylates Thr495 PKA->eNOS_inactive phosphorylates Ser1177 AMPK AMPK AMPK->eNOS_inactive phosphorylates Ser1177 eNOS_active eNOS (active) (Ser1177-P) eNOS_inactive->eNOS_active NO Nitric Oxide eNOS_active->NO

Key Signaling Pathways in eNOS Activation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess eNOS activation.

eNOS Activity Assay

This assay directly measures the enzymatic activity of eNOS by quantifying the conversion of L-[³H]arginine to L-[³H]citrulline.

  • Sample Preparation: Endothelial cells or tissue homogenates are lysed in a buffer containing protease inhibitors.

  • Reaction Mixture: The lysate is incubated with a reaction mixture containing L-[³H]arginine, NADPH, calmodulin, tetrahydrobiopterin (B1682763) (BH4), and Ca²⁺.

  • Incubation: The reaction is carried out at 37°C for a defined period.

  • Separation: The reaction is stopped, and the positively charged L-[³H]arginine is separated from the neutral L-[³H]citrulline using a cation-exchange resin.

  • Quantification: The radioactivity of the L-[³H]citrulline in the eluate is measured by liquid scintillation counting.

eNOS_Activity_Assay start Start: Cell/Tissue Lysate reaction Incubate with: L-[3H]arginine, NADPH, Ca2+/Calmodulin, BH4 start->reaction separation Stop reaction and separate with cation-exchange resin reaction->separation quantification Quantify L-[3H]citrulline by scintillation counting separation->quantification end End: eNOS Activity quantification->end

Workflow for eNOS Activity Assay
Nitric Oxide (NO) Production Measurement

NO is a transient molecule, making its direct measurement challenging. Common methods involve the quantification of its stable metabolites, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), or the use of fluorescent dyes.

  • Griess Assay: This colorimetric method measures nitrite concentration.

    • Cell culture supernatant or plasma is collected.

    • Nitrate is first converted to nitrite using nitrate reductase.

    • Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added, which reacts with nitrite to form a colored azo compound.

    • The absorbance is measured at 540 nm and compared to a standard curve of known nitrite concentrations.

  • Fluorescent Dyes (e.g., DAF-FM diacetate): These dyes are cell-permeable and become fluorescent upon reacting with NO.

    • Endothelial cells are loaded with the dye.

    • Cells are stimulated with the eNOS activator.

    • The increase in fluorescence intensity is measured using a fluorescence microscope or plate reader.

Western Blot for eNOS Phosphorylation

This technique is used to determine the phosphorylation status of eNOS at specific activating (e.g., Ser1177) or inhibitory (e.g., Thr495) sites.

  • Protein Extraction: Cells or tissues are lysed, and protein concentration is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated eNOS (e.g., anti-phospho-eNOS Ser1177) or total eNOS.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a chemiluminescent substrate. The resulting signal is detected and quantified.

Aortic Ring Vasorelaxation Assay

This ex vivo method assesses the functional consequence of eNOS activation by measuring the relaxation of blood vessel segments.[9]

  • Preparation: Thoracic aortas are isolated from animals, cleaned of connective tissue, and cut into rings.[9]

  • Mounting: The rings are mounted in an organ bath containing a physiological salt solution, aerated with 95% O₂ and 5% CO₂, and maintained at 37°C. The tension is recorded using a force transducer.[9]

  • Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor (e.g., phenylephrine (B352888) or KCl).[9]

  • Treatment: The eNOS activator is added in a cumulative manner, and the relaxation response is recorded.[9]

  • Data Analysis: The relaxation is expressed as a percentage of the pre-contraction tension.

Conclusion

This compound represents a promising class of eNOS activators that function by enhancing the transcription of the eNOS gene. Preclinical data demonstrate its efficacy in increasing NO bioavailability and exerting protective effects in models of cardiovascular disease. While direct comparative data with other activators like statins is still emerging, the distinct mechanism of action of this compound offers a unique therapeutic strategy. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers and drug developers in the continued exploration of eNOS-targeted therapies. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential clinical applications of these diverse eNOS activators.

References

A Comparative Guide to AVE-9488 and Statins in Improving Endothelial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, is a critical early event in the pathogenesis of atherosclerosis and other cardiovascular diseases. Consequently, therapeutic strategies aimed at improving endothelial function are of significant interest. This guide provides a comparative overview of two classes of compounds that enhance endothelial function through the modulation of endothelial nitric oxide synthase (eNOS): the experimental drug AVE-9488 and the widely prescribed class of drugs, statins.

Disclaimer: No direct head-to-head clinical or preclinical studies comparing the efficacy of this compound and statins in improving endothelial function have been identified in the public domain. This guide, therefore, presents the available data for each compound individually to facilitate an understanding of their respective mechanisms and effects.

This compound: A Direct eNOS Transcription Enhancer

This compound is an experimental small molecule identified as a potent enhancer of eNOS transcription. Its primary mechanism of action is to increase the expression and activity of the eNOS enzyme, leading to greater production of nitric oxide, a key signaling molecule in the vasculature.

Mechanism of Action

This compound directly stimulates the transcription of the gene encoding for eNOS in endothelial cells. This upregulation of eNOS expression leads to a subsequent increase in NO production. Furthermore, some evidence suggests that this compound may also help to prevent eNOS "uncoupling," a dysfunctional state where the enzyme produces superoxide (B77818) radicals instead of NO. By promoting eNOS coupling, this compound further enhances the bioavailability of NO.

AVE9488_Mechanism AVE9488 This compound eNOS_Gene eNOS Gene Transcription AVE9488->eNOS_Gene Enhances eNOS_Uncoupling eNOS Uncoupling AVE9488->eNOS_Uncoupling Prevents eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA Increases eNOS_Protein eNOS Protein (Endothelial Nitric Oxide Synthase) eNOS_mRNA->eNOS_Protein Increases NO_Production Nitric Oxide (NO) Production eNOS_Protein->NO_Production Catalyzes L_Arginine L-Arginine L_Arginine->NO_Production Endothelial_Function Improved Endothelial Function NO_Production->Endothelial_Function Leads to Superoxide Superoxide (O2-) eNOS_Uncoupling->Superoxide Produces

Figure 1: Signaling pathway of this compound in endothelial cells.
Preclinical Data

Preclinical studies have demonstrated the potential of this compound in various models of cardiovascular disease. In mouse models, this compound has been shown to increase eNOS protein expression in the aorta and femoral arteries. This was associated with a reduction in neointima formation after vascular injury, a key process in atherosclerosis.

Statins: Pleiotropic Effects on Endothelial Function

Statins are a class of drugs that inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. While their primary clinical use is to lower low-density lipoprotein (LDL) cholesterol, statins also exert beneficial effects on the endothelium through mechanisms that are both dependent and independent of their lipid-lowering properties. These non-lipid-related effects are often referred to as "pleiotropic" effects.

Mechanism of Action

Statins improve endothelial function through multiple mechanisms that converge on the eNOS pathway:

  • Upregulation of eNOS Expression: Statins have been shown to increase the expression of eNOS at the transcriptional level.[1] This leads to a greater abundance of the eNOS enzyme and, consequently, increased NO production.

  • Post-transcriptional eNOS Regulation: Statins can also enhance the stability of eNOS mRNA, further contributing to increased protein levels.

  • Enhancement of eNOS Activity: Statins can activate signaling pathways, such as the Akt pathway, which in turn phosphorylate and activate eNOS.

  • Reduction of Oxidative Stress: By inhibiting the synthesis of isoprenoids, statins can reduce the activity of NADPH oxidase, a major source of reactive oxygen species (ROS) in the vasculature. Lower levels of ROS prevent the degradation of NO and can also help maintain eNOS in a coupled state.[2]

  • Anti-inflammatory Effects: Statins possess anti-inflammatory properties that can improve the endothelial environment and promote normal eNOS function.[1]

Statins_Mechanism Statins Statins HMG_CoA_Reductase HMG-CoA Reductase Statins->HMG_CoA_Reductase Inhibit eNOS_Expression eNOS Expression Statins->eNOS_Expression Upregulate eNOS_Activity eNOS Activity (Akt pathway) Statins->eNOS_Activity Enhance Mevalonate_Pathway Mevalonate Pathway HMG_CoA_Reductase->Mevalonate_Pathway Isoprenoids Isoprenoids (e.g., GGPP) Mevalonate_Pathway->Isoprenoids RhoA RhoA Activation Isoprenoids->RhoA NADPH_Oxidase NADPH Oxidase Activity RhoA->NADPH_Oxidase ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS NO_Bioavailability Increased NO Bioavailability ROS->NO_Bioavailability Decrease eNOS_Expression->NO_Bioavailability Increase eNOS_Activity->NO_Bioavailability Increase Endothelial_Function Improved Endothelial Function NO_Bioavailability->Endothelial_Function Leads to

Figure 2: Signaling pathway of statins in endothelial cells.
Clinical Data on Endothelial Function

The effect of statins on endothelial function has been extensively studied in clinical trials, often using Flow-Mediated Dilation (FMD) of the brachial artery as a primary endpoint.

Statin Dosage Patient Population Duration of Treatment Baseline FMD (%) Post-treatment FMD (%) Reference
Atorvastatin (B1662188)40 mg twice dailyCombined hyperlipidemia6 weeks2.66.3[3]
Atorvastatin40 mg dailyNormocholesterolemic smokers4 weeks8.010.5[4][5]
Atorvastatin10 mg dailyHeart failure with preserved ejection fraction30 days3.335.23[6][7]
Simvastatin40 mg dailyHypercholesterolemia8 weeks7.713.0[8][9]
Rosuvastatin10 mg/dayIschemic heart disease and type 2 diabetes3 monthsNot specifiedStatistically significant improvement[10]

Experimental Protocols

Flow-Mediated Dilation (FMD) of the Brachial Artery

Flow-mediated dilation is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation.

FMD_Workflow Rest Rest Baseline_Scan Baseline_Scan Rest->Baseline_Scan Baseline_Diameter Baseline_Diameter Baseline_Scan->Baseline_Diameter Cuff_Inflation Cuff_Inflation Baseline_Diameter->Cuff_Inflation Occlusion Occlusion Cuff_Inflation->Occlusion Cuff_Deflation Cuff_Deflation Occlusion->Cuff_Deflation Post_Deflation_Scan Post_Deflation_Scan Cuff_Deflation->Post_Deflation_Scan Peak_Diameter Peak_Diameter Post_Deflation_Scan->Peak_Diameter Calculation Calculation Peak_Diameter->Calculation

Figure 3: Experimental workflow for Flow-Mediated Dilation.

Detailed Steps:

  • Patient Preparation: The patient is instructed to fast for at least 8-12 hours and abstain from caffeine, alcohol, and smoking before the measurement. The procedure is performed in a quiet, temperature-controlled room with the patient resting in a supine position.

  • Baseline Imaging: A high-resolution ultrasound transducer is used to obtain a clear longitudinal image of the brachial artery.

  • Baseline Diameter Measurement: After a stable image is obtained, the diameter of the brachial artery is measured at end-diastole for a baseline reading.

  • Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (typically 50 mmHg above systolic blood pressure) to occlude arterial inflow.

  • Occlusion Period: The cuff remains inflated for a standardized period, usually 5 minutes.

  • Post-Occlusion Imaging: The cuff is rapidly deflated, causing a sudden increase in blood flow (reactive hyperemia) through the brachial artery. The ultrasound recording continues during this period.

  • Peak Diameter Measurement: The diameter of the brachial artery is continuously measured, and the peak diameter achieved after cuff deflation is recorded.

  • Calculation of FMD: FMD is expressed as the percentage change in artery diameter from baseline: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100

Conclusion

Both this compound and statins demonstrate the potential to improve endothelial function by targeting the eNOS pathway and enhancing nitric oxide bioavailability. This compound acts as a direct eNOS transcription enhancer, representing a targeted approach to augmenting NO production. Statins, while primarily lipid-lowering agents, exert pleiotropic effects that include eNOS upregulation, enhanced eNOS activity, and a reduction in oxidative stress.

The lack of direct comparative studies between this compound and statins makes it impossible to definitively conclude which agent is more effective at improving endothelial function. Future research, including head-to-head preclinical and clinical trials, is necessary to elucidate the relative efficacy and potential synergistic effects of these two classes of compounds. Such studies would be invaluable for the development of novel therapeutic strategies for the prevention and treatment of cardiovascular diseases characterized by endothelial dysfunction.

References

Cross-Validation of AVE-9488 Effects on eNOS Expression in Different Endothelial Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of AVE-9488, a potent endothelial nitric oxide synthase (eNOS) transcription enhancer, across various endothelial cell lines. The information presented is collated from preclinical studies to support further research and development in cardiovascular and related fields.

Comparative Efficacy of this compound on eNOS Expression

This compound has been demonstrated to upregulate the expression of eNOS, a critical enzyme for cardiovascular health, in different endothelial cell models. The following table summarizes the quantitative and qualitative effects of this compound on eNOS expression in Human Umbilical Vein Endothelial Cells (HUVECs) and the human endothelial cell line EA.hy926. Data for Bovine Aortic Endothelial Cells (BAECs) is not currently available in the reviewed literature.

Cell LineTreatmenteNOS mRNA ExpressioneNOS Protein ExpressionSource
HUVEC 2 µM this compound for 18 hoursIncreased to a level comparable to 5 µM simvastatin.Increased (concentration-dependent).[1]
EA.hy926 Concentration-dependentEnhanced eNOS promoter activity.Not specified.[2]
BAEC Not availableNot availableNot available

Note: The experimental conditions in the cited studies were not identical, which should be considered when directly comparing the results.

Signaling Pathway of this compound in Endothelial Cells

This compound enhances the transcriptional activity of the eNOS gene. While the complete signaling cascade is not fully elucidated, evidence suggests the involvement of the PI3K/Akt pathway. This compound has been shown to increase the phosphorylation of Akt1 in bone marrow cells, which is a known upstream regulator of eNOS.[3] The transcriptional activation by this compound is independent of the Sp1 transcription factor.[2]

AVE9488_Signaling_Pathway AVE9488 This compound Receptor Putative Receptor AVE9488->Receptor binds PI3K PI3K Receptor->PI3K activates Akt Akt (phosphorylated) PI3K->Akt activates TF Other Transcription Factors Akt->TF activates eNOS_promoter eNOS Promoter TF->eNOS_promoter binds to eNOS_gene eNOS Gene Transcription eNOS_promoter->eNOS_gene eNOS_mRNA eNOS mRNA eNOS_gene->eNOS_mRNA eNOS_protein eNOS Protein eNOS_mRNA->eNOS_protein NO Nitric Oxide (NO) eNOS_protein->NO produces

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Assessing this compound Effects

The following diagram outlines a typical workflow for investigating the impact of this compound on eNOS expression in endothelial cells.

Experimental_Workflow start Start cell_culture Endothelial Cell Culture (HUVEC, EA.hy926, etc.) start->cell_culture treatment Treat cells with this compound (various concentrations and time points) cell_culture->treatment harvest Harvest Cells treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction qpcr Quantitative PCR (qPCR) for eNOS mRNA rna_extraction->qpcr western_blot Western Blot for eNOS Protein protein_extraction->western_blot data_analysis Data Analysis qpcr->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound analysis.

Detailed Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Lines:

    • Human Umbilical Vein Endothelial Cells (HUVEC): Culture in EGM-2 medium supplemented with growth factors.

    • EA.hy926 Cells: Culture in DMEM supplemented with 10% FBS and HAT (hypoxanthine, aminopterin, thymidine).

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed cells in appropriate culture vessels and allow them to reach 70-80% confluency.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Dilute this compound to the desired final concentrations in the respective cell culture medium.

    • Replace the existing medium with the this compound-containing medium.

    • Incubate the cells for the specified duration (e.g., 18 hours).

Quantitative Real-Time PCR (qPCR) for eNOS mRNA Expression
  • RNA Isolation: Extract total RNA from control and this compound-treated cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mixture using a suitable SYBR Green master mix, cDNA template, and primers specific for eNOS and a housekeeping gene (e.g., GAPDH).

    • Perform qPCR using a real-time PCR detection system.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in eNOS mRNA expression.

Western Blot for eNOS Protein Expression
  • Protein Extraction: Lyse the control and this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against eNOS overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

This guide provides a foundational overview of the cross-validation of this compound effects in different endothelial cell lines. The provided protocols and diagrams are intended to serve as a starting point for researchers to design and execute their own investigations into the therapeutic potential of this eNOS enhancer.

References

A Comparative Guide to the In Vivo Reproducibility of AVE-9488 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of the endothelial nitric oxide synthase (eNOS) enhancer, AVE-9488, against alternative therapeutic strategies. The information presented is based on available experimental data to aid in the assessment of reproducibility and translational potential.

This compound is a small molecule designed to enhance the transcription of endothelial nitric oxide synthase (eNOS), which in turn increases the production of nitric oxide (NO).[1] Given that diminished NO bioavailability is a hallmark of endothelial dysfunction and a critical factor in the development of cardiovascular diseases, this compound and similar compounds have been the subject of numerous preclinical in vivo investigations. This document summarizes and compares the findings from these studies.

Comparative Efficacy of eNOS Enhancers in Preclinical Models

The following tables provide a structured overview of the quantitative outcomes from in vivo studies on this compound and its alternatives in key disease models.

Table 1: Effects on Atherosclerosis in Apolipoprotein E-deficient (ApoE-/-) Mice

CompoundDosing RegimenDurationKey Findings
This compound 30 mg/kg/day12 weeks- Reduced atherosclerotic plaque formation
Atorvastatin 10 mg/kg/day8 weeks- Significantly reduced aortic sinus lesion area

Table 2: Effects on Myocardial Infarction (MI) in Rodent Models

CompoundDosing RegimenDurationAnimal ModelKey Findings
This compound 30 mg/kg/day1 weekMice- Reduced infarct size by approximately 44% (Infarct Area/Area at Risk: 36.9% vs. 65.4% in placebo)
Atorvastatin 50 mg/kg/day4 weeksMice- Improved left ventricular ejection fraction and reduced infarct size

Table 3: Effects on Endothelial Dysfunction in Diabetic (db/db) Mice

CompoundDosing RegimenDurationKey Findings
AVE-3085 10 mg/kg/day7 days- Enhanced endothelium-dependent relaxations and reduced blood pressure[2]

Detailed Experimental Protocols for Key In Vivo Studies

To ensure the reproducibility of the cited experiments, this section outlines the methodologies for the principal in vivo models.

Induction of Atherosclerosis in ApoE-/- Mice
  • Animal Model : Male Apolipoprotein E-deficient (ApoE-/-) mice, typically 6-8 weeks of age.

  • Diet : A high-fat "Western" diet, containing 21% fat and 0.15% cholesterol, is administered to induce atherosclerotic lesions.

  • Procedure :

    • Mice are housed in a controlled laboratory environment with unrestricted access to food and water.

    • The study is initiated by transitioning the mice from a standard chow diet to the high-fat Western diet.

    • The test compound (e.g., this compound, statin) or a vehicle control is administered daily, either through oral gavage or as a supplement mixed into the diet.

    • The diet and treatment regimen are maintained for a predetermined period, typically ranging from 8 to 16 weeks.

    • Upon completion of the treatment period, the mice are euthanized. The vascular system is perfused with phosphate-buffered saline (PBS) followed by a fixative agent, such as 4% paraformaldehyde.

    • The aorta and aortic root are carefully dissected for subsequent analysis.

  • Analysis :

    • En face Analysis : The aorta is opened longitudinally and stained with Oil Red O to visualize lipid-rich atherosclerotic plaques. The extent of atherosclerosis is quantified by measuring the percentage of the aortic surface area that is covered by lesions.

    • Aortic Root Analysis : The aortic root is sectioned and stained with Oil Red O or hematoxylin (B73222) and eosin (B541160) (H&E). This allows for the measurement of lesion area and the characterization of lesion composition.

Myocardial Infarction Induction in Mice
  • Animal Model : Adult mice, such as the C57BL/6J strain, aged 8-12 weeks.

  • Procedure :

    • The mouse is anesthetized, typically with isoflurane, and intubated to allow for mechanical ventilation.[3][4][5][6]

    • A left thoracotomy is performed to surgically expose the heart.

    • The left anterior descending (LAD) coronary artery is permanently ligated using a fine suture, such as 8-0 silk.[5][6]

    • Successful ligation is visually confirmed by the immediate paling of the myocardial tissue in the left ventricle, indicating a cessation of blood flow.

    • The chest cavity is closed in layers, and the mouse is allowed to recover from anesthesia.

    • Post-operative analgesics are administered to manage pain.

  • Drug Administration : Depending on the therapeutic goal of the study, the test compound can be administered before, during, or after the induction of myocardial infarction. This allows for the assessment of its potential to protect against ischemia-reperfusion injury or to influence post-infarct cardiac remodeling.

  • Analysis :

    • Infarct Size Measurement : After a designated reperfusion period (e.g., 24 hours), the mouse is euthanized, and the heart is excised. The heart is then stained with 2,3,5-triphenyltetrazolium chloride (TTC), which differentiates between viable myocardial tissue (which stains red) and infarcted tissue (which remains white).

    • Echocardiography : Serial echocardiograms can be performed to non-invasively assess cardiac function over time. Key parameters measured include ejection fraction and fractional shortening.

Assessment of Endothelial Dysfunction in db/db Mice
  • Animal Model : Male db/db mice, which are deficient in the leptin receptor and serve as a model for type 2 diabetes, exhibiting obesity, insulin (B600854) resistance, and hyperglycemia. Age-matched db/+ mice are used as non-diabetic controls.

  • Procedure :

    • The test compound, such as AVE-3085, or a vehicle is administered for the duration specified in the study protocol.

    • Following the treatment period, the mice are euthanized, and the thoracic aorta or mesenteric arteries are dissected.

  • Vascular Reactivity Studies (Wire Myography) :

    • Small rings of the dissected arteries are mounted in a wire myograph system containing a physiological salt solution (PSS). The solution is maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.[7][8]

    • After an equilibration period, the arterial rings are pre-constricted with an alpha-adrenergic agonist, such as phenylephrine.

    • To assess endothelial function, cumulative concentration-response curves are generated in response to an endothelium-dependent vasodilator, typically acetylcholine (B1216132).

    • To evaluate the function of the vascular smooth muscle, concentration-response curves are also generated for an endothelium-independent vasodilator, such as sodium nitroprusside.[7][8]

  • Analysis : The primary outcome is the comparison of the degree of vasorelaxation in response to acetylcholine among the treated and untreated db/db mice and the control group.

Visualizing Signaling Pathways and Experimental Designs

The following diagrams provide a visual representation of the key signaling pathways and experimental workflows associated with the in vivo evaluation of this compound and its alternatives.

eNOS_Activation_Pathway cluster_stimuli Upstream Stimuli cluster_kinases Kinase Cascade cluster_output Downstream Effects Shear_Stress Shear Stress PI3K PI3K Shear_Stress->PI3K VEGF VEGF VEGF->PI3K Insulin Insulin Insulin->PI3K Akt Akt PI3K->Akt eNOS_inactive eNOS (inactive) (Ser1177) Akt->eNOS_inactive phosphorylates eNOS_active eNOS (active) (p-Ser1177) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO catalyzes L_Arginine L-Arginine L_Arginine->NO Vasodilation Vasodilation NO->Vasodilation AVE_9488 This compound eNOS_gene eNOS Gene Transcription AVE_9488->eNOS_gene enhances eNOS_gene->eNOS_inactive increases expression Atherosclerosis_Workflow Start Start: ApoE-/- Mice (6-8 weeks old) Diet High-Fat Western Diet Start->Diet Treatment Daily Treatment: - Vehicle - this compound - Alternative Diet->Treatment Duration 8-16 Weeks Treatment->Duration Euthanasia Euthanasia & Perfusion Duration->Euthanasia Dissection Aorta Dissection Euthanasia->Dissection Analysis Plaque Quantification: - En face (Oil Red O) - Aortic Root Histology Dissection->Analysis End End: Compare Plaque Burden Analysis->End MI_Workflow Start Start: Adult Mice Anesthesia Anesthesia & Intubation Start->Anesthesia Surgery Thoracotomy & LAD Ligation Anesthesia->Surgery Treatment Administer Drug/Vehicle (Pre-, during, or post-MI) Surgery->Treatment Reperfusion Reperfusion Period (e.g., 24 hours) Treatment->Reperfusion Analysis Infarct Size Analysis (TTC) OR Echocardiography Reperfusion->Analysis End End: Compare Infarct Size / Cardiac Function Analysis->End

References

Comparative Analysis of AVE-9488 and Resveratrol on Endothelial Nitric Oxide Synthase (eNOS)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Endothelial nitric oxide synthase (eNOS) is a critical enzyme responsible for the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system. NO plays a crucial role in vasodilation, inhibition of platelet aggregation, and prevention of inflammation and smooth muscle proliferation. Dysfunctional eNOS is implicated in various cardiovascular pathologies, making it an attractive target for therapeutic intervention. This guide provides a comparative analysis of two compounds, AVE-9488 and resveratrol (B1683913), known to modulate eNOS function through distinct mechanisms.

Mechanism of Action

This compound is a small molecule that acts as a transcriptional enhancer of the eNOS gene.[1][2] Its primary mechanism involves stimulating the promoter activity of the eNOS gene, leading to increased eNOS mRNA and protein expression.[3] This upregulation of eNOS protein levels results in a greater capacity for NO production.

Resveratrol , a natural polyphenol found in grapes and other plants, exhibits a more multifaceted mechanism of action on eNOS.[4][5] It has been shown to:

  • Upregulate eNOS expression: Similar to this compound, resveratrol can increase eNOS mRNA and protein levels.[4]

  • Stimulate eNOS activity: Resveratrol can acutely activate existing eNOS enzymes through post-translational modifications. This includes promoting the phosphorylation of eNOS at serine 1177, an activating site, and facilitating the deacetylation of eNOS via activation of the NAD+-dependent deacetylase SIRT1.[6][7]

  • Reverse eNOS uncoupling: Under conditions of oxidative stress, eNOS can become "uncoupled," producing superoxide (B77818) radicals instead of NO. Resveratrol can reverse this pathological state by increasing the bioavailability of the essential eNOS cofactor tetrahydrobiopterin (B1682763) (BH4) and by reducing oxidative stress.[8][9]

Quantitative Comparison of Effects on eNOS

The following tables summarize the quantitative effects of this compound and resveratrol on eNOS expression and activity based on available experimental data. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Effect on eNOS Expression in Human Umbilical Vein Endothelial Cells (HUVECs)

CompoundConcentrationTreatment DurationFold Increase in eNOS mRNAFold Increase in eNOS ProteinCitation(s)
This compound 2 µM18 hours~2.0Concentration-dependent increase[10][11]
Resveratrol 1 µM6 daysUp-regulatedUp-regulated[12]
Resveratrol 10-100 µM24-72 hoursTime and concentration-dependent increase (up to 2.8-fold)Concentration-dependent increase[4]

Table 2: Effect on eNOS Activity and Nitric Oxide (NO) Production

CompoundCell/Tissue TypeAssayKey FindingsCitation(s)
This compound HUVECscGMP RadioimmunoassaySignificant enhancement of bradykinin-stimulated NO production after 18h pretreatment with 2 µM this compound.[10][11]
Resveratrol HUVECsGriess AssayTreatment with resveratrol led to an up-regulation of NO production.[13]
Resveratrol Spontaneously Hypertensive Rats (Aorta)Nitrite (B80452)/Nitrate (B79036) AssayRestored nitrite/nitrate levels in hypertensive rats.[9]
Resveratrol Apolipoprotein E knockout mice (Heart)Superoxide MeasurementReversed eNOS uncoupling, indicated by reduced superoxide production.[8]

Experimental Protocols

Western Blotting for eNOS Protein Expression in HUVECs

This protocol outlines the general steps for assessing eNOS protein levels in Human Umbilical Vein Endothelial Cells (HUVECs) following treatment with this compound or resveratrol.

  • Cell Culture and Treatment: HUVECs are cultured in endothelial cell growth medium. Once confluent, cells are treated with the desired concentrations of this compound, resveratrol, or vehicle control for the specified duration.

  • Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal protein loading for electrophoresis.

  • SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then loaded onto a polyacrylamide gel (e.g., 8-10% SDS-PAGE). The proteins are separated by size via electrophoresis.

  • Protein Transfer: Following electrophoresis, the separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for eNOS overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Secondary Antibody Incubation: The membrane is washed several times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system.

  • Densitometry Analysis: The intensity of the eNOS and loading control bands is quantified using image analysis software. The eNOS protein expression is then normalized to the loading control.[14][15]

Nitric Oxide (NO) Measurement using the Griess Assay

The Griess assay is a common colorimetric method to indirectly measure NO production by quantifying its stable breakdown products, nitrite (NO₂) and nitrate (NO₃).

  • Sample Collection: Culture supernatants from HUVECs treated with this compound, resveratrol, or vehicle control are collected.

  • Nitrate Reduction (if measuring total NO): To measure total NO production (nitrite + nitrate), nitrate in the samples must first be converted to nitrite. This is typically achieved by incubating the samples with nitrate reductase and its cofactor, NADPH.

  • Griess Reagent Addition: A Griess reagent, which is a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic solution, is added to the samples (and nitrite standards).

  • Color Development: In the presence of nitrite, the Griess reagent forms a magenta-colored azo compound. The reaction is allowed to proceed for a specified time at room temperature, protected from light.

  • Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at a wavelength of approximately 540 nm.

  • Quantification: The nitrite concentration in the samples is determined by comparing their absorbance to a standard curve generated using known concentrations of sodium nitrite. The results are then normalized to the total protein content of the cells from which the supernatant was collected.[3][16][17][18]

Signaling Pathways and Experimental Workflow

AVE9488_Signaling_Pathway AVE9488 This compound Nucleus Nucleus AVE9488->Nucleus Enters Cell eNOS_Promoter eNOS Promoter Nucleus->eNOS_Promoter Enhances transcription eNOS_mRNA eNOS mRNA eNOS_Promoter->eNOS_mRNA Transcription eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein Translation NO_Production Increased NO Production eNOS_Protein->NO_Production Catalyzes

Caption: Signaling pathway of this compound on eNOS.

Resveratrol_Signaling_Pathway cluster_direct Direct eNOS Activation cluster_expression eNOS Expression & Uncoupling Resveratrol_direct Resveratrol SIRT1 SIRT1 Resveratrol_direct->SIRT1 Activates AMPK AMPK Resveratrol_direct->AMPK Activates eNOS_deacetylation eNOS Deacetylation (Activation) SIRT1->eNOS_deacetylation NO_Production_direct Increased NO Production eNOS_deacetylation->NO_Production_direct eNOS_phosphorylation eNOS Phosphorylation (Ser1177 - Activation) AMPK->eNOS_phosphorylation eNOS_phosphorylation->NO_Production_direct Resveratrol_expression Resveratrol eNOS_Gene eNOS Gene Resveratrol_expression->eNOS_Gene Upregulates BH4 BH4 Bioavailability Resveratrol_expression->BH4 Increases eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein NO_Production_expression Increased NO Production eNOS_Protein->NO_Production_expression eNOS_coupling eNOS Coupling BH4->eNOS_coupling eNOS_coupling->NO_Production_expression

Caption: Multifaceted signaling pathways of Resveratrol on eNOS.

Experimental_Workflow start Start cell_culture HUVEC Culture start->cell_culture treatment Treatment with This compound or Resveratrol cell_culture->treatment protein_extraction Protein Extraction treatment->protein_extraction rna_extraction RNA Extraction treatment->rna_extraction supernatant_collection Supernatant Collection treatment->supernatant_collection western_blot Western Blot (eNOS, p-eNOS, GAPDH) protein_extraction->western_blot qpcr qRT-PCR (eNOS mRNA) rna_extraction->qpcr griess_assay Griess Assay (NO Production) supernatant_collection->griess_assay data_analysis Data Analysis and Comparison western_blot->data_analysis qpcr->data_analysis griess_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for comparative analysis.

Conclusion

Both this compound and resveratrol demonstrate the ability to enhance eNOS function, albeit through different primary mechanisms. This compound acts as a specific eNOS transcription enhancer, leading to increased eNOS protein levels. Resveratrol, on the other hand, exerts a broader range of effects, including upregulation of eNOS expression, direct activation of the enzyme through post-translational modifications, and reversal of eNOS uncoupling.

The choice between these two compounds for research or therapeutic development would depend on the specific context and desired outcome. This compound offers a more targeted approach to increasing the sheer amount of eNOS enzyme. Resveratrol provides a multi-pronged approach that not only increases eNOS levels but also enhances the activity of existing enzyme and restores its function in pathological states characterized by oxidative stress. Further head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive quantitative comparison of their potencies and efficacies.

References

Unveiling the Specificity of AVE-9488 for Endothelial Nitric Oxide Synthase (eNOS)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AVE-9488, an endothelial nitric oxide synthase (eNOS) enhancer, with other nitric oxide synthase (NOS) isoforms. The data presented herein confirms the specificity of this compound's mechanism of action, which is centered on the upregulation of eNOS expression and the subsequent increase in nitric oxide (NO) production. This specificity has been demonstrated in multiple preclinical studies, where the therapeutic effects of this compound were observed to be absent in eNOS knockout models.

Comparative Analysis of this compound's eNOS-Specific Action

This compound is characterized as an eNOS enhancer, a novel class of pharmacological agents that augment the expression and activity of eNOS.[1] Unlike direct NOS inhibitors or activators, the primary mechanism of this compound is to increase the transcription of the eNOS gene, leading to higher levels of eNOS protein and, consequently, greater NO bioavailability.[2][3] This targeted approach offers a promising therapeutic strategy for conditions associated with endothelial dysfunction.

The specificity of this compound's action is underscored by a series of in vivo experiments. In studies involving mouse models of cardiac ischemia/reperfusion injury, the protective effects of this compound were completely abrogated in mice lacking the eNOS gene (eNOS knockout mice).[4] This provides compelling evidence that the beneficial effects of this compound are mediated through the eNOS pathway.

While direct enzymatic assays on purified nNOS and iNOS with this compound are not extensively reported in the public domain, the consistent lack of efficacy in eNOS-deficient models strongly suggests that this compound does not exert significant direct effects on the other NOS isoforms. Its therapeutic action is intrinsically linked to the presence and function of eNOS.

Quantitative Data Summary

The following table summarizes the key findings that substantiate the eNOS-specific mechanism of action of this compound. As this compound is not a direct enzyme activator or inhibitor, traditional metrics like IC50 or EC50 values for enzymatic activity are not applicable. The table instead focuses on the observed effects on eNOS expression and the functional consequences in the presence and absence of eNOS.

ParametereNOS (Endothelial NOS)nNOS (Neuronal NOS)iNOS (Inducible NOS)
Reported Effect Enhancer of eNOS expression and activity.[1][5]No direct significant effect reported.No direct significant effect reported.
Mechanism of Action Upregulates eNOS gene transcription.[2]Not applicable.Not applicable.
In Vivo Efficacy Cardioprotective and vasculoprotective effects observed in wild-type animals.[4]Not applicable.Not applicable.
Efficacy in Knockout Models Protective effects are absent in eNOS knockout mice.[4][5]Not applicable.Not applicable.

Experimental Protocols

The confirmation of this compound's eNOS specificity relies on well-established experimental models. Below are detailed methodologies for key experiments cited in the literature.

In Vivo Ischemia/Reperfusion Injury Model in Mice

This protocol is designed to assess the cardioprotective effects of a compound and determine its dependence on a specific signaling pathway, in this case, the eNOS pathway.

  • Animal Model: Wild-type and eNOS knockout mice are used.

  • Treatment: Mice are treated with this compound (e.g., 30 mg/kg/day) or a placebo for a specified period (e.g., one week) prior to the surgical procedure.[4]

  • Surgical Procedure:

    • Mice are anesthetized.

    • A thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is ligated for a defined period (e.g., 30 minutes) to induce ischemia.[4]

    • The ligature is then released to allow for reperfusion for a specified duration (e.g., 24 hours).[4]

  • Infarct Size Measurement:

    • After the reperfusion period, the heart is excised.

    • The area at risk and the infarcted area are delineated using specific staining techniques (e.g., Evans blue and triphenyltetrazolium (B181601) chloride staining).

    • The infarct size is expressed as a percentage of the area at risk.

  • Data Analysis: The infarct sizes are compared between the different treatment groups (placebo vs. This compound) in both wild-type and eNOS knockout mice. A significant reduction in infarct size in wild-type mice treated with this compound, which is absent in eNOS knockout mice, confirms the eNOS-dependent mechanism of action.[4]

Western Blot Analysis for eNOS Protein Expression

This method is used to quantify the changes in eNOS protein levels in tissues following treatment with this compound.

  • Tissue Collection: Vascular tissues (e.g., aorta) are harvested from treated and control animals.

  • Protein Extraction: Tissues are homogenized in a lysis buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in each sample is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for eNOS.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Quantification: The intensity of the eNOS bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. An increase in the normalized eNOS band intensity in the this compound treated group compared to the control group indicates upregulation of eNOS expression.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and a typical experimental workflow to confirm its eNOS specificity.

AVE9488_Signaling_Pathway cluster_0 This compound Action cluster_1 Downstream Effects AVE9488 This compound eNOS_Gene eNOS Gene Transcription AVE9488->eNOS_Gene Upregulates eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein NO_Production Nitric Oxide (NO) Production eNOS_Protein->NO_Production Increases Vasodilation Vasodilation NO_Production->Vasodilation Anti_inflammatory Anti-inflammatory Effects NO_Production->Anti_inflammatory Cardioprotection Cardioprotection NO_Production->Cardioprotection

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_Mice Animal Groups cluster_Treatment Treatment Groups WT_Mice Wild-Type Mice WT_Placebo WT + Placebo WT_Mice->WT_Placebo WT_AVE9488 WT + this compound WT_Mice->WT_AVE9488 eNOS_KO_Mice eNOS Knockout Mice KO_Placebo KO + Placebo eNOS_KO_Mice->KO_Placebo KO_AVE9488 KO + this compound eNOS_KO_Mice->KO_AVE9488 Ischemia_Reperfusion Ischemia/Reperfusion Surgery WT_Placebo->Ischemia_Reperfusion WT_AVE9488->Ischemia_Reperfusion KO_Placebo->Ischemia_Reperfusion KO_AVE9488->Ischemia_Reperfusion Infarct_Measurement Infarct Size Measurement Ischemia_Reperfusion->Infarct_Measurement Analysis Comparative Analysis Infarct_Measurement->Analysis

Caption: Experimental workflow for eNOS specificity.

References

A Critical Review of AVE-9488: An Endothelial Nitric Oxide Synthase Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data, mechanism of action, and comparative performance of the eNOS transcription enhancer, AVE-9488, for researchers and drug development professionals.

This compound is a small molecule compound identified as a potent enhancer of endothelial nitric oxide synthase (eNOS) transcription.[1] By increasing the expression and activity of eNOS, this compound promotes the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. Reduced NO bioavailability is a key factor in the pathogenesis of various cardiovascular diseases, making pharmacological enhancement of eNOS a promising therapeutic strategy. This guide provides a critical review of the existing literature on this compound, presenting its mechanism of action, a summary of preclinical findings with supporting experimental data, and a comparison with other eNOS-enhancing agents.

Mechanism of Action: Enhancing eNOS Transcription

This compound functions primarily as a transcriptional enhancer of the NOS3 gene, which encodes for the eNOS enzyme.[1] This leads to an increase in eNOS mRNA and subsequently, higher levels of eNOS protein.[2][3] The elevated eNOS levels contribute to increased production of NO in the endothelium. Furthermore, studies have shown that this compound can reverse eNOS uncoupling, a dysfunctional state where the enzyme produces superoxide (B77818) anions instead of NO.[1][3] This is achieved by enhancing the vascular content of the essential eNOS cofactor (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4).[1] The restoration of coupled eNOS activity and increased NO production leads to vasodilation, improved endothelial function, and anti-atherosclerotic effects.[1][3][4]

AVE9488_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NOS3 Gene NOS3 Gene eNOS mRNA eNOS mRNA NOS3 Gene->eNOS mRNA eNOS Protein eNOS Protein eNOS mRNA->eNOS Protein NO NO eNOS Protein->NO Coupled State Uncoupled eNOS Uncoupled eNOS eNOS Protein->Uncoupled eNOS Uncoupling L-Arginine L-Arginine L-Arginine->eNOS Protein BH4 BH4 BH4->eNOS Protein Couples Superoxide Superoxide Uncoupled eNOS->Superoxide This compound This compound This compound->NOS3 Gene Enhances Transcription This compound->BH4 Increases This compound->Uncoupled eNOS Reverses

Caption: Signaling pathway of this compound.

Preclinical Findings of this compound

Preclinical studies have demonstrated the efficacy of this compound in various in vitro and in vivo models of cardiovascular disease.

In Vitro Studies

In cultured human umbilical vein endothelial cells (HUVECs), this compound has been shown to increase eNOS mRNA and protein expression in a concentration-dependent manner.[2][3] This enhanced expression translates to increased production of bioactive NO, as indicated by elevated cyclic guanosine (B1672433) monophosphate (cGMP) levels.[2]

Table 1: In Vitro Effects of this compound on HUVECs

ParameterTreatmentResultReference
eNOS mRNA Expression2 µM this compound for 18hIncreased expression, comparable to 5 µM simvastatin[2]
eNOS Protein Expression18h treatment with this compoundConcentration-dependent increase[2]
cGMP Content (Bradykinin-stimulated)2 µM this compound pretreatment for 18hSignificant increase[2]
In Vivo Studies

Animal models have provided further evidence for the therapeutic potential of this compound. In apolipoprotein E-knockout (apoE-KO) mice, a model for atherosclerosis, treatment with this compound reduced atherosclerotic plaque formation and cuff-induced neointima formation.[1][3] These beneficial effects were absent in apoE/eNOS-double knockout mice, confirming the eNOS-dependent mechanism of action.[1][3] In a rat model of myocardial infarction, long-term treatment with this compound improved left ventricular remodeling and contractile dysfunction.[4] Furthermore, this compound has been shown to be cardioprotective against ischemia-reperfusion injury in mice.[5]

Table 2: In Vivo Effects of this compound in Animal Models

Animal ModelTreatmentKey FindingsReference
apoE-KO Mice12-week treatmentReduced atherosclerotic plaque formation[1][3]
apoE-KO MiceTreatment with this compoundReduced cuff-induced neointima formation[1][3]
Rats with Myocardial Infarction9 weeks of this compound (25 ppm in diet)Improved LV function, reduced fibrosis[4]
Mice30 mg/kg/day for 1 weekReduced infarct size after ischemia-reperfusion[5]
C57BL/6J Mice30 mg/kg/day for 17 daysEnhanced vascular eNOS expression[3]

Experimental Protocols

Measurement of eNOS mRNA Expression (Quantitative Real-Time RT-PCR)

Total RNA is isolated from HUVECs treated with this compound or a vehicle control.[2] First-strand cDNA is synthesized using a reverse transcriptase. Quantitative real-time PCR is then performed using primers specific for human eNOS and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of eNOS mRNA is calculated using the comparative Ct method.

Measurement of eNOS Protein Expression (Western Blot)

HUVECs or vascular tissues from treated animals are lysed, and protein concentrations are determined.[2][3] Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against eNOS, followed by a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence detection system. Densitometric analysis is used to quantify the protein levels, which are normalized to a loading control like GAPDH or α-tubulin.

Measurement of eNOS Activity (L-Arginine to L-Citrulline Conversion Assay)

This assay measures the enzymatic activity of eNOS by quantifying the conversion of [3H]-L-arginine to [3H]-L-citrulline.[6] Cell or tissue lysates are incubated with [3H]-L-arginine and other necessary cofactors. The reaction is stopped, and the [3H]-L-citrulline is separated from unreacted [3H]-L-arginine using ion-exchange chromatography. The radioactivity of the eluted [3H]-L-citrulline is measured by liquid scintillation counting and is indicative of eNOS activity.

Experimental_Workflow cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment HUVEC Culture HUVEC Culture Treatment Treatment HUVEC Culture->Treatment RNA Isolation RNA Isolation Treatment->RNA Isolation Protein Extraction Protein Extraction Treatment->Protein Extraction qRT-PCR qRT-PCR RNA Isolation->qRT-PCR Western Blot Western Blot Protein Extraction->Western Blot Animal Model Animal Model Drug Administration Drug Administration Animal Model->Drug Administration Tissue Harvest Tissue Harvest Drug Administration->Tissue Harvest Histology Histology Tissue Harvest->Histology Biochemical Assays Biochemical Assays Tissue Harvest->Biochemical Assays

Caption: General experimental workflow.

Comparison with Other eNOS Enhancers

This compound is one of several compounds investigated for its eNOS-enhancing properties. Other notable agents include AVE3085 and statins.

  • AVE3085: A structurally similar compound to this compound, AVE3085 also acts as an eNOS transcription enhancer.[7] Studies in spontaneously hypertensive rats have shown that AVE3085 can restore endothelial function and reduce blood pressure.[7]

  • Statins: While primarily known for their lipid-lowering effects, statins also increase eNOS expression.[1] However, their mechanism differs from this compound. Statins enhance eNOS mRNA stability rather than directly stimulating its transcription.[1]

Table 3: Comparison of this compound with Other eNOS Enhancers

CompoundMechanism of ActionKey Preclinical FindingsReference
This compound eNOS Transcription Enhancer; Reverses eNOS uncouplingReduces atherosclerosis, improves cardiac function post-MI, cardioprotective[1][3][4][5]
AVE3085 eNOS Transcription EnhancerRestores endothelial function, reduces blood pressure in hypertensive rats[7]
Statins Increases eNOS mRNA stabilityReduces vascular oxidative stress, improves endothelial function[1]

Critical Review and Future Directions

The preclinical data for this compound are promising, demonstrating its potential as a therapeutic agent for cardiovascular diseases characterized by endothelial dysfunction. The compound's dual action of enhancing eNOS expression and reversing its uncoupling is a significant advantage. However, the current body of literature is limited to preclinical studies. To date, there is no publicly available information on clinical trials specifically for this compound.

It is important to distinguish this compound from Avenciguat (BI 685509), which is a soluble guanylate cyclase (sGC) activator currently in clinical trials for various conditions, including portal hypertension and kidney disease.[8][9][10][11] While both compounds target the NO signaling pathway, they do so through different mechanisms.

Future research should focus on advancing this compound into clinical development to evaluate its safety and efficacy in human populations. Further preclinical studies could also explore its potential in other disease areas where endothelial dysfunction plays a role. Direct comparative studies with other eNOS enhancers and standard-of-care therapies would be valuable to establish its relative therapeutic potential.

References

Safety Operating Guide

Proper Disposal of AVE-9488: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential logistical and safety information for the disposal of AVE-9488, a novel endothelial nitric oxide synthase (eNOS) enhancer.

When handling this compound, it is crucial to adhere to established safety protocols to minimize risk. Personal protective equipment, including chemical-resistant gloves, lab coats, and safety glasses, should be worn at all times. All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Procedures

The primary method for the disposal of this compound is through a licensed professional waste disposal service. It is imperative that this compound is not introduced into drains or the environment.

Step-by-Step Disposal Workflow:
  • Collection : Unused or waste this compound should be collected in a designated, clearly labeled, and tightly sealed container.

  • Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected by a licensed waste disposal service.

  • Documentation : Maintain accurate records of the waste, including the chemical name, quantity, and date of generation.

  • Handover : Transfer the waste to a licensed professional waste disposal service, ensuring all relevant documentation is provided.

Accidental Release Measures

In the event of an accidental spill, immediate action is necessary to contain the material and prevent its spread.

  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Use an inert absorbent material, such as sand or earth, to contain the spill. Do not use combustible materials like sawdust.

  • Collection : Carefully collect the absorbed material into a designated waste container.

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Disposal : The collected waste and any contaminated cleaning materials should be disposed of as hazardous waste through a licensed professional service.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₁₇H₁₃F₂NO₃
Molecular Weight 317.29 g/mol
CAS Number 291756-32-6

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the general principles of chemical waste management for solid organic compounds should be followed. These protocols are based on standard laboratory safety guidelines and regulatory requirements for hazardous waste disposal. The procedures outlined above for collection, storage, and transfer to a licensed waste disposal service constitute the accepted methodology for the safe disposal of this compound.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagram illustrates the logical steps to be taken.

This compound Disposal Workflow Start Start: Unused or Waste this compound Collect Collect in a labeled, sealed container Start->Collect Store Store in a cool, dry, ventilated area Collect->Store Document Maintain waste records Store->Document Handover Transfer to a licensed waste disposal service Document->Handover End End: Proper Disposal Handover->End

Caption: A flowchart outlining the step-by-step process for the proper disposal of this compound.

Essential Safety and Logistical Information for Handling AVE-9488

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Material Safety Data Sheet (MSDS) or detailed safety information for AVE-9488 was publicly available at the time of this writing. The following guidance is based on general laboratory safety protocols for handling research-grade chemical compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to perform a thorough risk assessment before handling this or any other chemical.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance aims to directly answer specific operational questions, fostering a culture of safety and building trust in laboratory operations.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against potential exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards.

PPE CategoryItemStandardPurpose
Eye and Face Safety GlassesANSI Z87.1Protects against splashes and projectiles.
Chemical Splash GogglesANSI Z87.1Provides a tighter seal for enhanced protection against chemical splashes.
Face ShieldANSI Z87.1To be worn in conjunction with goggles when there is a significant risk of splashing.
Hand Nitrile GlovesASTM D6319Provides protection against incidental contact with a wide range of chemicals. Double-gloving is recommended for enhanced safety.
Body Laboratory CoatNFPA 2112Protects skin and personal clothing from contamination. Should be flame-resistant if working with flammable substances.
Respiratory Fume HoodASHRAE 110Should be used as the primary means of controlling inhalation exposure.
RespiratorNIOSH-approvedRequired if work cannot be conducted in a fume hood and there is a risk of inhaling dust or aerosols.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational plan is crucial for minimizing risks in the laboratory. The following workflow outlines the key steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe 1. Don Personal Protective Equipment (PPE) prep_fumehood 2. Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials 3. Assemble All Necessary Materials and Equipment prep_fumehood->prep_materials handle_weigh 4. Weigh this compound in Fume Hood prep_materials->handle_weigh handle_dissolve 5. Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_exp 6. Perform Experiment handle_dissolve->handle_exp cleanup_decon 7. Decontaminate Work Area and Equipment handle_exp->cleanup_decon cleanup_waste 8. Dispose of Waste in Designated Containers cleanup_decon->cleanup_waste cleanup_ppe 9. Doff PPE and Wash Hands Thoroughly cleanup_waste->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of chemical waste is critical to ensure the safety of personnel and the environment. All materials contaminated with this compound should be treated as hazardous waste.

  • Solid Waste:

    • Contaminated consumables such as gloves, paper towels, and weigh boats should be collected in a designated, labeled hazardous waste container.

    • Unused or expired this compound powder should be disposed of in its original container or a securely sealed waste container, clearly labeled with the chemical name and hazard information.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Decontamination:

    • All glassware and equipment should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous liquid waste.

    • Work surfaces should be thoroughly cleaned with a suitable decontaminating agent.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is essential.

cluster_response Immediate Response cluster_action Follow-up Actions spill Chemical Spill or Personnel Exposure evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues and Supervisor spill->alert remove Remove Contaminated Clothing spill->remove flush Flush Affected Area (15 mins) spill->flush consult_sds Consult SDS (if available) for Specific Guidance alert->consult_sds seek_medical Seek Medical Attention flush->seek_medical report Report Incident to EHS seek_medical->report

Caption: Emergency Response Protocol for this compound.

By adhering to these general safety guidelines, researchers can handle this compound and other laboratory chemicals in a manner that prioritizes personal safety and environmental responsibility. Always remember to consult your institution's specific safety protocols and to conduct a thorough risk assessment before beginning any new experimental procedure.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AVE-9488
Reactant of Route 2
Reactant of Route 2
AVE-9488

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.